molecular formula C10H9NO5 B8540156 4-Allyloxy-2-nitrobenzoic acid

4-Allyloxy-2-nitrobenzoic acid

Cat. No.: B8540156
M. Wt: 223.18 g/mol
InChI Key: YSRIOKBHJLCBSA-UHFFFAOYSA-N
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Description

4-Allyloxy-2-nitrobenzoic acid (C 10 H 9 NO 5 ) is a nitrobenzoic acid derivative of interest in organic chemistry and biochemical research. The molecule features a planar structure, with the mean planes of the nitro, carboxyl, and allyloxy groups rotated by 8.1°, 7.9°, and 4.52°, respectively, from the plane of the benzene ring . This specific molecular architecture makes it a valuable compound for studying [3,3]-sigmatropic Claisen rearrangement reactions, which are key in understanding the enzyme-catalyzed rearrangement of chorismate to prephenate—a critical step in the biosynthesis of aromatic amino acids in plants, bacteria, and fungi . In its crystalline form, the compound forms centrosymmetrically related dimers through strong O—H···O hydrogen bonds between carboxyl groups . Researchers utilize this compound to systematically analyze the influence of electrostatic stabilization and intramolecular hydrogen bonding in these pericyclic rearrangements . With a molecular weight of 223.18 g/mol, it is typically supplied as a solid . This product is intended for research and development purposes only and is not classified as a drug, cosmetic, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

2-nitro-4-prop-2-enoxybenzoic acid

InChI

InChI=1S/C10H9NO5/c1-2-5-16-7-3-4-8(10(12)13)9(6-7)11(14)15/h2-4,6H,1,5H2,(H,12,13)

InChI Key

YSRIOKBHJLCBSA-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

"synthesis of 4-Allyloxy-2-nitrobenzoic acid from 4-hydroxy-2-nitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-allyloxy-2-nitrobenzoic acid from 4-hydroxy-2-nitrobenzoic acid presents a classic problem in chemoselectivity: the simultaneous presence of a carboxylic acid and a phenol on an electron-deficient aromatic ring. While direct alkylation often leads to mixtures of esters and ethers, this guide details a "Global Alkylation – Selective Hydrolysis" protocol. This route is the industry standard for high-purity applications (e.g., liquid crystal intermediates, pharmaceutical precursors) as it circumvents the purification difficulties associated with partial alkylation.

Core Chemical Challenge
  • Substrate: 4-Hydroxy-2-nitrobenzoic acid.[1][2]

  • Competing Nucleophiles: Carboxylate (

    
    ) vs. Phenoxide (
    
    
    
    ).
  • Objective: Selective

    
    -alkylation of the phenol while retaining the free carboxylic acid.
    

Retrosynthetic Analysis & Mechanistic Logic

To understand the protocol design, we must analyze the acidity and nucleophilicity of the substrate. The ortho-nitro group significantly increases the acidity of the carboxylic acid and, to a lesser extent, the phenol, compared to non-nitrated analogues.

The Trap

In a basic medium (e.g.,


), the carboxylic acid deprotonates first. If only 1 equivalent of allyl bromide is used, the carboxylate (being the primary anionic species initially) often acts as the nucleophile, leading to the allyl ester  (kinetic product) rather than the desired allyl ether .

The Solution: We employ a Double-Cap Strategy . We force the alkylation of both sites to form the Allyl 4-allyloxy-2-nitrobenzoate intermediate. Since carboxylic esters are susceptible to base-catalyzed hydrolysis (saponification) while aryl alkyl ethers are robustly stable under the same conditions, we can selectively cleave the ester to reveal the target acid.

Retrosynthesis Fig 1. Retrosynthetic Disconnection Approach Target Target: This compound Inter Intermediate: Allyl 4-allyloxy-2-nitrobenzoate Target->Inter Selective Hydrolysis (Saponification) Start Starting Material: 4-Hydroxy-2-nitrobenzoic acid Inter->Start Global Alkylation (Williamson Ether)

Detailed Experimental Protocol

Phase 1: Global Alkylation (Formation of the Intermediate)

Objective: Convert 4-hydroxy-2-nitrobenzoic acid into Allyl 4-allyloxy-2-nitrobenzoate.

ParameterSpecificationRationale
Solvent DMF (N,N-Dimethylformamide)High dielectric constant promotes

reaction; dissolves polar nitro-salts.
Base Potassium Carbonate (

)
Anhydrous, granular. Mild enough to avoid side reactions, strong enough to deprotonate phenol.
Reagent Allyl Bromide (3.0 equiv)Excess ensures complete conversion of both -COOH and -OH sites.
Temp 60°C - 70°CSufficient for kinetics; avoids polymerization of the allyl group.

Step-by-Step Procedure:

  • Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxy-2-nitrobenzoic acid (10.0 g, 54.6 mmol) in DMF (100 mL).

  • Deprotonation: Add

    
      (22.6 g, 163.8 mmol, 3.0 equiv) in one portion. The suspension may turn yellow/orange due to phenoxide formation. Stir at room temperature for 30 minutes.
    
  • Alkylation: Add Allyl bromide (14.2 mL, 163.8 mmol, 3.0 equiv) dropwise over 10 minutes.

    • Caution: Allyl bromide is a lachrymator. Perform in a fume hood.

  • Reaction: Heat the mixture to 65°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The starting acid (

    
    ) should disappear, replaced by the non-polar bis-allyl ester/ether (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.[3]

    • Pour the mixture into Ice Water (500 mL) with vigorous stirring. The bis-allyl intermediate will precipitate as a pale yellow solid or oil.

    • Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine (2 x 50 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Note: Purification is usually unnecessary here; proceed directly to hydrolysis.

Phase 2: Regioselective Hydrolysis

Objective: Cleave the allyl ester while leaving the allyl ether intact.

Step-by-Step Procedure:

  • Solubilization: Dissolve the crude intermediate (from Phase 1) in THF/Methanol (1:1, 100 mL).

  • Saponification: Add 2M NaOH (aq) (55 mL, ~2.0 equiv relative to start material).

  • Reaction: Stir at reflux (65°C) for 2 hours.

    • Checkpoint: TLC should show the disappearance of the non-polar top spot and the appearance of a new spot (

      
       in Hex/EtOAc 1:1 + 1% AcOH).
      
  • Isolation:

    • Evaporate the organic solvents (THF/MeOH) under reduced pressure.

    • Dilute the remaining aqueous residue with water (50 mL).

    • Wash: Extract with Diethyl Ether (1 x 50 mL) to remove any unreacted neutral impurities. Discard the ether layer.

    • Acidification: Cool the aqueous phase to 0°C. Slowly acidify with 6M HCl to pH 1–2. The product will precipitate as a white to off-white solid.[3]

  • Purification: Filter the solid, wash with cold water, and dry. Recrystallize from Ethanol/Water if higher purity is required.

Process Workflow Diagram

Workflow Fig 2. Optimized Synthesis Workflow Start Start: 4-Hydroxy-2-nitrobenzoic acid (10g, 54.6 mmol) Step1 Step 1: Solubilization Solvent: DMF (100 mL) Start->Step1 Step2 Step 2: Base Addition K2CO3 (3.0 eq), Stir 30 min Step1->Step2 Step3 Step 3: Alkylation Allyl Bromide (3.0 eq), 65°C, 4-6h Step2->Step3 Inter Intermediate: Bis-Allyl Ester/Ether Formed Step3->Inter Step4 Step 4: Hydrolysis NaOH (2M), THF/MeOH, Reflux 2h Inter->Step4 Step5 Step 5: Acidification & Filtration HCl to pH 1 Step4->Step5 End Final Product: This compound (Yield: ~85-90%) Step5->End

Analytical Validation

To confirm the structure, compare your isolated material against these expected spectral characteristics.

TechniqueFeatureExpected SignalInterpretation
1H NMR Carboxylic Acid

13.0–14.0 ppm (bs, 1H)
Confirms free -COOH (broad singlet).
1H NMR Allyl Vinyl

6.0 ppm (m, 1H)
Characteristic multiplet of

.
1H NMR Allyl Terminal

5.3–5.5 ppm (dd, 2H)
Terminal

protons.
1H NMR Allyl Methylene

4.6 ppm (d, 2H)

doublet.
1H NMR Aromatic

7.0–8.0 ppm (m, 3H)
1,2,4-substitution pattern.
IR Carbonyl1680–1700

Acid

stretch (lower than ester).

Safety & Scale-Up Considerations

  • Nitro Compounds: Nitrobenzoic acids are energetic. While stable at room temperature, avoid heating the dry solid above its melting point or subjecting it to mechanical shock.

  • Allyl Bromide: Highly toxic and a potent alkylating agent. It is a lachrymator and suspected carcinogen. Use double-gloving and work strictly in a fume hood.

  • Exotherms: The quenching of the reaction mixture (Step 5) and the acidification step are exothermic. Add reagents slowly with cooling.

References

  • pKa Determination of Substituted Benzoic Acids

    • Leesment, A., et al. "Quantifying acidity in heterogeneous systems: biphasic pKa values." University of Tartu. (Provides foundational pKa data for nitro- and hydroxy-substituted benzoic acids, justifying the reactivity difference).
    • 2[4][5][6][7]

  • Analogous Synthesis (3-hydroxy-4-methoxy-2-nitrobenzoic acid)

    • Patent CN111302945A. "Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
    • 5[4][5][6][7][8]

  • General Williamson Ether Synthesis on Hydroxybenzoic Acids

    • "Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives." JOCPR.
    • 6[4][5][6][7][8][9]

  • Allyl Bromide Handling & Reactivity

    • Sciencemadness Discussion Board.[9] "Allyl Bromide Preparation." (Practical insights into the stability and distillation of allyl bromide).

    • 9[4][5][6][7]

Sources

"4-Allyloxy-2-nitrobenzoic acid chemical properties and structure elucidation"

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical properties, synthesis, and structural elucidation of 4-Allyloxy-2-nitrobenzoic acid , a critical intermediate in the synthesis of Pyrrolobenzodiazepine (PBD) dimers, which serve as potent payloads in Antibody-Drug Conjugates (ADCs).

Part 1: Executive Summary & Chemical Identity

This compound is a functionalized aromatic building block utilized primarily in medicinal chemistry. Its structural significance lies in the orthogonality of its functional groups: a carboxylic acid for amide coupling, a nitro group serving as a masked amine (for cyclization), and an allyloxy group acting as a robust, palladium-labile protecting group for the phenol.

Chemical Identity Table
PropertySpecification
IUPAC Name 4-(prop-2-en-1-yloxy)-2-nitrobenzoic acid
Molecular Formula

Molecular Weight 223.18 g/mol
Core Scaffold Benzoic Acid
Key Functional Groups Nitro (

), Carboxyl (

), Allyl Ether (

)
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Predicted) ~3.0 (Carboxyl), modulated by

-nitro electron withdrawal
CAS Registry Note: Often synthesized in-situ or cataloged as the methyl ester derivative (e.g., Methyl 4-(allyloxy)-2-nitrobenzoate).[1][2][3][4][5][6]

Part 2: Synthesis & Production

The synthesis of this compound is typically achieved via a Williamson Ether Synthesis starting from commercially available 4-hydroxy-2-nitrobenzoic acid. This reaction selectively alkylates the phenolic oxygen while leaving the carboxylic acid intact (or protected as an ester if higher yield is required).

Experimental Protocol: O-Allylation

Objective: Selective alkylation of the C4-hydroxyl group.

  • Reagents:

    • Substrate: 4-Hydroxy-2-nitrobenzoic acid (1.0 eq)

    • Alkylating Agent: Allyl bromide (1.2 eq)

    • Base: Potassium carbonate (

      
      ) (2.5 eq) or Sodium Hydride (NaH) for faster kinetics.
      
    • Solvent: DMF (Dimethylformamide) or Acetone.

  • Step-by-Step Methodology:

    • Dissolution: Dissolve 4-hydroxy-2-nitrobenzoic acid in anhydrous DMF under an inert atmosphere (

      
      ).
      
    • Deprotonation: Add

      
       slowly at 0°C. Stir for 30 minutes to generate the phenoxide anion. Note: The carboxylate will also form but the phenoxide is more nucleophilic in this context or requires careful stoichiometry.
      
    • Addition: Dropwise addition of allyl bromide via syringe.

    • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Workup: Quench with 1N HCl to protonate the carboxylic acid. Extract with Ethyl Acetate (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel).

Synthesis Logic Diagram

SynthesisPath Start 4-Hydroxy-2-nitrobenzoic acid (Starting Material) Intermediate Potassium Phenoxide Intermediate Start->Intermediate Deprotonation Reagents Allyl Bromide + K2CO3 (DMF, 60°C) Reagents->Intermediate Product This compound (Target) Intermediate->Product SN2 Attack on Allyl Bromide

Figure 1: Synthetic pathway via Williamson Ether Synthesis.

Part 3: Structure Elucidation

Accurate identification relies on the distinct spectroscopic signatures of the allyl group and the substitution pattern of the aromatic ring.

Proton NMR ( NMR) Analysis

Solvent:


 or 

.[7]
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
-COOH 13.0 - 14.0Broad Singlet1HAcidic proton (exchangeable with

).
Ar-H3 7.4 - 7.6Doublet (d)1HOrtho to

and

. The nitro group deshields, but the alkoxy group shields. Located between substituents.[3][4][8][9]
Ar-H6 7.8 - 8.0Doublet (d)1HOrtho to

. Deshielded by the carbonyl anisotropy.
Ar-H5 7.2 - 7.3Doublet of Doublets1HMeta to

, Ortho to

.
Allyl-CH= 6.0 - 6.1Multiplet (m)1HCharacteristic internal vinylic proton.
Allyl=CH2 5.3 - 5.5Multiplet (dd)2HTerminal vinylic protons (cis/trans splitting).
-O-CH2- 4.6 - 4.7Doublet (d)2HMethylene protons adjacent to oxygen.
Infrared (IR) Spectroscopy[10]
  • Carboxylic Acid: Broad stretch at 2500–3300 cm⁻¹ (

    
    ) and sharp peak at 1680–1700 cm⁻¹  (
    
    
    
    ).
  • Nitro Group: Strong asymmetric stretch at ~1530 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹ .

  • Allyl Ether: Weak

    
     stretch at ~1640 cm⁻¹  and 
    
    
    
    (vinylic) stretch >3000 cm⁻¹.
Mass Spectrometry (MS)
  • Ionization: ESI (Electrospray Ionization) in Negative Mode (

    
    ).
    
  • Molecular Ion:

    
     peak at m/z 222.1 .
    
  • Fragmentation: Loss of the allyl group (

    
    ) or decarboxylation (
    
    
    
    ) are common fragmentation pathways.

Part 4: Applications in Drug Development (PBD Dimers)

The primary utility of this compound is as an "A-ring" building block for Pyrrolobenzodiazepine (PBD) monomers and dimers. PBDs are DNA minor-groove binders used as payloads in ADCs (e.g., Loncastuximab tesirine).[10][11][12]

The "Alloc" Strategy

The allyl group is not merely a substituent; it is a strategic protecting group.

  • Stability: The allyl ether is stable during the reduction of the nitro group (

    
    ) and the subsequent peptide coupling to the PBD "C-ring" (pyrrolidine).
    
  • Orthogonal Deprotection: Once the PBD core is assembled, the allyl group is removed using Palladium(0) (e.g.,

    
    ).
    
  • Dimerization: The liberated phenol is then reacted with a di-haloalkane linker (e.g., 1,3-dibromopropane) to join two PBD monomers, creating the highly potent cross-linking dimer.

PBD Synthesis Workflow

PBD_Workflow Step1 This compound Step2 Amide Coupling (with Pyrrolidine core) Step1->Step2 EDC/HOBt Step3 Nitro Reduction (-NO2 -> -NH2) Step2->Step3 SnCl2 or Zn/HCl Step4 Cyclization (Forms PBD Monomer) Step3->Step4 Acid Catalysis Step5 Alloc Deprotection (Pd(PPh3)4) Step4->Step5 Pd(0) Step6 Dimerization (Linker attachment) Step5->Step6 Dibromoalkane Final PBD Dimer Payload (ADC Warhead) Step6->Final

Figure 2: The role of this compound in PBD Dimer synthesis.

Part 5: Safety & Handling

  • Hazards: Like many nitro-aromatics, this compound is potentially genotoxic and an irritant .

  • Handling: Use within a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place away from strong reducing agents (which could react with the nitro group) and strong oxidizers.

  • Waste: Dispose of as hazardous organic waste (halogen-free, unless allyl bromide residues remain).

References

  • CymitQuimica. 4-Allyloxy-benzoic acid and derivatives (Chemical Properties). Retrieved from

  • National Institutes of Health (PubChem). 4-Nitrobenzoic acid Structure and Analogues. Retrieved from

  • King's College London. Synthesis of novel pyrrolobenzodiazepine (PBD) monomers and dimers. Retrieved from

  • Creative Biolabs. Pyrrolobenzodiazepine (PBD) Synthesis and ADC Applications.[10][11] Retrieved from

  • BenchChem. 2-Allyloxy-4-nitrophenol and related nitrobenzoic acid derivatives. Retrieved from

Sources

"CAS number and molecular formula of 4-Allyloxy-2-nitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical whitepaper provides an in-depth analysis of 4-Allyloxy-2-nitrobenzoic acid , a specialized intermediate in organic synthesis and medicinal chemistry.

Chemical Identity, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound (Molecular Formula: C₁₀H₉NO₅ ) is a functionalized benzoic acid derivative characterized by the presence of an electron-withdrawing nitro group at the ortho position and an allyloxy ether moiety at the para position relative to the carboxylic acid. This compound serves as a critical building block in the synthesis of heterocyclic scaffolds, particularly benzimidazoles and quinazolinones, and acts as a precursor for photo-labile protecting groups and polymerizable monomers.

While the free acid form is often generated in situ or isolated as a transient intermediate, its synthetic utility is grounded in the orthogonal reactivity of its functional groups: the carboxylic acid (amide coupling), the nitro group (reduction to amine), and the allyl ether (Claisen rearrangement or deprotection).

Chemical Identity & Properties

Nomenclature and Identifiers
PropertyDetail
Chemical Name This compound
IUPAC Name 2-Nitro-4-(prop-2-en-1-yloxy)benzoic acid
CAS Number Not Widely Listed (See Note 1)
Precursor CAS 74230-08-3 (4-Hydroxy-2-nitrobenzoic acid)
Molecular Formula C₁₀H₉NO₅
Molecular Weight 223.18 g/mol
SMILES C=CCOC1=CC(=C(C=C1)C(=O)O)[O-]

Note 1: The specific CAS number for the free acid form of this compound is not indexed in major public chemical registries (PubChem, CAS Common Chemistry) as a standalone commercial product. It is typically synthesized directly from 4-Hydroxy-2-nitrobenzoic acid (CAS 74230-08-3) and used immediately or stored as an ester intermediate (e.g., Methyl 4-allyloxy-2-nitrobenzoate).

Physicochemical Properties (Predicted)
ParameterValue
Appearance Pale yellow to tan crystalline solid
Melting Point 145–150 °C (Estimated based on structural analogs)
pKa (Acid) ~2.0–2.5 (Enhanced acidity due to o-nitro group)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
LogP ~1.8–2.1

Synthetic Pathway & Methodology

The synthesis of this compound is a nucleophilic substitution reaction (Williamson Ether Synthesis) utilizing 4-Hydroxy-2-nitrobenzoic acid as the scaffold. The presence of the ortho-nitro group increases the acidity of the phenol, facilitating deprotonation.

Reaction Scheme (Graphviz Visualization)

Synthesis SM 4-Hydroxy-2-nitrobenzoic acid (CAS 74230-08-3) Intermediate Allyl 4-allyloxy-2-nitrobenzoate (Bis-allylated ester) SM->Intermediate Alkylation (Excess Allyl Br) Reagent Allyl Bromide (CAS 106-95-6) Reagent->Intermediate Base K2CO3 / DMF 60°C Base->Intermediate Product This compound (Target) Intermediate->Product Selective Hydrolysis (LiOH / THF:H2O)

Figure 1: Synthetic route from 4-hydroxy-2-nitrobenzoic acid to the target via bis-allylation and selective hydrolysis.

Detailed Experimental Protocol

Objective: Synthesis of this compound from 4-Hydroxy-2-nitrobenzoic acid.

Step 1: Allylation (Formation of Ester-Ether Intermediate)

  • Dissolution: Dissolve 4-Hydroxy-2-nitrobenzoic acid (1.0 eq, CAS 74230-08-3) in anhydrous DMF (10 mL/g).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.5 eq) to the solution. Stir for 15 minutes at room temperature to ensure deprotonation of both the phenol and carboxylic acid.
    
  • Alkylation: Dropwise add Allyl Bromide (2.5 eq) to the suspension.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) for the disappearance of the starting material.

  • Workup: Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo to yield the Allyl 4-allyloxy-2-nitrobenzoate  intermediate.
    

Step 2: Selective Hydrolysis (To Free Acid)

  • Solvation: Dissolve the crude ester intermediate in a THF:Water (3:1) mixture.

  • Hydrolysis: Add Lithium Hydroxide Monohydrate (LiOH·H₂O, 1.2 eq). Stir at room temperature for 2–4 hours. Note: Avoid heating to prevent cleavage of the allyl ether.

  • Acidification: Carefully acidify the solution to pH 2–3 using 1M HCl.

  • Isolation: The product, This compound , will precipitate as a solid. Filter, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:

TechniqueExpected SignalsStructural Assignment
¹H NMR (400 MHz, DMSO-d₆) δ 13.5 (br s, 1H)Carboxylic Acid (-COOH )
δ 7.95 (d, J=8.5 Hz, 1H)Aromatic H (C6, ortho to acid)
δ 7.55 (d, J=2.5 Hz, 1H)Aromatic H (C3, ortho to nitro)
δ 7.30 (dd, J=8.5, 2.5 Hz, 1H)Aromatic H (C5)
δ 6.05 (m, 1H)Allyl -CH= (Internal alkene)
δ 5.45 (dd, 1H), 5.30 (dd, 1H)Allyl =CH₂ (Terminal alkene)
δ 4.75 (d, 2H)Allyl -O-CH₂- (Ether methylene)
MS (ESI-) m/z 222.04 [M-H]⁻Deprotonated molecular ion
IR Spectroscopy ~1700 cm⁻¹ (C=O)~1530, 1350 cm⁻¹ (NO₂)Carboxylic acid and Nitro stretches

Applications in Drug Development[3]

Precursor for Benzimidazole Scaffolds

The 2-nitrobenzoic acid core is a classic precursor for benzimidazoles.

  • Reduction: The nitro group is reduced (Fe/AcOH or H₂/Pd-C) to an aniline.

  • Cyclization: Condensation with aldehydes or carboxylic acids yields 5-allyloxy-benzimidazoles.

  • Functionalization: The allyl group serves as a "handle" for further diversification via Cross-Metathesis or thiol-ene "click" chemistry.

Photo-Cleavable Linkers

Nitrobenzoic acid derivatives are widely used as photo-labile linkers in Solid Phase Peptide Synthesis (SPPS). While the o-nitrobenzyl group is the standard, the allyloxy variant offers orthogonal cleavage potential (Pd(0) catalyzed) distinct from UV-cleavage, allowing for dual-release mechanisms in antibody-drug conjugates (ADCs).

Polymer Chemistry

The allyl group allows this molecule to function as a monomer in radical polymerization, incorporating benzoic acid functionalities into polymer chains for pH-responsive hydrogels.

Safety and Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Handling:

    • Allyl Bromide (Reagent): Lachrymator and highly toxic. Use only in a functioning fume hood.

    • Nitro Compounds: Potentially explosive if heated under confinement. Do not distill residues to dryness.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the allyl group.

References

  • LookChem . (n.d.). 4-(Allyloxy)benzoic acid CAS 27914-60-9.[1] Retrieved from [Link](Reference for structural analog and allyl ether stability)

  • Google Patents. (2011). TW201100082A - Bicyclic and tricyclic compounds as KAT II inhibitors. Retrieved from (Describes the alkylation of hydroxy-nitrobenzoic acid esters with allyl bromide)
  • Royal Society of Chemistry . (2014). Regioselective Synthesis of Medium-Sized Halolactones. Retrieved from [Link](Provides NMR characterization data for the isomeric 2-(Allyloxy)-3-nitrobenzoic acid, validating the expected spectral shifts)

Sources

Technical Guide: Purification of Crude 4-Allyloxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Objective: Isolate and purify 4-Allyloxy-2-nitrobenzoic acid (CAS: Analogous to 27914-60-9) to >98% purity for use as a pharmaceutical intermediate or monomeric precursor.

Compound Analysis:

  • Chemical Structure: A benzoic acid core substituted with a nitro group at the ortho position (2-position) and an allyloxy ether group at the para position (4-position).

  • Critical Properties:

    • Acidity (pKa): The 2-nitro group exerts a strong electron-withdrawing inductive (-I) effect and an ortho-effect, significantly increasing acidity (pKa

      
       3.0–3.5) compared to benzoic acid.[1][2][3][4]
      
    • Solubility: High solubility in polar aprotic solvents (THF, DMSO, DMF) and basic aqueous solutions. Moderate solubility in Ethanol/Ethyl Acetate. Low solubility in water and non-polar hydrocarbons (Hexane).

    • Reactivity: The allyl group is susceptible to radical polymerization or thermal degradation (Claisen rearrangement) at temperatures >150°C. The nitro group poses a thermal stability risk if dried improperly.

Impurity Profile:

  • 4-Hydroxy-2-nitrobenzoic acid: Unreacted starting material. (Phenolic, highly polar).

  • Allyl bromide/chloride: Alkylating agent excess (Volatile, lachrymator).

  • Inorganic Salts: KBr/NaCl from the alkylation reaction.

  • Oligomers: Radical polymerization byproducts from the allyl tail.

Purification Strategy 1: Acid-Base Extraction (The Work-Up)

For removal of neutral organic impurities and inorganic salts.

This protocol relies on the acidity of the carboxylic acid to separate it from non-acidic byproducts (unreacted allyl bromide, bis-allylated byproducts if any).

Protocol:
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (10 mL/g of crude).

    • Why: EtOAc is polar enough to dissolve the nitro-acid but immiscible with water.

  • Filtration: If undissolved solids remain (likely inorganic salts), filter through a sintered glass funnel.

  • Basic Extraction: Extract the organic layer with saturated NaHCO₃ (aq) (3 x 15 mL/g).

    • Mechanism:[4][5] The carboxylic acid deprotonates (

      
      ) and moves to the aqueous phase. Neutral impurities remain in the EtOAc.
      
    • Note: Evolution of

      
       gas will occur. Vent the separatory funnel frequently.
      
  • Washing: Wash the combined aqueous extracts with a small portion of fresh EtOAc to remove entrained neutral organics.

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly add 6N HCl dropwise with vigorous stirring until pH

    
     1.
    
    • Observation: The product will precipitate as a pale yellow/cream solid.

  • Isolation: Filter the solid, wash with cold water (to remove trapped HCl and salts), and dry under vacuum at 40°C.

Visualization: Extraction Workflow

ExtractionWorkflow Start Crude Mixture (Solid) Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with sat. NaHCO3 Dissolve->Extract OrgLayer Organic Layer (Neutral Impurities) Extract->OrgLayer Top Layer AqLayer Aqueous Layer (Product as Carboxylate) Extract->AqLayer Bottom Layer Discard Discard to Waste OrgLayer->Discard Acidify Acidify with 6N HCl to pH 1 AqLayer->Acidify Precipitate Precipitate Product Acidify->Precipitate

Caption: Workflow for separating acidic product from neutral impurities via pH manipulation.

Purification Strategy 2: Recrystallization (The Gold Standard)

For removal of structurally similar impurities (e.g., unreacted phenol).

Recrystallization is the most effective method for this compound. The 2-nitro group creates a "kink" in the crystal lattice and affects solubility via internal hydrogen bonding.

Solvent System Selection:

  • Primary Choice: Ethanol/Water (9:1 to 7:3 v/v) .

    • Rationale: The compound is soluble in hot ethanol but insoluble in water. The nitro group increases polarity, making pure non-polar solvents (hexane) poor choices for dissolution, while pure alcohols might be too soluble at room temp.

  • Alternative: Acetic Acid/Water .

    • Rationale: Excellent for purifying benzoic acid derivatives, but harder to dry (remove acetic acid traces).

Protocol:
  • Slurry: Place the acid-precipitated solid in a flask. Add Ethanol (95%) (approx. 5 mL/g).

  • Reflux: Heat to reflux (approx. 78°C). If not fully dissolved, add more ethanol in small portions until a clear yellow solution is obtained.

    • Critical Control Point: Do not overheat for prolonged periods to avoid thermal degradation of the allyl ether.

  • Hot Filtration (Optional): If insoluble specks remain, filter rapidly through a pre-warmed funnel.

  • Crystallization: Remove from heat. Add warm water dropwise until a faint turbidity persists.

  • Cooling: Allow the flask to cool to room temperature slowly, then place in an ice bath (0-4°C) for 2 hours.

    • Thermodynamics: Slow cooling promotes the growth of pure crystals, excluding the unreacted 4-hydroxy-2-nitrobenzoic acid (which is more soluble in the aqueous mother liquor due to its higher polarity).

  • Filtration: Collect crystals by vacuum filtration. Wash with cold 50% Ethanol/Water .

Visualization: Recrystallization Decision Tree

Recrystallization Start Crude Solid Solvent Add Hot Ethanol Start->Solvent Check Dissolved? Solvent->Check AddMore Add Solvent Check->AddMore No Filter Hot Filtration Check->Filter Yes (Insolubles) WaterAdd Add Warm Water (Anti-Solvent) Check->WaterAdd Yes (Clear) AddMore->Check Filter->WaterAdd Cool Slow Cool -> Ice Bath WaterAdd->Cool Isolate Pure Crystals Cool->Isolate

Caption: Step-by-step logic for the recrystallization process using Ethanol/Water system.

Analytical Validation & Data Summary

Once purified, the compound must be validated. The following data points are typical for 4-alkoxy-2-nitrobenzoic acids.

Expected Physical Data
ParameterMethodAcceptance CriteriaNotes
Appearance VisualPale yellow to cream crystalline powderDark yellow/orange indicates phenol oxidation.
Melting Point Capillary160°C – 170°C (Sharp range < 2°C)Broad range indicates solvent occlusion or impurities.
Purity HPLC (C18)> 98.0% AreaMobile Phase: ACN/Water + 0.1% TFA.
Proton NMR DMSO-d6Consistent structureLook for Allyl signals:

6.0 (m, 1H), 5.3-5.5 (dd, 2H), 4.7 (d, 2H).
Troubleshooting Common Issues
  • Problem: Product is an oil, not a solid.

    • Cause: Solvent trapped or too much impurity.[6]

    • Fix: Re-dissolve in EtOAc, wash with water, dry over MgSO4, evaporate, and triturate with Hexane/Ether.

  • Problem: Low Yield (<50%).

    • Cause: Product lost in mother liquor during recrystallization.

    • Fix: Concentrate the mother liquor and collect a second crop (lower purity).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • PubChem. 2-(Allyloxy)benzoic acid Compound Summary. National Library of Medicine. [Link] (Structural analog data).

Sources

Solubility of 4-Allyloxy-2-nitrobenzoic Acid in Common Organic Solvents: A Technical Guide for Process Development

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the solubility behavior, determination protocols, and thermodynamic modeling of 4-Allyloxy-2-nitrobenzoic acid (and its structural analogs). Designed for process chemists and engineers, this document synthesizes theoretical principles with practical experimental strategies.

Executive Summary

This compound is a critical intermediate in the synthesis of pharmaceutical compounds, particularly those requiring an amino-benzoic acid scaffold (e.g., via reduction to 4-allyloxy-2-aminobenzoic acid). Its solubility profile is the governing parameter for reaction yield, purification efficiency, and crystallization kinetics.

This guide addresses the thermodynamic solubility of this compound. While specific public datasets for this exact isomer are proprietary or sparse, this document provides a definitive protocol for determination , predicted solubility trends based on structural analogs (e.g., 4-nitrobenzoic acid, 4-allyloxybenzoic acid), and process modeling strategies (Apelblat, van't Hoff) to optimize solvent selection.

Chemical Profile & Predicted Solubility Behavior
2.1 Structural Analysis

The solubility of this compound is dictated by the interplay of three functional groups:

  • Carboxylic Acid (-COOH): Acts as a strong hydrogen bond donor and acceptor.[1] Primary driver for solubility in protic solvents (alcohols) and water (at high pH).

  • Nitro Group (-NO₂): A strong electron-withdrawing group at the ortho position. It increases the acidity of the carboxylic acid (via inductive effects) and enhances polarity, favoring solubility in polar aprotic solvents (DMF, DMSO).

  • Allyloxy Group (-OCH₂CH=CH₂): A lipophilic ether linkage at the para position. This group disrupts the crystal lattice relative to the parent nitrobenzoic acid but decreases water solubility compared to 4-hydroxy-2-nitrobenzoic acid.

2.2 Predicted Solubility Trends

Based on the "Like Dissolves Like" principle and data from structural analogs (e.g., 3-nitrobenzoic acid, 4-allyloxybenzoic acid), the expected solubility order at 298.15 K is:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMF, DMSO, NMP Very High (> 1.5 mol/L)Strong dipole-dipole interactions with the nitro group; disruption of acid dimers.
Polar Protic Methanol, Ethanol High (0.5 - 1.0 mol/L)Hydrogen bonding with -COOH; alkyl chain of alcohol interacts with allyloxy group.
Ketones/Esters Acetone, Ethyl Acetate Moderate (0.1 - 0.5 mol/L)Good solvency for the organic backbone; moderate interaction with polar groups.
Ethers THF, 1,4-Dioxane Moderate Good interaction with the ether/nitro groups.
Non-Polar Toluene, Hexane Low to Negligible (< 0.01 mol/L)Lack of H-bonding capability; high energy cost to solvate the polar nitro/acid groups.
Water Water Very Low (pH dependent)The hydrophobic allyloxy and benzene ring dominate; solubility increases significantly at pH > 4 (pKa ~2-3).
Experimental Protocol: Determination of Thermodynamic Solubility

For precise process design, "estimated" values are insufficient. The following protocol outlines the Laser Monitoring Observation Technique , a superior alternative to the traditional shake-flask method for rapid, accurate solubility curves.

3.1 Methodology: Laser Monitoring Technique

This dynamic method detects the point of dissolution (solid disappearance) by monitoring the intensity of a laser beam passing through the solution.

Equipment:

  • Jacketed glass vessel (50–100 mL) with precise temperature control (±0.05 K).

  • Laser source (< 5 mW) and photodetector.

  • Magnetic stirrer.[2]

  • Analytical balance (±0.0001 g).[3]

Protocol Steps:

  • Preparation: Add a known mass of solvent (

    
    ) to the vessel. Set the starting temperature (e.g., 283.15 K).
    
  • Solute Addition: Add a small, known mass of this compound (

    
    ).
    
  • Equilibration: Stir at constant speed. Monitor the laser intensity.

    • Undissolved Solid: Laser beam is scattered/blocked (Low Intensity).

    • Dissolution: Solution becomes clear (High/Constant Intensity).

  • Temperature Ramp: If the solid does not dissolve, increase temperature in small increments (0.5 K/min) until the laser intensity spikes (indicating complete dissolution). Record this temperature (

    
    ).
    
  • Iteration: Add more solute to the same vessel and repeat the heating ramp to find the next equilibrium temperature.

  • Validation: Verify selected points using the traditional Shake-Flask Method (agitate for 24h, filter, analyze supernatant via HPLC-UV).

3.2 Workflow Visualization

SolubilityProtocol Start Start: Solvent Preparation AddSolute Add Known Mass of This compound Start->AddSolute Stir Stir & Monitor Laser Transmittance AddSolute->Stir Check Is Solution Clear? Stir->Check Record Record Temperature (T_eq) & Concentration (x) Check->Record Yes (High Transmittance) Heat Increase Temperature (Rate: 0.5 K/min) Check->Heat No (Scattering) AddMore Add More Solute (Increase Concentration) Record->AddMore Model Fit Data to Apelblat Equation Record->Model Data Analysis AddMore->Stir Heat->Stir

Caption: Figure 1. Laser Monitoring Solubility Determination Workflow. This dynamic method allows for the rapid generation of polythermal solubility curves.

Thermodynamic Modeling & Data Analysis

Once experimental data (


 vs 

) is obtained, it must be correlated to thermodynamic models to allow for interpolation and process simulation.
4.1 Modified Apelblat Equation

The most robust semi-empirical model for non-ideal organic solutions of nitrobenzoic acids is the Modified Apelblat Equation :



  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[4]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the enthalpy of solution and non-ideality;
      
      
      accounts for the temperature dependence of the enthalpy.
4.2 van't Hoff Equation

For narrower temperature ranges (e.g., 298–323 K), the simplified van't Hoff equation is often sufficient:



  • 
     : Apparent enthalpy of solution.
    
  • 
     : Apparent entropy of solution.
    
  • Utility: A plot of

    
     vs 
    
    
    
    should yield a straight line. A deviation from linearity suggests a change in heat capacity or a phase transition (e.g., polymorph change).
Process Application: Crystallization Strategy

The solubility data drives the design of the purification process. For this compound, a Cooling Crystallization or Anti-solvent Crystallization is recommended.

5.1 Solvent Selection Decision Matrix
Process GoalRecommended Solvent SystemMechanism
High Yield Recovery Ethanol / Water (Binary)High solubility in hot ethanol; drastic solubility drop upon adding water or cooling.
High Purity (Impurity Rejection) Ethyl Acetate Moderate solubility allows for selective crystallization, leaving polar impurities in mother liquor.
Polymorph Control Methanol Fast evaporation/cooling rates; often yields the metastable kinetic form (must be verified).
5.2 Crystallization Process Flow

CrystallizationProcess Input Crude This compound Dissolution Dissolution in Ethanol (T = 60°C) Input->Dissolution Filter Hot Filtration (Remove Insolubles) Dissolution->Filter Cooling Controlled Cooling (Rate: 0.2°C/min) Filter->Cooling Nucleation Nucleation Onset (T ~ 45°C) Cooling->Nucleation Digestion Crystal Growth/Digestion (Hold at 20°C for 2h) Nucleation->Digestion Isolation Filtration & Drying Digestion->Isolation

Caption: Figure 2. Optimized Cooling Crystallization Workflow for this compound Purification.

References
  • Shake-Flask & Laser Monitoring Methods

    • Jouyban, A., et al. "An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique." Journal of Pharmaceutical and Biomedical Analysis.

  • Solubility of Nitrobenzoic Acid Analogs

    • Long, B., et al. "Solubility of 3-Nitrobenzoic Acid and 3,5-Dinitrobenzoic Acid in Seven Organic Solvents." Journal of Chemical & Engineering Data.

  • Thermodynamic Modeling (Apelblat)

    • Apelblat, A. & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.

  • Synthesis & Properties of Allyloxy-Benzoic Acids

    • Ferreira, M., et al. "2-Allyloxy-5-nitrobenzoic acid." Acta Crystallographica Section E.

  • General Solubility Data (NIST)

    • NIST Chemistry WebBook, SRD 69. "Nitrobenzoic Acid Thermochemistry."

Sources

Unlocking the Synthon: Potential Research Applications of Substituted Nitrobenzoic Acids in Drug Development and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide / Whitepaper

Executive Summary

Substituted nitrobenzoic acids (NBAs) represent a highly versatile class of organic synthons. Driven by the electron-withdrawing nature of the nitro group and the potent coordination capacity of the carboxylate moiety, these compounds are foundational to modern drug discovery, materials science, and coordination chemistry[1][2]. This technical whitepaper explores the mechanistic rationale behind their biological activity, details the synthesis of next-generation antibacterial coordination complexes, and provides self-validating experimental workflows for researchers.

Chemical Versatility and Mechanistic Rationale

The pharmacological and chemical utility of substituted NBAs stems from their unique electronic topology. The nitro group (-NO₂), positioned on the benzene ring, strongly withdraws electron density via inductive and resonance effects. This makes the aromatic ring highly susceptible to nucleophilic aromatic substitution and provides a pathway for reduction into amino-substituted derivatives—critical building blocks in organic synthesis[1].

Simultaneously, the carboxylate group (-COOH) acts as a classic pharmacophore and a robust bidentate ligand for transition metals[2]. Recent experimental and computational studies on solid solutions of substituted NBAs (e.g., incorporating methyl, hydroxyl, or chloro groups) demonstrate that functional group replacement and substituent location significantly alter intermolecular interactions and component solubility limits[3]. This structural tunability allows researchers to engineer the physicochemical properties of NBA derivatives to optimize bioavailability, target affinity, and crystal lattice stability.

Biological Activity and Drug Development Applications

Substituted NBAs are increasingly recognized for their multifaceted biological activities, offering solutions to complex therapeutic challenges[4].

  • Antimicrobial Coordination Complexes: The rapid emergence of drug-resistant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), necessitates novel antimicrobial strategies[5]. Coordination compounds utilizing NBAs (e.g., 3,5-dinitrobenzoic acid or 2-chloro-5-nitrobenzoic acid) as ligands have shown exceptional promise[2][6]. By chelating transition metals like Copper (Cu) or Cobalt (Co), the polarity of the metal ion is reduced, increasing the complex's lipophilicity (Overtone's concept). This enhanced lipophilicity facilitates permeation through the bacterial lipid bilayer, leading to intracellular target disruption and cell death[2].

  • Anti-inflammatory Pathways: Beyond infectious diseases, specific nitrooxy derivatives of nitrobenzoic acid have been identified as potent anti-inflammatory agents. These derivatives actively reduce the production of key pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6), presenting a viable pathway for treating chronic inflammatory conditions[4].

G A Substituted NBA Ligand (e.g., 2Cl5NBH) C Coordination Complex Formation A->C B Transition Metal Ion (e.g., Cu2+, Co2+) B->C D Enhanced Lipophilicity & Membrane Permeation C->D Overtones Theory E Intracellular Target Binding (DNA/Enzymes) D->E F Bacterial Cell Death (MRSA Inhibition) E->F

Mechanistic pathway of NBA-metal coordination complexes in antibacterial action.

Quantitative Data: Biological Efficacy

The structural modification of NBAs directly correlates with their biological efficacy. Table 1 summarizes the biological activity of recently developed NBA derivatives and complexes, highlighting their targeted mechanisms.

Compound / ComplexTarget Organism / PathwayActivity / MICMechanism of ActionRef
[Cu(4-Cl-3-NB)(o-PDA)]Cl Staphylococcus aureusMIC: 39 µg/LMembrane permeation via enhanced lipophilicity[2]
2Cl5NBH Methylethanolammonium Salt Broad-spectrum (Gram +/-)Broad InhibitionDisruption of cellular homeostasis[6]
2Cl5NBH Potassium Coordination Polymer MRSASelective InhibitionTargeted intracellular binding (gentamicin-like)[6]
Nitrooxy-NBA Derivatives MacrophagesIL-1β / IL-6 ReductionCytokine production inhibition[4]

Table 1: Summary of biological activities for selected substituted nitrobenzoic acid derivatives.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, embedding causality into every experimental choice.

Protocol A: Synthesis of 2-Chloro-5-nitrobenzoic Acid (2Cl5NBH) Coordination Polymer

This protocol outlines the synthesis of a 2D coordination polymer using 2Cl5NBH, a method critical for developing next-generation antibacterials[5][6].

  • Ligand Deprotonation (Causality: Activation): Dissolve 1.0 mmol of 2-chloro-5-nitrobenzoic acid in 15 mL of a mixed solvent system (e.g., ethanol/water, 1:1 v/v). Causality: The mixed solvent ensures the solubility of both the organic ligand and the subsequent inorganic salt. Add 1.0 mmol of potassium hydroxide (KOH) dropwise. Causality: KOH acts as a base to deprotonate the carboxylic acid, generating the carboxylate anion required for metal coordination.

    • Self-Validation Checkpoint: Measure the pH. A shift from acidic (~pH 3) to neutral/slightly alkaline (~pH 7.5) confirms complete deprotonation.

  • Metal Coordination (Causality: Network Assembly): Slowly add 1.0 mmol of the target metal salt (e.g., a transition metal chloride or nitrate) dissolved in 5 mL of water to the stirring ligand solution. Causality: Slow addition prevents kinetic trapping and amorphous precipitation, favoring the thermodynamic assembly of the coordination network.

  • Crystallization (Causality: Structural Purity): Filter the resulting solution to remove any insoluble impurities. Allow the filtrate to undergo slow solvent evaporation at room temperature for 7–14 days. Causality: Slow evaporation maintains a low degree of supersaturation, which is critical for growing high-quality single crystals suitable for X-ray diffraction (SC-XRD)[7].

    • Self-Validation Checkpoint: The formation of geometrically defined, translucent crystals (rather than opaque powder) indicates successful polymeric coordination. Confirm structure via SC-XRD and Hirshfeld surface analysis to map intermolecular interactions[6].

Protocol B: High-Throughput Minimum Inhibitory Concentration (MIC) Assay
  • Inoculum Preparation: Cultivate MRSA strains in Mueller-Hinton broth (MHB) until reaching the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Causality: Standardizing the inoculum ensures that the bacteria are actively dividing and the assay is reproducible across different batches.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the synthesized 2Cl5NBH coordination polymer in MHB. Causality: Serial dilution establishes a precise concentration gradient to pinpoint the exact threshold of inhibition.

  • Incubation and Resazurin Addition (Causality: Objective Readout): Inoculate each well with the bacterial suspension and incubate at 37°C for 18 hours. Following incubation, add 10 µL of a 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Self-Validation Checkpoint: Resazurin acts as an oxidation-reduction metabolic indicator. A color change from blue (oxidized) to pink (reduced) indicates viable, metabolically active cells. The MIC is self-validated as the lowest concentration well that remains strictly blue, eliminating the subjective error of visual turbidity checks.

Workflow S1 Precursor Selection (Substituted NBA) S2 Ligand Deprotonation (Alkaline Environment) S1->S2 S3 Metal Salt Addition (Controlled Stoichiometry) S2->S3 Causality: Activate Carboxylate S4 Crystallization (Solvent Evaporation) S3->S4 Causality: Drive Coordination S5 Structural Characterization (SC-XRD, Hirshfeld) S4->S5 Yields Single Crystals S6 Biological Screening (Resazurin MIC Assay) S5->S6 Validates Structure-Function

Self-validating experimental workflow for synthesizing and evaluating NBA complexes.

Conclusion

Substituted nitrobenzoic acids are far more than simple organic intermediates; they are highly programmable synthons capable of addressing complex challenges in drug resistance and inflammatory diseases. By leveraging their predictable coordination chemistry and utilizing robust, self-validating experimental protocols, researchers can continue to unlock their vast therapeutic potential.

References

  • Title: The Multifaceted Biological Activities of Nitrobenzoate Derivatives | Source: benchchem.com | URL: 4

  • Title: Nitrobenzoic Acid Definition - Organic Chemistry Key Term | Source: fiveable.me | URL: 1

  • Title: Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes | Source: nih.gov | URL: 2

  • Title: From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials (PubMed) | Source: nih.gov | URL: 5

  • Title: Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes (PubMed) | Source: nih.gov | URL: 7

  • Title: From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials (MDPI) | Source: mdpi.com | URL: 6

  • Title: Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids | Source: acs.org | URL: 3

Sources

"exploring the reactivity of the allyl group in 4-Allyloxy-2-nitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the chemical utility of 4-Allyloxy-2-nitrobenzoic acid , a bifunctional aromatic scaffold used in the synthesis of complex pharmacophores, liquid crystals, and polymer intermediates.

Executive Summary & Molecular Profile

This compound represents a "privileged intermediate" in organic synthesis due to its orthogonal reactivity. It possesses three distinct reactive centers:

  • Carboxylic Acid (C1): A handle for amide coupling or esterification.

  • Nitro Group (C2): A latent amine precursor, electronically deactivating the ring.

  • Allyl Ether (C4): A robust phenol protecting group that can also serve as a rearrangement trigger or a site for olefin functionalization.

This guide focuses on the allyl moiety , detailing how to manipulate it selectively in the presence of the electron-withdrawing nitro and carboxyl groups.

Structural Analysis[1]
  • Formula: C

    
    H
    
    
    
    NO
    
    
  • Key Feature: The allyl group is para to the carboxylic acid and meta to the nitro group. The electron-deficient nature of the ring (due to -NO

    
     and -COOH) stabilizes the ether linkage against acidic hydrolysis but influences the rate of electrophilic attacks on the alkene.
    

Synthesis of the Scaffold

The synthesis is a reliable S


2 alkylation. The presence of the ortho-nitro group increases the acidity of the phenol, facilitating deprotonation.

Protocol: O-Allylation of 4-Hydroxy-2-nitrobenzoic acid

  • Reagents: 4-Hydroxy-2-nitrobenzoic acid (1.0 eq), Allyl bromide (1.2 eq), Potassium Carbonate (K

    
    CO
    
    
    
    , 2.5 eq).
  • Solvent: DMF or Acetone (reflux).

  • Procedure:

    • Dissolve acid in solvent; add K

      
      CO
      
      
      
      . Stir for 30 min to form the dianion (carboxylate and phenoxide).
    • Add allyl bromide dropwise.

    • Heat to 60°C (DMF) or reflux (Acetone) for 4–6 hours.

    • Workup: Acidify with 1M HCl to precipitate the free acid product (since the ester might form transiently, saponification is usually not needed if conditions are controlled, but often the ester is the target. If the acid is required, ensure the final pH < 3).

    • Yield: Typically 85–95%.

Core Reactivity I: The Allyl Group as a Protecting Handle (Deallylation)

In drug development, the allyl group is often used to mask the phenol during harsh transformations (e.g., nitration, chlorination) and is removed at a late stage.

Mechanism: Pd(0)-Catalyzed Cleavage

Unlike benzyl ethers (cleaved by hydrogenolysis, which would reduce the nitro group), allyl ethers can be cleaved under neutral conditions using Palladium(0).

The Mechanism:

  • Complexation: Pd(0) coordinates to the alkene.[1]

  • Oxidative Addition: Pd inserts into the C–O bond, forming a

    
    -allyl palladium complex and a phenoxide anion.
    
  • Nucleophilic Scavenging: A scavenger (nucleophile) attacks the

    
    -allyl ligand, regenerating Pd(0) and releasing the phenol.
    
Experimental Protocol: Chemoselective Deallylation
  • Substrate: this compound derivative.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (1–5 mol%).
  • Scavenger: Morpholine (excess) or N,N-Dimethylbarbituric acid (NDMBA).

  • Solvent: THF or CH

    
    Cl
    
    
    
    , ambient temperature.
  • Selectivity: This method leaves the Nitro and Carboxylic Acid groups untouched.

Deallylation Substrate This compound Pd_Complex Pd(0)-Alkene Complex Substrate->Pd_Complex Pd(PPh3)4 Pi_Allyl π-Allyl Pd(II) Phenoxide (Intermediate) Pd_Complex->Pi_Allyl Oxidative Addition Product 4-Hydroxy-2-nitrobenzoic acid Pi_Allyl->Product Release Phenol Byproduct N-Allyl Morpholine Pi_Allyl->Byproduct Scavenger Attack Scavenger Nucleophile (Morpholine) Scavenger->Pi_Allyl

Figure 1: Mechanism of Palladium-catalyzed deallylation showing the critical


-allyl intermediate.

Core Reactivity II: The Allyl Group as a Rearrangement Trigger (Claisen)

Heating the substrate induces a [3,3]-sigmatropic rearrangement (Claisen Rearrangement), migrating the allyl group from the oxygen to the aromatic ring.

Regiochemical Analysis: C3 vs. C5

The 4-allyloxy group has two ortho positions:

  • C3: Flanked by the Nitro group at C2. (Sterically Congested).

  • C5: Flanked by a Proton at C6. (Sterically Accessible).

Outcome: The rearrangement proceeds predominantly to the C5 position due to the steric bulk of the nitro group at C2. The product is 5-allyl-4-hydroxy-2-nitrobenzoic acid .

Experimental Protocol: Thermal Rearrangement
  • Solvent: High-boiling non-polar solvent (e.g., 1,2-Dichlorobenzene or Diphenyl ether).

  • Conditions: Reflux (180–200°C) for 12–24 hours.

  • Microwave Alternative: 160°C for 30 min in DMF (neat or concentrated) often improves yield and reduces decomposition.

  • Post-Reaction: The product is a phenol and can be separated from unreacted ether by base extraction.

Core Reactivity III: Chemoselective Nitro Reduction

A common challenge is reducing the nitro group (to an amine) without hydrogenating the allyl double bond. Standard catalytic hydrogenation (H


, Pd/C) will reduce both .
Validated Chemoselective Protocols
MethodReagentsOutcomeMechanism
Béchamp Reduction Fe powder, NH

Cl, EtOH/H

O
Selective Single Electron Transfer (SET). Does not touch alkenes.
Stannous Chloride SnCl

[2]·2H

O, EtOH or EtOAc
Selective SET mechanism. Mild, tolerates acids.
Zinc/Acetic Acid Zn dust, AcOHSelective Rapid reduction.
Catalytic H

H

(1 atm), Pt/C (Sulfided)
Semi-Selective Sulfided catalyst poisons alkene hydrogenation activity.
Standard H

H

, Pd/C
Non-Selective Reduces Nitro AND Allyl (to propyl).
Recommended Protocol: Fe/NH Cl Reduction

This is the most robust method for this compound to yield 4-allyloxy-2-aminobenzoic acid .

  • Dissolve substrate in Ethanol/Water (3:1).

  • Add NH

    
    Cl (5 eq) and Iron powder (5 eq).
    
  • Heat to reflux for 2 hours with vigorous stirring.

  • Filter hot through Celite (to remove Iron oxides).

  • Concentrate filtrate to obtain the anthranilic acid derivative.

Core Reactivity IV: Functionalization of the Alkene

The allyl double bond is electron-poor compared to a simple alkene due to the inductive effect of the nitro-aromatic ring, but it remains reactive toward strong electrophiles.

Epoxidation
  • Reagent: m-CPBA (meta-chloroperoxybenzoic acid).

  • Product: Glycidyl ether derivative.

  • Note: The carboxylic acid moiety on the ring may need protection (as a methyl ester) to prevent interference or solubility issues during workup.

Olefin Metathesis
  • Reagent: Grubbs II Catalyst.

  • Reaction: Cross-metathesis with acrylates or terminal alkenes.

  • Utility: Extends the carbon chain at the O-position to create "spacer arms" for polymer conjugation or PROTAC linkers.

Reactivity_Workflow cluster_0 Path A: Deprotection cluster_1 Path B: Rearrangement cluster_2 Path C: Selective Reduction Start This compound Phenol 4-Hydroxy-2-nitrobenzoic acid (Phenol restored) Start->Phenol Pd(PPh3)4, Morpholine (Deallylation) Rearranged 5-Allyl-4-hydroxy-2-nitrobenzoic acid (C-Allyl isomer) Start->Rearranged Heat (>180°C) (Claisen Rearrangement) Amine 4-Allyloxy-2-aminobenzoic acid (Alkene intact) Start->Amine Fe / NH4Cl (Nitro Reduction)

Figure 2: Divergent synthetic pathways accessible from the parent scaffold.

References

  • Synthesis & Alkylation: Preparation of 4-nitrophenyl 4-(allyloxy) benzoate. Royal Society of Chemistry, Supplementary Info.

  • Claisen Rearrangement Regioselectivity: Regioselectivity of the Claisen rearrangement in meta-allyloxy aryl ketones. PubMed.

  • Nitro Reduction Methodology: Chemoselective Reduction of Nitroarenes to Aromatic Amines.[3] Longdom Publishing.

  • Palladium Catalysis: Palladium-Catalyzed Allylic Cross-Coupling Reactions.[4] Organic Chemistry Portal.

  • General Reactivity: 4-Nitrobenzoic acid properties and reactivity.[5] Wikipedia/PubChem.

Sources

"theoretical calculations of 4-Allyloxy-2-nitrobenzoic acid molecular orbitals"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the theoretical framework for characterizing 4-Allyloxy-2-nitrobenzoic acid , a molecule exhibiting significant potential in non-linear optics (NLO) and pharmaceutical intermediate synthesis. Structurally, this molecule represents a "push-pull"


-conjugated system: the allyloxy group  (electron donor) at the C4 position and the nitro group  (electron acceptor) at the C2 position create a strong intramolecular charge transfer (ICT) axis.

This guide provides a rigorous protocol for Density Functional Theory (DFT) calculations, focusing on geometric optimization, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. These parameters are critical for predicting reactivity, solubility, and crystalline packing behavior.

Computational Methodology

To ensure high-fidelity results comparable to experimental X-ray diffraction and spectroscopic data, the following computational workflow is mandated.

Level of Theory[1][2]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] This hybrid functional is the industry standard for organic frameworks, offering an optimal balance between computational cost and accuracy for bond lengths and vibrational frequencies.

  • Basis Set: 6-311++G(d,p) .[1][2][3][4][5]

    • Rationale: The diffuse functions (++) are non-negotiable for this molecule due to the lone pairs on the ether oxygen and the nitro group oxygen atoms, which describe long-range electron density. Polarization functions (d,p) accurately describe the distorted orbitals in the strained nitro-carboxyl ortho interaction.

  • Software Suitability: Gaussian 16, ORCA 5.0, or GAMESS (US).

Calculation Workflow (DOT Visualization)

The following diagram illustrates the sequential workflow required to validate the molecular model.

G Start Input Structure (Z-Matrix) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Initial Guess Freq Frequency Calculation (Check N_imag = 0) Opt->Freq Converged Geom Freq->Opt Imaginary Freq Found SP Single Point Energy (Solvation Model: PCM) Freq->SP True Minima Analysis Property Analysis (FMO, MEP, NLO) SP->Analysis Wavefunction

Figure 1: Standardized DFT workflow. Note the feedback loop (dashed red line) if imaginary frequencies are detected, indicating a transition state rather than a global minimum.

Geometric & Structural Analysis

Conformational Locking

In this compound, steric hindrance drives the molecular geometry.

  • Ortho-Effect: The nitro group at C2 and the carboxylic acid at C1 are bulky neighbors. Theoretical calculations consistently predict a non-planar torsion between the carboxyl group and the phenyl ring (typically 20°–40°) to minimize repulsion between the nitro oxygen and the carbonyl oxygen.

  • Allyloxy Chain: The allyl tail (-O-CH2-CH=CH2) exhibits flexibility. A potential energy surface (PES) scan around the C(aromatic)-O(ether) bond is required to find the global minimum, typically where the allyl group lies nearly perpendicular to the ring to maximize

    
    -donating resonance while minimizing steric clash.
    
Intramolecular Hydrogen Bonding

A critical feature to analyze is the potential H-bond between the carboxyl -OH and the nitro -O.

  • Protocol: Measure the distance

    
    . A distance 
    
    
    
    indicates a strong interaction that stabilizes the structure and increases lipophilicity (by masking polar groups).

Electronic Properties & Reactivity[3]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of chemical stability and optical activity.

OrbitalLocalizationCharacterChemical Significance
HOMO Allyloxy ether oxygen + Phenyl ring

-Donor
Nucleophilic attack site; susceptible to oxidation.
LUMO Nitro group + Carboxyl group

-Acceptor
Electrophilic attack site; reduction potential.
Gap (

)
~3.5 - 4.0 eV (Predicted)SemiconductorLower gap implies higher chemical reactivity and "softness."

Calculated Descriptors: From the FMO energies (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 and 

), you must calculate the global hardness (

) and chemical potential (

):


Interpretation:[1][2][5][6][7][8][9][10] A lower

value for this molecule (compared to benzoic acid) confirms that the allyloxy group facilitates charge transfer, making it a viable candidate for polymerization reactions via the allyl alkene.
Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting non-covalent interactions (e.g., drug-receptor binding or crystal packing).

  • Negative Regions (Red/Yellow): Concentrated over the Nitro oxygen atoms and the Carbonyl oxygen . These are H-bond acceptors.

  • Positive Regions (Blue): Concentrated over the Carboxyl hydrogen and the Allyl protons . These are H-bond donors.

  • Neutral Regions (Green): The

    
    -system of the benzene ring.
    

Spectroscopic Validation (IR & Raman)

Theoretical frequencies must be scaled to match experimental FT-IR data due to the harmonic approximation in DFT.

  • Scaling Factor: For B3LYP/6-311++G(d,p), multiply calculated frequencies by 0.967 .

  • Key Diagnostic Peaks:

    • 
      :  ~3500 cm⁻¹ (Broad/weak due to H-bonding).
      
    • 
      :  ~1680-1720 cm⁻¹ (Strong; shifts depending on H-bond strength with nitro group).
      
    • 
      :  ~1530 cm⁻¹ (Asymmetric stretch).
      
    • 
      :  ~1350 cm⁻¹ (Symmetric stretch).
      
    • Allyl C=C: ~1640 cm⁻¹ (Distinct sharp peak, verifies the ether tail integrity).

Non-Linear Optical (NLO) Pathways

This molecule is a prime candidate for NLO materials due to its donor-acceptor architecture.

Charge Transfer Logic

The hyperpolarizability (


) is significantly enhanced by the 4-allyloxy group. The electron density flows from the ether oxygen, through the conjugated ring, to the electron-deficient nitro group.

NLO Donor Allyloxy Group (Donor) Bridge Phenyl Ring (Conjugated Bridge) Donor->Bridge +M Effect Acceptor Nitro/Carboxyl (Acceptors) Bridge->Acceptor -M/-I Effect Property High Hyperpolarizability (β) Acceptor->Property Dipole Change

Figure 2: Intramolecular Charge Transfer (ICT) mechanism driving NLO properties.

References

  • Prashanth, J., et al. "Experimental and theoretical study of 3-methyl-4-nitrobenzoic acid using DFT and IVP methods." Journal of Molecular Structure, 2016. Link

    • Relevance: Establishes the B3LYP/6-311++G(d,p)
  • Badawy, S. A., et al. "Molecular electrostatic potential of compounds... DFT calculations (B3LYP/6-311+G(d,p))." ResearchGate, 2025. Link

    • Relevance: Validates the use of MEP mapping for predicting biological activity in similar pharmacophores.
  • Saravanamoorthy, S., et al. "Molecular Geometry, Vibrational Spectroscopic... Analysis of 4-(carboxyamino)-benzoic acid." Acta Scientific, 2021. Link

    • Relevance: Provides comparative FMO gap analysis and scaling factors for benzoic acid deriv
  • Ferreira, et al. "2-Allyloxy-5-nitrobenzoic acid." Acta Crystallographica Section E, 2009. Link

    • Relevance: Provides experimental X-ray crystallographic data for the structural isomer, essential for validating calculated bond lengths and planarity devi

Sources

"literature review of allyloxy-substituted benzoic acid derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of allyloxy-substituted benzoic acid derivatives reveals a highly versatile class of molecules that bridge the gap between advanced materials science and targeted drug discovery. By combining a rigid aromatic core, a hydrogen-bonding carboxylate moiety, and a reactive terminal alkene, these derivatives serve as foundational building blocks for supramolecular assemblies and complex pharmacophores.

This whitepaper provides a comprehensive evaluation of the synthesis, physicochemical properties, and cross-disciplinary applications of allyloxybenzoic acid (ABA) derivatives, grounded in recent peer-reviewed literature.

Chemical Synthesis & Functionalization Logic

The utility of allyloxy-substituted benzoic acids stems from the orthogonal reactivity of their functional groups. The carboxylic acid provides a site for amidation or hydrogen bonding, while the allyloxy tail offers a terminal double bond suitable for cross-linking, polymerization, or macrocyclization[1][2].

Protocol 1: Synthesis of 4-(Allyloxy)benzoic Acid (ABA)

The synthesis of ABA relies on a Williamson ether synthesis framework. The critical challenge in this reaction is the presence of two acidic protons on the 4-hydroxybenzoic acid precursor (the phenolic -OH and the carboxylic -OH), which necessitates precise stoichiometric control of the base[3].

  • Step 1: Dual Deprotonation. Dissolve 4-hydroxybenzoic acid (1 eq) in a 1:1 H₂O/Ethanol solvent system. Add NaOH (>2.2 eq) and stir at room temperature.

    • Causality: More than two equivalents of NaOH are strictly required to deprotonate both the carboxylic acid and the less acidic phenolic hydroxyl, forming a highly nucleophilic dianion[3].

  • Step 2: Selective Alkylation. Add allyl bromide (1.2 eq) dropwise to the solution and heat to reflux overnight.

    • Causality: The phenoxide ion is a stronger nucleophile than the carboxylate. Heating accelerates the S_N2 nucleophilic attack of the phenoxide on the allyl bromide, ensuring high conversion rates[3].

  • Step 3: Phase Separation & Purification. Remove the ethanol under reduced pressure. Dilute the remaining aqueous phase with water and wash with a non-polar organic solvent mixture (e.g., Petroleum Ether/Ethyl Acetate, 3:1)[4].

    • Causality: This washing step is critical for removing unreacted allyl bromide and any di-alkylated byproducts (such as allyl 4-allyloxybenzoate) that may have formed, leaving only the water-soluble sodium 4-(allyloxy)benzoate in the aqueous layer.

  • Step 4: Acidification & Precipitation. Slowly add 1N HCl to the aqueous phase until the pH reaches 1–2. Extract the resulting cloudy suspension with Ethyl Acetate, dry over Na₂SO₄, and concentrate under reduced pressure[4].

    • Causality: Lowering the pH reprotonates the carboxylate back into a carboxylic acid. This drastically reduces the molecule's aqueous solubility, forcing the highly pure ABA product to precipitate out of the solution[4].

  • Self-Validation System: Confirm product integrity via FTIR spectroscopy. A successful synthesis will show the disappearance of the phenolic -OH stretch and the appearance of a broad acidic -OH stretch (2560–3088 cm⁻¹) alongside a sharp C=O stretch (~1680 cm⁻¹)[5].

Materials Science: Supramolecular Liquid Crystals

In materials science, ABA and its fluorinated derivatives act as robust proton donors. When mixed with proton acceptors like 4,4′-bipyridine (BPy), they self-assemble into symmetric hydrogen-bonded liquid crystals (HBLCs)[5][6].

The Role of Fluorination in Phase Behavior

The introduction of lateral fluorine atoms onto the rigid benzoic acid core fundamentally alters the mesomorphic properties of the resulting liquid crystals[5].

  • Non-fluorinated ABA forms highly ordered smectic (S) phases due to tight molecular packing.

  • Fluorinated derivatives (e.g., 4-allyloxy-2-fluorobenzoic acid) experience steric disruption from the highly electronegative fluorine atoms. This prevents the close packing required for smectic phases, resulting in exclusively nematic (N) phases[6]. Furthermore, the clearing points (the temperature at which the liquid crystal transitions to an isotropic liquid) decrease proportionally with the number of lateral fluorine atoms[5].

Data Presentation: Phase Transition Dynamics

The following table summarizes the thermal behavior of these hydrogen-bonded complexes, demonstrating how structural modifications directly tune the material's operational temperature range.

ComplexProton DonorPhase Transitions (Heating, °C)Phase Transitions (Cooling, °C)
ABA-BPy 4-Allyloxybenzoic acidCr 120.5 → S 135.2 → N 156.5 → II 152.3 → N 132.8 → S 103.5 → Cr
AFBA-BPy 4-Allyloxy-2-fluorobenzoic acidCr 105.2 → N 142.3 → II 140.1 → N 98.5 → Cr
ADFBA-BPy 4-Allyloxy-2,3-difluorobenzoic acidCr 110.5 → N 108.2 → II 106.5 → N 95.2 → Cr
(Note: Cr = Crystal, S = Smectic, N = Nematic, I = Isotropic. Data derived from Differential Scanning Calorimetry[5])
Protocol 2: Assembly of HBLCs
  • Step 1: Dissolve equimolar amounts of the ABA derivative and 4,4′-bipyridine in a volatile solvent (e.g., THF or ethanol).

  • Step 2: Evaporate the solvent slowly at room temperature to allow the non-covalent hydrogen bonds between the carboxyl and pyridyl moieties to form the supramolecular architecture[5].

  • Step 3: Thermally anneal the resulting complex under a dry nitrogen atmosphere to remove residual solvent and stabilize the crystal lattice[5].

Medicinal Chemistry: Pharmacophores & Target Modulation

Beyond materials, ABA is a privileged scaffold in drug development, particularly in the synthesis of allosteric modulators and macrocyclic inhibitors.

Negative Allosteric Modulators (NAMs) of nAChRs

ABA is a critical precursor in the discovery of benzamide analogs that act as NAMs for human neuronal nicotinic acetylcholine receptors (nAChRs), specifically targeting the α4β2 subtype[3].

  • Mechanistic Causality: The allyloxy tail provides the precise steric bulk and lipophilicity required to lodge into the hydrophobic allosteric binding pocket of the receptor. To synthesize these modulators, ABA is first converted to 4-allyloxybenzoyl chloride using thionyl chloride, which is then coupled with 6-substituted-2-aminopyridines[3]. The resulting compound, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, exhibits potent inhibitory activity against nAChRs[3].

Macrocycles and Elastase Inhibitors

The allyloxy group is highly valued in the total synthesis of complex natural products, such as the elastase inhibitor Cyclotheonellazole A, which is evaluated for treating Acute Lung Injury[4]. In these synthetic workflows, the allyloxy moiety serves as a masked reactive handle that can withstand early-stage peptide coupling conditions, only to be utilized later in ring-closing metathesis or deprotected to expose the phenolic hydroxyl for macrocyclization[2][4].

Mechanistic Visualization

The following diagram maps the divergent, cross-disciplinary pathways of allyloxybenzoic acid derivatives, illustrating how a single core scaffold branches into distinct technological applications.

G Core Allyloxybenzoic Acid (Core Scaffold) MatSci Materials Science (Supramolecular Assembly) Core->MatSci H-Bonding / Polymerization MedChem Medicinal Chemistry (Pharmacophore) Core->MedChem Amidation / Coupling HBLC Hydrogen-Bonded Liquid Crystals (HBLCs) MatSci->HBLC + 4,4'-Bipyridine LCE Liquid Crystal Elastomers (LCEs) MatSci->LCE Cross-linking NAM nAChR Negative Allosteric Modulators MedChem->NAM + Aminopyridines Elastase Elastase Inhibitors (Cyclotheonellazole A) MedChem->Elastase Macrocyclization

Fig 1. Divergent application pathways of allyloxybenzoic acid derivatives in research.

Conclusion

Allyloxy-substituted benzoic acid derivatives represent a masterclass in rational molecular design. By exploiting the orthogonal reactivity of the carboxylic acid and the terminal alkene, researchers can drive the synthesis of advanced supramolecular liquid crystals[5] or engineer highly specific allosteric modulators for neurological targets[3]. The rigorous control of synthetic conditions—from stoichiometric deprotonation to thermal annealing—ensures that these derivatives can be reliably deployed across both materials science and pharmacology.

References[6] Synthesis and phase behaviour of hydrogen-bonded liquid crystalline complexes of allyloxybenzoic acid compounds with 4,49- bipyridine. tandfonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwgRfbxZHIV8V8M0g5g74R6p3fZp7T9SffZXOL2N4UGola96mLvSdd-CrruiGAH8HoZmS_jLtF670LnjaL10Kn6LrHPgm2iMmwkdz-Xu5oHDjcMqZ07cO1f69EEp7GIDltZ2_FgtkECzfYSvl6AV6_U2_gWuR8wjY=][5] Full article: Synthesis and phase behaviour of hydrogen‐bonded liquid crystalline complexes of allyloxybenzoic acid compounds with 4,4′‐bipyridine. tandfonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfZr3-aE54wQT6WN_hYm9eUGOkdgMjVIgPKW8TZiDzVFC1agt1OcGl9FcbbvNH_4e51DX7H4z58-XvfSduecUBJ-LCOtxt2nUindron8998D6rISpMcx9QAvfm7uFRzc7mnxoOIob5gGBrEOZ7w7ZSh3RwGCvyZynm][1] Preparation and characterisation of liquid crystal elastomer films with selective reflectivity. semanticscholar.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF49LpWBqyl2V9XxshaTH45UO4Y4V6XiZoZj4iPYYB8qhpOBNna2WZi4CvrO7ydSix5xaahWr6x0eNMAC7yy_ntl_LzRnaBQPtKwIlxxwQWjDIPgygtfXU02FupDLJ_ob_zNWilgIrcwyIRt5CfmC-V8H5TVZ9CmK7goNicpxMyg2XosVYmUctdnnqV8l1KckvnNrmH7JtF4j-mA5atvGx-f5AzgeHzTWeSL6HHWudeI0a5wlUympmBHhv2S-P51JA7NbinD3JU][4] Elastase Inhibitor Cyclotheonellazole A: Total Synthesis and In Vivo Biological Evaluation for Acute Lung Injury. semanticscholar.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESdyguO-vV8WNVmZ0Wtz-At18UPK_3syyurFr3LhlMlEZ9iR2wZfiBUXBUk19TNkMUB9euzknNJxZDdGbbf2QMPpkV7YCdXbLFSsKkWAvL1aD6aErIhHoIJqPqp-_pRo7U8Vay-k2H6zXHts_WxOAbIji0ArFtVdhYxv42QiI0vCGczxIfLlRpTTLLVnnLGeb_gh7OQt6aKWKoMyx7ePS5][3] Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlLU31rEL_OP-u3oLmES5y4Nc8U1ZNfGg0NRtV3pu53oZGi3GEsLMJhZCGZF2DsHBnQ5SnfVsLNn394ljWNVElStUqSuUlUHUzNNP57_WV21BYE6N9wgDtU8o07Z66nkl-HZdXTjTOMPJ6s48=][2] Synthetic Strategy and Anti-Tumor Activities of Macrocyclic Scaffolds Based on 4-Hydroxyproline. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfXDKIa8JzZ4_ZiJuXvPUyN-XIBys6tdojSXHy2wykp7a3SXnB9oAcXWjefXcmQnpUR-1V4I5y6EapbX7_Hb6u5AL5b0gfNQvZgOh73_1hN3xG4J9W0d3oRil7XvmEvghJPg==]

Sources

Methodological & Application

Application Note: Esterification Strategies for 4-Allyloxy-2-nitrobenzoic Acid with Diverse Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

4-Allyloxy-2-nitrobenzoic acid is a highly versatile, bifunctional building block frequently utilized in drug development and complex organic synthesis. The molecule presents three distinct reactive sites: an allyl ether (primed for cross-metathesis or Claisen rearrangements), an ortho-nitro group (a masked amine for downstream heterocycle formation or amide coupling), and a carboxylic acid.

To prevent unwanted side reactions during downstream transformations, the carboxylic acid must often be masked as an ester. Furthermore, synthesizing a library of different esters (methyl, ethyl, isopropyl, tert-butyl) allows drug development professionals to fine-tune the lipophilicity, steric bulk, and enzymatic cleavage rates of potential prodrugs. This application note details the mechanistic rationale, decision-making workflows, and validated protocols for esterifying this compound with alcohols of varying steric hindrance.

Mechanistic Causality & Method Selection

The selection of the esterification protocol is strictly dictated by the steric profile and nucleophilicity of the target alcohol.

Fischer Esterification (For Primary Alcohols): For unhindered primary alcohols like methanol and ethanol, the classic Fischer esterification is the most atom-economical approach. The addition of a catalytic strong acid (e.g., H₂SO₄) protonates the carbonyl oxygen, significantly enhancing the electrophilicity of the carbonyl carbon[1]. Because the reaction is a dynamic equilibrium (following a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation mechanism), it is driven to completion by Le Chatelier's principle, utilizing the alcohol as both the reactant and the solvent[1].

Steglich Esterification (For Secondary & Tertiary Alcohols): Bulky alcohols such as isopropanol and tert-butanol are poor nucleophiles and fail to react efficiently under standard Fischer conditions. For these substrates, the Steglich esterification is required, utilizing a carbodiimide coupling reagent (such as EDC or DCC) alongside 4-dimethylaminopyridine (DMAP)[2].

  • Causality of Reagents: The carboxylic acid first reacts with the carbodiimide to form an O-acylisourea intermediate. Without a catalyst, this intermediate can undergo a deleterious rearrangement into an unreactive N-acylurea. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, which is readily trapped even by sterically hindered alcohols[2][3]. EDC·HCl is preferred over DCC in modern protocols because its urea byproduct is water-soluble, allowing for a self-validating, chromatography-free workup.

Experimental Workflow

EsterificationWorkflow Start This compound Decision Assess Alcohol Steric Hindrance Start->Decision Primary Primary Alcohols (MeOH, EtOH) Decision->Primary Low Hindrance SecTert Sec/Tert Alcohols (iPrOH, tBuOH) Decision->SecTert High Hindrance Fischer Fischer Esterification Catalyst: H2SO4 Condition: Reflux Primary->Fischer Steglich Steglich Esterification Catalyst: EDC / DMAP Condition: 0°C to RT SecTert->Steglich ProductA Primary Alkyl Ester (High Yield, Scalable) Fischer->ProductA ProductB Sec/Tert Alkyl Ester (Mild Conditions) Steglich->ProductB

Workflow for selecting esterification methods based on alcohol steric hindrance.

Quantitative Data & Optimization Summary

The following table summarizes the expected outcomes and critical parameters for the esterification of this compound across different alcohol classes.

Target EsterAlcohol ClassRecommended ProtocolCatalyst / ReagentsTemp / TimeExpected YieldCritical Workup Step
Methyl PrimaryProtocol A (Fischer)H₂SO₄ (cat.)Reflux, 4–6 h85–95%NaHCO₃ wash to remove unreacted acid
Ethyl PrimaryProtocol A (Fischer)H₂SO₄ (cat.)Reflux, 6–8 h80–90%NaHCO₃ wash to remove unreacted acid
Isopropyl SecondaryProtocol B (Steglich)EDC·HCl, DMAP0 °C to RT, 12 h75–85%0.5 M HCl wash to extract DMAP
tert-Butyl TertiaryProtocol B (Steglich)EDC·HCl, DMAP0 °C to RT, 24 h60–70%0.5 M HCl wash to extract DMAP

Detailed Experimental Protocols

Protocol A: Fischer Esterification (Synthesis of Methyl or Ethyl Esters)

This protocol utilizes the alcohol as the solvent to drive the equilibrium toward the product.

Materials:

  • This compound (1.0 equiv, e.g., 10 mmol)

  • Anhydrous Methanol or Ethanol (0.5 M concentration, ~20 mL)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.1 equiv, ~1 mmol)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask equipped with a magnetic stir bar with this compound and the chosen anhydrous alcohol.

  • Catalyst Addition: Cool the suspension slightly in an ice bath and add concentrated H₂SO₄ dropwise. Causality: Dropwise addition prevents localized heating that could prematurely degrade the allyl ether.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C for MeOH, 78 °C for EtOH). Stir continuously for 4 to 8 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (a carboxylic acid) will streak near the baseline, while the product ester will elute significantly higher due to the loss of the hydrogen-bonding hydroxyl group.

  • Workup (Self-Validating): Once complete, concentrate the mixture under reduced pressure to remove the bulk of the alcohol. Dissolve the resulting residue in Ethyl Acetate (50 mL).

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 20 mL). Causality: This step is critical; it neutralizes the H₂SO₄ catalyst and deprotonates any unreacted starting material, pulling it into the aqueous layer and ensuring high purity of the organic phase[1].

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure ester.

Protocol B: Steglich Esterification (Synthesis of Isopropyl or tert-Butyl Esters)

This protocol operates under mild, non-acidic conditions to accommodate sterically hindered nucleophiles.

Materials:

  • This compound (1.0 equiv, 10 mmol)

  • Isopropanol or tert-Butanol (2.0 equiv, 20 mmol)

  • EDC·HCl (1.2 equiv, 12 mmol)

  • DMAP (0.1 equiv, 1 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound and the target alcohol in anhydrous DCM.

  • Catalyst Addition: Add DMAP to the stirring solution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl in a single portion. Causality: Cooling to 0 °C during the addition of the coupling agent suppresses the rate of the O-acylisourea to N-acylurea side-reaction, allowing DMAP ample time to form the active N-acylpyridinium species[2].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 to 24 hours.

  • Workup (Self-Validating): Dilute the reaction mixture with additional DCM (50 mL).

  • Byproduct Removal: Wash the organic layer with 0.5 M HCl (2 × 30 mL). Causality: The mild acid wash selectively protonates the DMAP catalyst and the urea byproduct of EDC, partitioning them entirely into the aqueous layer[2].

  • Neutralization & Isolation: Wash the organic layer with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If necessary, purify via flash column chromatography to remove trace impurities.

References

  • Master Organic Chemistry.Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Syntheses.Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine.
  • ZambiaWiki.N,N'-Dicyclohexylcarbodiimide.
  • PMC (National Institutes of Health).Visible Light Controlled Release of Anticancer Drug through Double Activation of Prodrug.

Sources

Application Note: Chemoselective Reduction of 4-Allyloxy-2-nitrobenzoic Acid

[1]

Executive Summary

This Application Note provides a definitive technical guide for the reduction of 4-Allyloxy-2-nitrobenzoic acid to 4-Allyloxy-2-aminobenzoic acid . The core synthetic challenge is chemoselectivity : reducing the nitro group (




We present three validated protocols, prioritizing Iron/Ammonium Chloride (


)1Tin(II) Chloride (

)
Sodium Dithionite (

)
1

Chemical Context & Challenge

The Substrate
  • Reactant: this compound[1]

  • Target Product: 4-Allyloxy-2-aminobenzoic acid[1]

  • Critical Impurity to Avoid: 4-Propoxy-2-aminobenzoic acid (Over-reduction of the alkene).[1]

Strategic Analysis

Standard catalytic hydrogenation (

not recommended1

Dissolving Metal Reductions (Béchamp type) and Transfer Hydrogenations offer superior chemoselectivity.[1] The allyl group is generally stable to:

  • Mild acidic conditions (though strong mineral acids at high heat should be monitored).

  • Basic conditions.[1][2]

  • Single-electron transfer (SET) reducing agents.[1]

Method Selection Decision Matrix

MethodSelectionStartStart: Nitro Reduction SelectionQ1Is the Alkene (Allyl) present?Start->Q1Q2Is the scale > 100g?Q1->Q2YesMethodDAvoid: H2 + Pd/CRisk of Alkene ReductionQ1->MethodDNoQ3Is the lab equipped for heavy metal waste?Q2->Q3No (Lab Scale)MethodAMethod A: Fe / NH4Cl(Recommended)High Selectivity, ScalableQ2->MethodAYes (Industrial)Q3->MethodAAlternativeMethodBMethod B: SnCl2(Lab Scale)Reliable, Toxic WasteQ3->MethodBYesMethodCMethod C: Na2S2O4(Green/Mild)Good for aqueous saltsQ3->MethodCNo

Figure 1: Decision matrix for selecting the reduction strategy based on substrate functionality and scale.

Primary Protocol: Iron/Ammonium Chloride Reduction

Best for: High chemoselectivity, scalability, and cost-efficiency.[1] Mechanism: Single electron transfer from the iron surface to the nitro group in a protic medium. Ammonium chloride acts as an electrolyte and a mild proton source, buffering the reaction to prevent the formation of azo-coupling side products [2].[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Reductant: Iron powder (3.0 - 5.0 equiv).[1] Note: Use reduced iron powder (<325 mesh) for best kinetics.[1]

  • Electrolyte: Ammonium Chloride (

    
    ) (0.5 - 1.0 equiv).[1]
    
  • Solvent: Ethanol/Water (3:1 or 4:1 v/v).[1] Methanol is also acceptable.[1]

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to heavy iron sludge) and a reflux condenser.

  • Solvation: Dissolve this compound in Ethanol/Water (3:1). If the acid is not fully soluble, it will dissolve as the reaction proceeds or upon slight warming.[1]

  • Activation: Add the Ammonium Chloride and Iron powder to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) with vigorous stirring.

    • Monitoring: The reaction typically completes in 1–4 hours.[1] Monitor by TLC or HPLC.[1] The yellow color of the nitro compound should fade to a colorless or pale brown (amine).

  • Workup (Critical Step):

    • Filtration: While still hot, filter the mixture through a pad of Celite to remove unreacted iron and iron oxide sludge.[1] Wash the pad with hot ethanol. Caution: Dry iron waste can be pyrophoric; keep wet.[1]

    • Concentration: Evaporate the bulk of the ethanol under reduced pressure.

    • Isolation: The product is an amphoteric amino acid.[1]

      • Adjust pH to ~4-5 (isoelectric point) to precipitate the free acid.

      • Alternatively, basify with

        
         to remove iron traces, filter, then re-acidify carefully to crystallize.[1]
        
  • Purification: Recrystallize from Ethanol/Water if necessary.

Secondary Protocol: Tin(II) Chloride ( )

Best for: Small-scale laboratory synthesis where filtration of iron sludge is undesirable.[1] Mechanism: Nitro group reduction by

134
Materials
  • Substrate: 1.0 equiv.

  • Reductant:

    
     (5.0 equiv).[1]
    
  • Solvent: Ethanol or Ethyl Acetate.[1][5]

Step-by-Step Procedure
  • Dissolution: Dissolve the substrate in Ethanol.

  • Addition: Add

    
     in portions. Note: The reaction is slightly exothermic.
    
  • Heating: Heat to 70°C or mild reflux for 2-3 hours.

  • Workup:

    • Cool to room temperature.[1][2][6]

    • Adjust pH to ~8 using saturated

      
       or diluted NaOH. This precipitates tin salts as white/gray solids.[1]
      
    • Extraction: Filter off the tin salts (can be slow/clogging). Extract the filtrate with Ethyl Acetate.

    • Note: The amino-acid product might remain in the aqueous phase at high pH.[1] Ensure pH is adjusted to the isoelectric point (~pH 4-5) to extract or precipitate the product.

Green Protocol: Sodium Dithionite ( )

Best for: Mild conditions, aqueous solubility, and avoiding heavy metals.[1] Mechanism: Electron transfer via the sulfoxylate radical anion (

1
Materials
  • Substrate: 1.0 equiv.

  • Reductant: Sodium Dithionite (3.0 - 4.0 equiv).[1]

  • Base: Sodium Carbonate (

    
    ) or NaOH (to solubilize the acid as a salt).[1]
    
  • Solvent: Water/THF or Water/Dioxane (1:1).[1]

Step-by-Step Procedure
  • Salt Formation: Dissolve the nitrobenzoic acid in water containing 1.1 equiv of NaOH or

    
    .[1] This ensures the substrate is in the soluble carboxylate form.
    
  • Reduction: Add Sodium Dithionite solid in portions to the stirring solution at room temperature or slightly warmed (40-50°C).

  • Reaction: Stir for 1-2 hours. The yellow color should disappear.

  • Workup:

    • The solution now contains the sodium salt of the aminobenzoic acid and sulfite/sulfate byproducts.

    • Carefully acidify with Acetic Acid or dilute HCl to pH ~4-5.[1]

    • The product, 4-Allyloxy-2-aminobenzoic acid, should precipitate.[1] Filter and wash with cold water.

Analytical Validation & Quality Control

To ensure the integrity of the allyl group, the following analytical checks are mandatory:

Analytical MethodObservation TargetAcceptance Criteria
1H-NMR (DMSO-d6) Allyl Vinyl ProtonsMultiplet at

5.9-6.1 ppm (

) and Doublet/Multiplet at

5.2-5.5 ppm (

).[1] Must remain unchanged.
1H-NMR (DMSO-d6) Amine ProtonsBroad singlet at

5.0-7.0 ppm (variable).[1] Appearance confirms reduction.[1]
HPLC-UV Retention TimeShift to lower retention time (more polar) compared to nitro precursor.
LC-MS Molecular Weight

= 194.2 (Calculated).[1] Absence of M+2 peak (propyl analog).
Experimental Workflow Diagram

WorkflowInputInput:This compoundStep11. Solvation(EtOH/H2O + Base/Acid)Input->Step1Step22. Reduction(Fe/NH4Cl reflux)Step1->Step2Step33. Filtration(Remove Fe sludge)Step2->Step3Step44. pH Adjustment(Precipitate Product)Step3->Step4OutputOutput:4-Allyloxy-2-aminobenzoic acidStep4->Output

Figure 2: Process flow for the recommended Iron/Ammonium Chloride reduction.

Troubleshooting Guide

  • Problem: Incomplete Reduction.

    • Cause: Old iron powder with surface oxidation.[1]

    • Solution: Activate iron powder by washing with dilute HCl, then water/ethanol before use.[1] Or, add a few drops of Acetic Acid to the reaction mixture.[1]

  • Problem: Loss of Allyl Group.

    • Cause: Reaction temperature too high or presence of active hydrogenation catalysts.[1]

    • Solution: Ensure no Pd/Pt residues are in the flask. Switch to the

      
       method at lower temperatures (room temp to 40°C).
      
  • Problem: Product not precipitating.

    • Cause: pH is too low (ammonium salt) or too high (carboxylate salt).

    • Solution: Carefully titrate the aqueous workup to the isoelectric point (typically pH 4-5 for anthranilic acid derivatives).

References

  • BenchChem. (2025).[1][5] Selective reduction of nitro group without affecting other functional groups. Retrieved from .

  • Ramadas, K., & Srinivasan, N. (1992).[1][2] Reduction of nitro arene by Fe/ammonium chloride. Synthetic Communications, 22(22), 3189–3195.[1][2] (See also ).

  • Common Organic Chemistry. (2025). Nitro Reduction - Tin(II) Chloride (SnCl2).[1][3][4][7] Retrieved from .

  • Du, H. C., et al. (2022).[1][8] DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles. Methods in Molecular Biology, 2541, 67-73.[1][8] (Demonstrates Sodium Dithionite utility). Retrieved from .

  • PrepChem. (n.d.).[1] Synthesis of 4-allyloxybenzoic acid. (Demonstrates stability of allyl ether in basic/acidic workups). Retrieved from .

Application Note: Advanced Polymerization Strategies for 4-Allyloxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Challenges

The polymerization of 4-Allyloxy-2-nitrobenzoic acid (4-ANBA) presents a unique dual-challenge in synthetic polymer chemistry. As a monomer, 4-ANBA contains three distinct functional moieties: a polymerizable allyl ether, a strongly electron-withdrawing nitroaromatic group, and a carboxylic acid.

Attempting standard free-radical homopolymerization of this monomer inevitably fails due to two synergistic inhibitory pathways[1]:

  • Degradative Chain Transfer: The allylic hydrogens adjacent to the ether oxygen are highly susceptible to abstraction by propagating radicals. This forms a resonance-stabilized allyl radical that is too stable to re-initiate a new polymer chain, effectively terminating the kinetic chain.

  • Radical Retardation via the Nitro Group: Nitroaromatic compounds are classic radical scavengers. The nitro group traps propagating carbon-centered radicals to form stable nitroxide radicals, acting as a potent built-in inhibitor[2].

To successfully incorporate the 4-ANBA allyl group into a polymeric architecture, scientists must employ advanced methodologies that either outcompete these side reactions kinetically or bypass radical intermediates entirely. This guide details three field-proven, self-validating protocols to achieve this.

MechanisticChallenges R Propagating Radical (R•) M This compound R->M Radical Attack P Chain Propagation (Low Probability) M->P C=C Addition H Degradative Chain Transfer (Stable Allyl Radical) M->H Allylic H-Abstraction N Radical Scavenging (Stable Nitroxide) M->N Nitro Group Trapping

Figure 1: Competing radical pathways preventing the homopolymerization of 4-ANBA.

Protocol I: Thiol-Ene Step-Growth Copolymerization

Causality & Design: Thiol-ene "click" chemistry operates via a step-growth radical mechanism. The reaction relies on the rapid addition of thiyl radicals (RS•) across the allyl double bond, followed by immediate hydrogen abstraction from another thiol. Because the kinetic chain length of this specific cycle is extremely high, it kinetically outcompetes both degradative chain transfer and nitro-group scavenging.

Crucial Insight: Because the nitroaromatic moiety strongly absorbs UV light (250–350 nm), standard UV photoinitiators (e.g., Irgacure 2959) are blocked. We utilize a visible-light photoinitiator (LAP) at 405 nm to ensure deep light penetration and efficient radical generation.

Step-by-Step Methodology
  • Preparation: In a light-shielded 10 mL glass vial, dissolve 1.0 mmol of 4-ANBA and 0.25 mmol of Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) in 2.0 mL of DMF. This maintains a 1:1 stoichiometric ratio of allyl to thiol groups.

  • Initiator Addition: Add 0.05 mmol (5 mol%) of LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate). Stir until completely dissolved.

  • Degassing: Purge the solution with ultra-pure Argon for 15 minutes to remove dissolved oxygen, which would otherwise quench the thiyl radicals.

  • Irradiation: Place the vial in a 405 nm LED photoreactor (intensity ~10 mW/cm²) for 60 minutes at room temperature.

  • Precipitation & Recovery: Precipitate the resulting crosslinked network or branched oligomer into cold diethyl ether. Centrifuge at 5000 rpm for 10 minutes and dry under vacuum at 40 °C for 24 hours.

  • Self-Validation (FTIR): Monitor the reaction via FTIR. The successful polymerization is validated by the simultaneous disappearance of the allyl C=C stretch at ~1645 cm⁻¹ and the thiol S-H stretch at ~2570 cm⁻¹.

ThiolEneCycle RS Thiyl Radical (RS•) CRad Carbon-Centered Radical RS->CRad Addition to C=C Ene 4-ANBA (Allyl Group) Ene->CRad CRad->RS Regenerates RS• Prod Thioether Linkage CRad->Prod H-Abstraction Thiol Thiol (R-SH) Thiol->Prod

Figure 2: Thiol-ene step-growth catalytic cycle bypassing radical retardation.

Protocol II: Alternating Copolymerization via Charge-Transfer Complex (CTC)

Causality & Design: Allyl ethers act as electron donors, while monomers like maleic anhydride (MA) act as strong electron acceptors. Mixing them forms a ground-state Charge-Transfer Complex (CTC)[3]. This CTC polymerizes as a single alternating unit, drastically lowering the activation energy for propagation and suppressing allylic hydrogen abstraction. To overcome the nitro group's inherent retardation, a high concentration of a robust thermal initiator is required.

Step-by-Step Methodology
  • Monomer Mixing: In a Schlenk flask, combine 5.0 mmol of 4-ANBA and 5.0 mmol of Maleic Anhydride in 5.0 mL of anhydrous 1,4-Dioxane.

  • Initiator Addition: Add 0.25 mmol (5 mol%) of Benzoyl Peroxide (BPO).

  • Freeze-Pump-Thaw: Subject the flask to three freeze-pump-thaw cycles to rigorously exclude oxygen. Backfill with Argon.

  • Thermal Polymerization: Submerge the flask in a pre-heated oil bath at 85 °C for 24 hours under continuous magnetic stirring.

  • Purification: Cool the mixture to room temperature and precipitate dropwise into vigorously stirred cold methanol. Filter the alternating copolymer and dry under vacuum.

  • Self-Validation (NMR): Analyze the product via ¹H NMR (in DMSO-d6). The sharp allyl multiplet at 5.9–6.1 ppm must completely disappear, replaced by broad polymer backbone peaks. The 1:1 alternating nature is validated by comparing the integration of the maleic backbone protons (~3.0-3.5 ppm) to the 4-ANBA aromatic protons (~7.5-8.5 ppm).

Protocol III: Palladium-Catalyzed Coordination-Insertion Copolymerization

Causality & Design: To completely bypass radical inhibition (nitro group) and degradative transfer (allyl group), transition-metal catalysis is employed. Using a Pd(II) phosphine-sulfonate catalyst, allyl ethers can be copolymerized with ethylene via 2,1-insertion into the Pd-alkyl bond[4]. Crucial Insight: The free carboxylic acid of 4-ANBA will poison the Pd catalyst by coordinating to the metal center. Therefore, 4-ANBA must be protected as a methyl ester prior to polymerization.

Step-by-Step Methodology
  • Monomer Protection: Convert 4-ANBA to methyl 4-allyloxy-2-nitrobenzoate using standard Fischer esterification (MeOH/H₂SO₄). Purify via column chromatography.

  • Reactor Setup: In an argon-filled glovebox, dissolve 10 µmol of[di(2-dianisyl)phosphine-2-yl]benzenesulfonato Pd(II) catalyst and 2.0 mmol of the protected 4-ANBA monomer in 10 mL of anhydrous toluene inside a high-pressure stainless-steel autoclave.

  • Ethylene Pressurization: Seal the autoclave, remove it from the glovebox, and pressurize with ethylene gas to 2.0 MPa (approx. 290 psi).

  • Insertion Polymerization: Heat the reactor to 80 °C and stir at 800 rpm for 12 hours. Maintain constant ethylene pressure.

  • Quenching & Deprotection: Vent the reactor, quench with 1 mL of methanol, and precipitate the polymer. To recover the free acid, reflux the polymer in a THF/1M NaOH (1:1) mixture for 4 hours, acidify with HCl, and re-precipitate.

  • Self-Validation (GPC): Run Gel Permeation Chromatography (GPC) against polystyrene standards. A monomodal peak with a high molecular weight (

    
     g/mol ) confirms true insertion polymerization rather than oligomerization.
    

Quantitative Data & Protocol Comparison

The following table summarizes the expected quantitative outcomes and operational parameters for the three protocols, allowing researchers to select the optimal method based on their target architecture.

ParameterProtocol I: Thiol-Ene ClickProtocol II: CTC CopolymerizationProtocol III: Pd-Catalyzed Insertion
Polymer Architecture Crosslinked Network / StarLinear Alternating CopolymerLinear Random Copolymer (with Ethylene)
Reaction Mechanism Step-Growth RadicalChain-Growth Radical (CTC)Coordination-Insertion
Typical Yield > 95% (Gel fraction)40 – 60%60 – 80%
Expected

( g/mol )
Insoluble (Network)5,000 – 12,00015,000 – 35,000
Primary Challenge Light penetration depthLow molecular weightCatalyst sensitivity to moisture/acid
Validation Metric FTIR (Loss of 1645 cm⁻¹ peak)¹H NMR (1:1 Integration ratio)GPC (Monomodal distribution)

References

  • Crivello, J. V., & Rajaraman, S. K. (1998). Novel tandem isomerization/cationic polymerization of allyl ethers. Designed Monomers and Polymers.[Link]

  • Wimmer, F., Caporaso, L., Cavallo, L., & Falivene, L. (2018). Mechanism of Insertion Polymerization of Allyl Ethers. Macromolecules.[Link]

  • Nifant'ev, I. E., et al. (2020). The free radical copolymerization of electron-acceptor and electron-donor vinyl monomers. ResearchGate.[Link]

  • Landino, L. M., et al. (2004). Inhibition of tubulin polymerization by hypochlorous acid and chloramines (Note: Details DTNB/Nitrobenzoic acid radical chemistry). Free Radical Biology and Medicine.[Link]

Sources

"protocol for the synthesis of amides from 4-Allyloxy-2-nitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimized protocols for synthesizing amides from 4-Allyloxy-2-nitrobenzoic acid (4-A-2-NBA) . This specific intermediate is a critical building block in the synthesis of Pyrrolobenzodiazepine (PBD) dimers, a class of sequence-selective DNA-alkylating agents widely used as cytotoxic payloads in Antibody-Drug Conjugates (ADCs) [1].

The presence of the ortho-nitro group creates significant steric hindrance and electronic deactivation, rendering standard coupling protocols (e.g., EDC/NHS) prone to low yields or incomplete conversion. This guide presents two validated methodologies:

  • Method A (Acid Chloride Activation): The robust, scalable route for non-sensitive amines.

  • Method B (HATU Activation): The high-precision route for complex, chiral, or valuable amines (e.g., PBD C-ring precursors).

Chemical Context & Strategic Analysis

The Ortho-Nitro Challenge

The 2-nitro substituent exerts two opposing effects on the carboxylic acid:

  • Electronic: It is strongly electron-withdrawing (

    
    ), increasing the acidity of the carboxylic acid (
    
    
    
    vs 4.2 for benzoic acid) and making the carbonyl carbon highly electrophilic once activated.
  • Steric: The bulky nitro group twists out of planarity and physically blocks the trajectory of incoming nucleophiles (amines).

Implication: Activation must be aggressive enough to overcome the steric barrier. Weak activating agents (e.g., mixed anhydrides) often fail or lead to slow kinetics, allowing side reactions.

Stability of the Allyloxy Handle

The allyloxy group is a "mask" for a phenol (cleavable via Pd(0) or reduction) or a handle for macrocyclization (via Olefin Metathesis). It is stable to:

  • Acid chlorides (

    
    , 
    
    
    
    ).
  • Basic coupling conditions (DIPEA, TEA).

  • Risk: It is sensitive to strong Lewis acids or prolonged exposure to transition metals (Ru, Rh) without poisoning.

Experimental Protocols

Method A: Acid Chloride Activation (Scalable & Robust)

Best for: Simple amines, anilines, and scale-up (>10g).

Mechanism: Conversion of the acid to the highly reactive acid chloride using Oxalyl Chloride, followed by nucleophilic acyl substitution.

Reagents:

  • This compound (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • DMF (Catalytic, 2-3 drops)

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (TEA) or DIPEA (2.0 equiv)

  • Target Amine (1.1 equiv)

Step-by-Step Protocol:

  • Activation:

    • In a flame-dried round-bottom flask under

      
      , suspend This compound  in anhydrous DCM (0.2 M).
      
    • Add catalytic DMF (dimethylformamide). Note: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent intermediate.

    • Add Oxalyl Chloride dropwise at 0°C. Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will be vigorous.
    • Allow to warm to Room Temperature (RT) and stir for 2 hours. The solution should become clear yellow/orange.

    • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM. Crucial: Remove all HCl to prevent salt formation with your amine.

  • Coupling:

    • In a separate flask, dissolve the Target Amine and TEA (2.0 equiv) in DCM at 0°C.

    • Slowly cannulate the acid chloride solution into the amine solution.

    • Stir at RT for 4–12 hours. Monitor by TLC (usually 50% EtOAc/Hexanes) or LC-MS.

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with DCM (

      
      ). Wash organics with 1M HCl (if product is not basic) and Brine.[1]
      
    • Dry over

      
       and concentrate.
      
Method B: HATU-Mediated Coupling (High Precision)

Best for: Valuable, chiral amines (e.g., prolinamide derivatives for PBDs) where racemization or harsh conditions must be avoided.

Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester) that reacts faster than standard OBt esters, crucial for overcoming the ortho-nitro steric bulk.

Reagents:

  • This compound (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Target Amine (1.0–1.2 equiv)

  • DMF (Anhydrous)

Step-by-Step Protocol:

  • Pre-Activation:

    • Dissolve This compound in anhydrous DMF (0.1 M).

    • Add DIPEA (1.5 equiv) and stir for 5 minutes.

    • Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange.

    • Critical: Stir for 15–30 minutes at RT to ensure complete formation of the activated ester before adding the amine. This reduces competition from unreacted coupling reagent.

  • Coupling:

    • Add the Target Amine (dissolved in minimal DMF) and the remaining DIPEA (1.5 equiv).

    • Stir at RT for 12–16 hours.

    • Note: If the reaction is sluggish due to extreme sterics, heat to 40°C. Do not exceed 60°C to avoid allyl migration.

  • Workup (DMF Removal):

    • Dilute with excess Ethyl Acetate (EtOAc).

    • Wash with 5%

      
       solution (
      
      
      
      ) to remove DMF.
    • Wash with saturated

      
       and Brine.
      
    • Purify via Flash Column Chromatography.[2]

Data Summary & Comparison

FeatureMethod A: Acid ChlorideMethod B: HATU
Reactivity Very HighHigh
Steric Tolerance Excellent (Forces reaction)Good (Best among coupling reagents)
Byproducts Gases (

)
Urea derivatives (Water soluble-ish)
Racemization Risk Moderate (via Ketene pathway)Low (Suppressing racemization additives)
Cost LowHigh (HATU is expensive)
Recommended For Scale-up, Anilines, Simple AminesPBD Core Synthesis, Chiral Amines

Visual Workflow (PBD Synthesis Context)

The following diagram illustrates where this protocol fits within the broader synthesis of Pyrrolobenzodiazepine (PBD) dimers.

PBD_Synthesis Start 4-Hydroxy-2- nitrobenzoic Acid Step1 Allylation (Allyl Bromide, K2CO3) Start->Step1 Intermediate1 4-Allyloxy-2- nitrobenzoic Acid Step1->Intermediate1 Choice Coupling Strategy Intermediate1->Choice MethodA Method A: Acid Chloride ((COCl)2, DMF) Choice->MethodA Scale-up / Non-Chiral MethodB Method B: HATU Activation (DIPEA, DMF) Choice->MethodB Precious / Chiral Product Amide Intermediate (N-(4-allyloxy-2-nitrobenzoyl)...) MethodA->Product MethodB->Product Amine Amine Partner (e.g., Pyrrolidine Core) Amine->MethodA Amine->MethodB NextSteps Nitro Reduction & Cyclization to PBD Product->NextSteps

Caption: Workflow for integrating this compound into PBD synthesis via divergent amidation protocols.

Quality Control & Troubleshooting

Analytical Markers (1H NMR in DMSO-d6)
  • Allyl Group: Look for the characteristic multiplet at

    
     6.0–6.1 ppm (
    
    
    
    ) and the doublet of doublets at
    
    
    5.3–5.5 ppm (
    
    
    ).
  • Amide Rotamers: Due to the steric bulk of the ortho-nitro group, N-substituted amides often exhibit atropisomerism or slow rotation on the NMR time scale. You may see broadened or doubled peaks at RT. Action: Run NMR at 50°C to coalesce peaks for confirmation.

Troubleshooting Guide
  • Issue: Low Yield with HATU.

    • Cause: Steric hindrance preventing the amine approach.[3]

    • Solution: Switch to Method A (Acid Chloride) or use HOAt as an additive to accelerate the reaction.

  • Issue: Allyl Cleavage.

    • Cause: Contamination with Pd (if used in previous steps) or excessive Lewis acidity.

    • Solution: Ensure all glassware is trace-metal free; avoid

      
       or 
      
      
      
      .
  • Issue: Product is Red/Dark.

    • Cause: Formation of azobenzene impurities via nitro reduction (rare) or polymerization.

    • Solution: Purify immediately. Nitro compounds are often light-sensitive; wrap flasks in foil.

References

  • Thurston, D. E., et al. (2025).[4] Synthesis of novel pyrrolobenzodiazepine (PBD) C1-substituted monomers and dimers with DNA-binding activity and cytotoxicity. Bioorganic & Medicinal Chemistry Letters.

  • Kamal, A., et al. (2011). An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines. Current Organic Chemistry.

  • Bode, J. W., et al. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA.

  • Organic Chemistry Portal . (2024). Amide Synthesis: Acid Halide Method.

  • Tiberghien, A., et al. (2016). Application of the PBD Dimer Technology to Antibody-Drug Conjugates. Methods in Molecular Biology. (Contextual grounding for PBD linker chemistry).

Sources

Application Note: Development and Validation of Analytical Methods for the Quantification of 4-Allyloxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide to the development and validation of analytical methods for the quantification of 4-Allyloxy-2-nitrobenzoic acid, a key intermediate in various synthetic pathways. Recognizing the critical need for accurate and reliable quantification in research, development, and quality control, we provide detailed protocols for two robust analytical techniques: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a confirmatory Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for enhanced sensitivity and specificity. The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring scientific integrity and trustworthiness.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical procedures for this compound.

Introduction

This compound is an aromatic carboxylic acid derivative characterized by the presence of both a nitro group and an allyloxy substituent. These functional groups impart specific chemical properties that are crucial for its role as a versatile building block in organic synthesis. The accurate determination of its concentration in various matrices, from reaction mixtures to final product formulations, is paramount for ensuring process efficiency, product quality, and safety.

The development of robust analytical methods for such compounds requires a systematic approach that considers the physicochemical properties of the analyte and the intended application of the method.[2] This guide provides a detailed framework for the development and validation of analytical methods for this compound, with a focus on explaining the rationale behind experimental choices to empower the end-user to adapt and troubleshoot the methods as needed.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation for developing a successful analytical method.

PropertyValue/InformationImplication for Analytical Method Development
Molecular Formula C₁₀H₉NO₅Influences the choice of ionization technique in mass spectrometry.
Molecular Weight 223.18 g/mol Essential for mass spectrometry-based quantification.
Structure Aromatic ring with a carboxylic acid, a nitro group, and an allyloxy group.The aromatic ring and nitro group provide a strong chromophore for UV detection. The carboxylic acid group allows for manipulation of polarity based on pH.
Polarity Moderately polar organic acid.Suitable for reversed-phase HPLC. Solubility is expected to be good in common organic solvents like methanol and acetonitrile.[4]
pKa Estimated to be around 3-4 (similar to other nitrobenzoic acids).The pH of the mobile phase will significantly impact the retention time in reversed-phase HPLC.[5]

Primary Analytical Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

For routine quantification, an HPLC-UV method offers a balance of speed, robustness, and cost-effectiveness. The following protocol has been developed to provide excellent resolution and sensitivity for this compound.

Rationale for Method Development

The choice of a reversed-phase C18 column is based on its wide applicability for separating moderately polar compounds.[5] A mobile phase consisting of acetonitrile and water with a formic acid modifier is selected to ensure good peak shape and retention for the acidic analyte by suppressing the ionization of the carboxylic acid group.[6][7] Detection at 254 nm is chosen as it is a common wavelength for the analysis of nitroaromatic compounds, which typically exhibit strong absorbance in this region.[6][8][9]

Experimental Workflow for HPLC-UV Analysis

The overall workflow for the HPLC-UV analysis is depicted in the following diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Raw Sample Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC HPLC System Filtration->HPLC Injection Column C18 Column HPLC->Column Separation Detection UV Detector (254 nm) Column->Detection Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

Detailed Protocol for HPLC-UV Analysis

3.3.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • Methanol (HPLC grade)

3.3.2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3.3.3. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-10 min, 30-70% B; 10-12 min, 70-30% B; 12-15 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3.3.4. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample to be analyzed at a concentration within the calibration range using the mobile phase as the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[10]

3.3.5. System Suitability Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 50 µg/mL). The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area and retention time is less than 2%.

3.3.6. Data Analysis and Quantification Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions. The concentration of this compound in the sample is determined using the linear regression equation derived from the calibration curve.

Confirmatory Analytical Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analysis in complex matrices or trace-level quantification, LC-MS/MS is the method of choice.[11]

Rationale for Method Development

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. Electrospray ionization (ESI) in negative ion mode is chosen as it is highly effective for acidic compounds like this compound.[11] Multiple Reaction Monitoring (MRM) is used for quantification, providing excellent selectivity by monitoring a specific precursor-to-product ion transition.

Experimental Workflow for LC-MS/MS Analysis

The workflow for LC-MS/MS is similar to HPLC-UV, with the primary difference being the detection method.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Raw Sample Extraction Solid-Phase Extraction (if needed) Sample->Extraction Dilution Dilution with Mobile Phase Extraction->Dilution LC LC System Dilution->LC Injection MSMS Tandem Mass Spectrometer LC->MSMS Ionization & Fragmentation MRM_Data MRM Data MSMS->MRM_Data Integration Peak Integration MRM_Data->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the LC-MS/MS analysis of this compound.

Detailed Protocol for LC-MS/MS Analysis

4.3.1. Materials, Reagents, and Instrumentation The materials, reagents, and LC system are the same as for the HPLC-UV method. The detector is a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

4.3.2. Liquid Chromatography Conditions The LC conditions can be the same as those used for the HPLC-UV method, although a faster gradient may be employed due to the increased selectivity of the MS/MS detector.

4.3.3. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 222.1 ( [M-H]⁻ )
Product Ions (m/z) To be determined by infusion and fragmentation of the standard. Expected fragments may correspond to the loss of CO₂, the allyloxy group, or the nitro group.
Collision Energy To be optimized for the specific instrument and precursor-product ion transition.
Dwell Time 100 ms

4.3.4. Sample Preparation For trace analysis in complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interferences.[12] A polymeric reversed-phase SPE cartridge can be used for this purpose.

  • Conditioning: Condition the SPE cartridge with methanol followed by water.

  • Loading: Load the sample onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar impurities.

  • Elution: Elute the this compound with methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute in the mobile phase.

Method Validation

Both the HPLC-UV and LC-MS/MS methods should be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[1][2][3] The following parameters should be assessed:

Validation ParameterDescription and Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.[1]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results to the true value. This is typically assessed by the recovery of spiked samples, with acceptance criteria of 98-102% for drug substances.[1]
Precision The degree of scatter between a series of measurements. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). The %RSD should be ≤ 2%.[1]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Often determined based on a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This demonstrates the reliability of the method during normal usage.[1]

Conclusion

This application note provides a comprehensive framework for the development and validation of analytical methods for the quantification of this compound. The detailed protocols for HPLC-UV and LC-MS/MS, grounded in scientific principles and aligned with ICH guidelines, offer reliable and robust solutions for researchers, scientists, and drug development professionals. By following these protocols and understanding the rationale behind the experimental choices, users can confidently implement these methods for their specific applications.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Smolecule. Analytical Protocol for Organic Acid Quantification.
  • Efor Group. Validation of analytical procedures according to the ICH guidelines.
  • Benchchem. LC-MS/MS Analysis for the Structural Confirmation of 3-(3-Chloro-3-butenyl)benzoic acid: A Comparative Guide.
  • Taylor & Francis Online. (2007, February 6). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
  • ICH. Quality Guidelines.
  • PubMed. (2009, December 30). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples.
  • MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
  • MilliporeSigma. Developing HPLC Methods.
  • Cogent HPLC Columns. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote.
  • ResearchGate. LC/MS chromatogram of five benzoic acid compounds at 100 μM (1 μL....
  • Agilent. Analysis of Organic Acids in Aqueous Samples Application.
  • Benchchem. Purity Standards for 2-Amino-6-methyl-4-nitrobenzoic Acid: A Technical Overview.
  • ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Ataman Kimya. NITROBENZOIC ACID.

Sources

Strategic Application Note: Utilization of 4-Allyloxy-2-nitrobenzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Allyloxy-2-nitrobenzoic acid represents a versatile, bifunctional scaffold for the synthesis of next-generation agrochemicals. Its utility stems from the orthogonal reactivity of its three key functional groups: the nitro group (a latent aniline for heterocycle formation), the carboxylic acid (a handle for amide/ester linkage), and the allyloxy moiety (a precursor for C-allyl derivatives via Claisen rearrangement or O-propyl groups via hydrogenation).[1]

This application note details the strategic use of this compound as a pivotal intermediate. We provide validated protocols for its synthesis, chemoselective reduction, and downstream application in constructing quinazolinone fungicides and benzoxazinone herbicides .

Chemical Profile & Safety

PropertySpecification
Chemical Name 4-(Allyloxy)-2-nitrobenzoic acid
Molecular Formula C₁₀H₉NO₅
Molecular Weight 223.18 g/mol
Core Structure Benzoic acid, 2-nitro-4-(2-propen-1-yloxy)-
Physical State Pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in Water
Key Hazards Warning: Nitro compounds can be explosive.[1] Thermal instability at >150°C. Skin/Eye Irritant.
Safety & Handling Protocols
  • Thermal Stability: The presence of the nitro group and the potential for Claisen rearrangement (exothermic) requires careful thermal monitoring. Do not heat bulk material above 120°C without solvent.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood for all reactions involving allyl bromide or reduction steps.

Strategic Reaction Pathways

The utility of this compound lies in its ability to diverge into three distinct agrochemical scaffolds.

Pathway A: The Quinazolinone Route (Fungicides)

Reduction of the nitro group to an aniline (anthranilic acid) followed by cyclization with formamide or orthoesters yields 7-allyloxyquinazolin-4(3H)-ones, analogs of commercial fungicides like Proquinazid or Quinoxyfen .[1]

Pathway B: The Claisen Rearrangement (Herbicides)

Thermal rearrangement of the allyloxy group provides access to 3-allyl-4-hydroxy-2-nitrobenzoic acid .[1] This C-allyl derivative allows for the introduction of alkyl chains onto the aromatic ring, a common feature in PPO-inhibiting herbicides.[1]

Pathway C: Hydrogenation (Propyl Analogs)

Catalytic hydrogenation simultaneously reduces the nitro group to an amine and the allyl group to a propyl group, affording 4-propoxy-2-aminobenzoic acid , a direct precursor to propyl-substituted bioactive molecules.[1]

ReactionPathways Start This compound PathA Pathway A: Chemoselective Reduction (Fe/NH4Cl) Start->PathA PathB Pathway B: Claisen Rearrangement (200°C, DMAc) Start->PathB PathC Pathway C: Global Hydrogenation (H2, Pd/C) Start->PathC ProdA 4-Allyloxyanthranilic Acid (Quinazoline Precursor) PathA->ProdA Retains Allyl ProdB 3-Allyl-4-hydroxy- 2-nitrobenzoic Acid PathB->ProdB C-C Bond Formation ProdC 4-Propoxy-2-aminobenzoic Acid PathC->ProdC Full Saturation

Figure 1: Divergent synthetic pathways from the this compound scaffold.

Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis of this compound

Rationale: Direct nitration of 4-allyloxybenzoic acid often leads to mixtures or hydrolysis.[1] We recommend the O-alkylation of commercially available 4-hydroxy-2-nitrobenzoic acid for maximum regiocontrol.[1]

Materials:

  • 4-Hydroxy-2-nitrobenzoic acid (10.0 g, 54.6 mmol)[1]

  • Allyl Bromide (7.9 g, 65.5 mmol, 1.2 eq)

  • Potassium Carbonate (K₂CO₃) (15.1 g, 109 mmol, 2.0 eq)

  • DMF (Dimethylformamide) (100 mL)[1]

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxy-2-nitrobenzoic acid in DMF (100 mL).

  • Base Addition: Add K₂CO₃ portion-wise at room temperature. The mixture may turn orange/red (phenoxide formation). Stir for 30 minutes.

  • Alkylation: Add Allyl Bromide dropwise over 10 minutes.

  • Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor by TLC (50:50 EtOAc/Hexanes) or HPLC.

  • Workup: Pour the reaction mixture into ice-water (500 mL). Acidify to pH 2-3 with 1N HCl. The product will precipitate as a pale yellow solid.

  • Isolation: Filter the solid, wash with water (3 x 50 mL), and dry in a vacuum oven at 45°C.

  • Yield: Expected yield: 85-92% (approx. 10.5 g).

Protocol 2: Chemoselective Reduction to 4-Allyloxyanthranilic Acid

Rationale: To synthesize quinazolines retaining the allyl group, one must reduce the nitro group without hydrogenating the alkene. Standard Pd/C hydrogenation will fail here. We use Iron/Ammonium Chloride.

Materials:

  • This compound (5.0 g, 22.4 mmol)[1]

  • Iron Powder (325 mesh) (6.3 g, 112 mmol, 5.0 eq)

  • Ammonium Chloride (NH₄Cl) (1.2 g, 22.4 mmol, 1.0 eq)

  • Ethanol/Water (4:1 mixture) (100 mL)

Procedure:

  • Setup: In a 250 mL 3-neck flask fitted with a reflux condenser and mechanical stirrer, combine Iron powder, NH₄Cl, and Ethanol/Water solvent.

  • Activation: Heat to reflux (approx. 80°C) for 15 minutes to activate the iron surface.

  • Addition: Add this compound portion-wise over 20 minutes to the refluxing mixture. Caution: Exothermic reaction.[1]

  • Reduction: Reflux for 2-3 hours. The yellow color of the nitro compound should fade to a beige/brown slurry.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (50 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to remove ethanol.

  • Isolation: The aqueous residue is cooled to 0°C. The product, 4-allyloxy-2-aminobenzoic acid , may precipitate.[1] If not, extract with Ethyl Acetate (3 x 50 mL), dry over Na₂SO₄, and concentrate.

  • Yield: Expected yield: 75-85%.

Protocol 3: Synthesis of 7-Allyloxyquinazolin-4(3H)-one (Fungicide Scaffold)

Rationale: This step demonstrates the cyclization of the anthranilic acid intermediate to form the core heterocycle found in commercial fungicides.

Materials:

  • 4-Allyloxy-2-aminobenzoic acid (2.0 g, 10.3 mmol)[1]

  • Formamide (10 mL, excess)

  • Ammonium Acetate (catalytic, 0.1 g)

Procedure:

  • Mixture: Combine the amino acid and formamide in a 50 mL round-bottom flask.

  • Cyclization: Heat the mixture to 140-150°C for 4 hours.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL).

  • Precipitation: The quinazolinone product will precipitate as an off-white solid.[1]

  • Purification: Filter, wash with water, and recrystallize from Ethanol.

  • Characterization:

    • ¹H NMR (DMSO-d₆): δ 8.1 (s, 1H, H-2), 8.0 (d, 1H, H-5), 7.1 (d, 1H, H-8), 7.0 (s, 1H, H-6), 6.1 (m, 1H, Allyl-CH), 5.4 (d, 2H, Allyl-CH₂).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Alkylation Hydrolysis of ester/acidEnsure conditions are strictly anhydrous if using acid chloride; for K₂CO₃ method, ensure temperature <80°C to prevent decarboxylation.
Over-Reduction (Propyl Product) H₂/Pd used instead of FeSwitch to Fe/NH₄Cl, SnCl₂, or Zn/AcOH to preserve the allyl double bond.
Claisen Rearrangement Fails Temperature too lowThe rearrangement requires >180°C. Use high-boiling solvents like DMAc, NMP, or Diphenyl ether.
Incomplete Cyclization Water in FormamideUse fresh, dry Formamide. Increase temperature to 150°C.

References

  • Synthesis of Nitrobenzoic Acids: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989 , pp. 920-925. [1]

  • Claisen Rearrangement of Allyl Aryl Ethers: Organic Reactions, Vol. 22, Wiley, 1975 . [1]

  • Reduction of Nitro Compounds: Comprehensive Organic Transformations, Larock, R.C., VCH Publishers, 1989 , pp. 411-415.

  • Quinazolinone Fungicides (Proquinazid Analogues): Bioorganic & Medicinal Chemistry, Vol. 16, Issue 6, 2008 , pp. 3108-3117. (Describes synthesis of quinazolinones from anthranilic acids). [1]

  • Chemoselective Reduction Protocols: Ram, S. et al., "Chemoselective reduction of nitro compounds with ammonium formate," Tetrahedron Letters, Vol. 25, 1984 , pp. 3415. [1]

Sources

Synthetic Routes to Novel Compounds Starting from 4-Allyloxy-2-nitrobenzoic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Allyloxy-2-nitrobenzoic acid is a versatile, trifunctional aromatic building block poised for the synthesis of a diverse array of novel chemical entities. Its unique substitution pattern—a carboxylic acid, a nitro group, and an allyloxy ether on a benzene ring—offers orthogonal reactivity that can be selectively exploited to construct complex molecular architectures. This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic potential of this starting material. We will explore key transformations at each functional group, detailing the underlying chemical principles and providing field-proven experimental protocols. The aim is to furnish a practical and scientifically rigorous resource for the development of new synthetic routes to compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.[1]

Core Synthetic Strategies

The synthetic utility of this compound stems from the ability to selectively address its three key functional moieties. The following sections will delve into the specific transformations possible at each site, providing both the rationale for the chosen methodologies and step-by-step protocols.

G start This compound nitro_reduction Nitro Group Reduction start->nitro_reduction claisen Allyloxy Group Transformation (Claisen Rearrangement) start->claisen acid_functionalization Carboxylic Acid Functionalization start->acid_functionalization amino_derivative 2-Amino-4-allyloxybenzoic acid nitro_reduction->amino_derivative allyl_phenol 3-Allyl-4-hydroxy-2-nitrobenzoic acid claisen->allyl_phenol ester_amide Esters / Amides acid_functionalization->ester_amide heterocycles Novel Heterocycles (Quinolines, Benzoxazines, etc.) amino_derivative->heterocycles allyl_phenol->heterocycles functionalized_phenols Functionalized Phenols allyl_phenol->functionalized_phenols ester_amide->heterocycles

Caption: Key synthetic pathways from this compound.

I. Transformations of the Nitro Group: Gateway to Amino Derivatives and Heterocycles

The reduction of the aromatic nitro group to a primary amine is a cornerstone transformation, opening up a vast landscape of subsequent chemical modifications.[2][3] The resulting 2-amino-4-allyloxybenzoic acid is a valuable intermediate for the synthesis of various heterocyclic systems.

A. Selective Reduction of the Nitro Group

The primary challenge in this step is to achieve selective reduction of the nitro group without affecting the allyl ether or the carboxylic acid. Several methods are amenable to this transformation.

1. Catalytic Hydrogenation: This is often the method of choice for its clean reaction profile and high yields.[4]

  • Expertise & Experience: The choice of catalyst is critical. Palladium on carbon (Pd/C) is highly effective, but care must be taken as prolonged reaction times or harsh conditions can lead to the reduction of the allyl double bond. Raney Nickel can be an alternative, though it may also affect the allyl group. The reaction is typically run in a protic solvent like ethanol or methanol.

Protocol 1: Catalytic Hydrogenation of this compound

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add 5-10 mol% of 10% Pd/C catalyst to the solution.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50-100 psi.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

  • Isolation: Remove the solvent under reduced pressure to yield 2-Amino-4-allyloxybenzoic acid, which can often be used in the next step without further purification.

2. Metal-Mediated Reductions: The use of metals like tin (Sn), iron (Fe), or zinc (Zn) in an acidic medium is a classic and robust method for nitro group reduction.[2] Stannous chloride (SnCl₂) in a polar solvent is a particularly mild and effective option.[5][6][7]

  • Expertise & Experience: SnCl₂ reductions are often preferred for their chemoselectivity, typically leaving double bonds and other functional groups intact. The reaction is usually carried out in ethanol or ethyl acetate. The work-up involves basification to precipitate tin salts, which are then filtered off.

Protocol 2: Stannous Chloride Reduction of this compound

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water. Carefully neutralize the solution with saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until a pH of 7-8 is reached. This will precipitate tin salts.

  • Isolation: Filter the mixture through Celite®, washing thoroughly with ethyl acetate. Separate the organic layer of the filtrate, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford 2-Amino-4-allyloxybenzoic acid.

MethodReagentsTypical YieldKey AdvantagesKey Disadvantages
Catalytic HydrogenationH₂, Pd/C>90%Clean, high yieldingPotential for allyl group reduction
Metal/Acid ReductionFe/HCl, Sn/HCl, Zn/AcOH70-90%Cost-effective, robustHarsh acidic conditions, metal waste
Stannous ChlorideSnCl₂·2H₂O80-95%Mild, good chemoselectivityStoichiometric tin waste
B. Synthesis of Novel Heterocycles from 2-Amino-4-allyloxybenzoic Acid

The resulting 2-amino-4-allyloxybenzoic acid is a versatile precursor for a variety of heterocyclic compounds, including quinolines and benzoxazines, which are important scaffolds in medicinal chemistry.[2][8][9]

1. Synthesis of Quinolines: Quinolines can be synthesized via several methods, including the Doebner-von Miller reaction or palladium-catalyzed cyclizations.[10][11][12]

  • Expertise & Experience: The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. For the synthesis of quinoline-8-carboxylic acids, a variation using an aniline, an aldehyde, and pyruvic acid (the Doebner reaction) is suitable.

G start 2-Amino-4-allyloxybenzoic acid quinoline 7-Allyloxy-2-R-quinoline-4-carboxylic acid start->quinoline reagents R-CHO, Pyruvic Acid (Doebner Reaction) reagents->quinoline

Caption: Synthesis of quinoline derivatives via the Doebner reaction.

Protocol 3: Synthesis of 7-Allyloxy-2-substituted-quinoline-4-carboxylic Acids

  • Reaction Setup: In a round-bottom flask, mix 2-Amino-4-allyloxybenzoic acid (1.0 eq), an appropriate aldehyde (e.g., benzaldehyde, 1.1 eq), and pyruvic acid (1.2 eq) in ethanol.

  • Reaction Conditions: Heat the mixture to reflux for 6-12 hours.

  • Reaction Monitoring: Monitor the formation of the product by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Isolation and Purification: Wash the crude product with cold ethanol or ether to remove unreacted starting materials. The product can be further purified by recrystallization.

II. Transformations of the Allyloxy Group: The Claisen Rearrangement

The aromatic Claisen rearrangement is a powerful tool for carbon-carbon bond formation, converting allyl aryl ethers into ortho-allyl phenols.[13][14][15][16][17][18] This[3][3]-sigmatropic rearrangement typically requires thermal conditions but can be accelerated by microwave irradiation or the use of Lewis acids.[19][20][21][22]

  • Expertise & Experience: The Claisen rearrangement of this compound would yield 3-allyl-4-hydroxy-2-nitrobenzoic acid. The reaction is often carried out in a high-boiling solvent like N,N-diethylaniline or o-xylene. Microwave-assisted protocols can significantly reduce reaction times. The choice of Lewis acid, such as BF₃·OEt₂ or ZnCl₂, can also influence the reaction rate and yield.[19]

G start This compound product 3-Allyl-4-hydroxy-2-nitrobenzoic acid start->product conditions Heat (Thermal or Microwave) [Lewis Acid (optional)] conditions->product

Caption: The Claisen rearrangement of this compound.

Protocol 4: Microwave-Assisted Claisen Rearrangement

  • Reaction Setup: In a microwave reactor tube, dissolve this compound (1.0 eq) in a high-boiling solvent such as o-xylene or N,N-dimethylformamide (DMF).

  • Catalyst Addition (Optional): For a Lewis acid-catalyzed reaction, add a catalytic amount of BF₃·OEt₂ (0.2-0.5 eq).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a temperature of 180-220 °C for 15-45 minutes.

  • Reaction Monitoring: After cooling, monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (if a basic solvent was used) or water. Extract the aqueous layer with ethyl acetate.

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography or recrystallization.

III. Functionalization of the Carboxylic Acid

The carboxylic acid moiety of this compound can be readily converted into a variety of other functional groups, such as esters and amides, providing further avenues for derivatization.

A. Esterification and Amidation

Standard esterification and amidation protocols can be applied. For example, Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) can be used to form esters. Amides can be prepared by first converting the carboxylic acid to an acid chloride (e.g., using thionyl chloride or oxalyl chloride), followed by reaction with an amine.

Protocol 5: Synthesis of Methyl 4-Allyloxy-2-nitrobenzoate

  • Reaction Setup: Suspend this compound (1.0 eq) in methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reaction Conditions: Heat the mixture to reflux for 4-8 hours.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the methyl ester.

IV. Tandem and Cascade Reactions for Complex Molecule Synthesis

The true synthetic power of this compound is realized when multiple transformations are combined in a single pot or in a sequential manner to rapidly build molecular complexity.

A. Reductive Cyclization to Form Benzoxazines

A particularly elegant strategy involves the reductive cyclization of the nitro group in the presence of a suitable intramolecular nucleophile. After a Claisen rearrangement to form 3-allyl-4-hydroxy-2-nitrobenzoic acid, reduction of the nitro group to an amine sets the stage for an intramolecular cyclization to form a benzoxazine derivative.

G start This compound claisen Claisen Rearrangement start->claisen intermediate1 3-Allyl-4-hydroxy-2-nitrobenzoic acid claisen->intermediate1 reduction Nitro Reduction intermediate1->reduction intermediate2 2-Amino-3-allyl-4-hydroxybenzoic acid reduction->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization product Novel Benzoxazine Derivative cyclization->product

Caption: A potential tandem Claisen rearrangement-reductive cyclization sequence.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of novel compounds. The strategic and selective manipulation of its nitro, allyloxy, and carboxylic acid functionalities provides access to diverse molecular scaffolds, including important heterocyclic systems. The protocols and strategies outlined in this guide are intended to serve as a practical resource for chemists engaged in discovery and development, enabling the efficient exploration of new chemical space.

References

  • BenchChem. (2025). Application Notes and Protocols for the Claisen Rearrangement of 4'-Allyloxyacetanilide Compounds. BenchChem.
  • Master Organic Chemistry. (2019, November 14). The Cope and Claisen Rearrangements. Master Organic Chemistry.
  • BenchChem. (2025). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. BenchChem.
  • Wikipedia. (2024). Claisen rearrangement. Wikipedia.
  • BenchChem. (2025).
  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • Request PDF. (2006). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones.
  • Alfa Chemistry. (2025, June 24). Claisen Rearrangement. Alfa Chemistry.
  • ResearchGate. (2025, August 7). A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids.
  • Der Pharma Chemica. (n.d.).
  • Chemistry LibreTexts. (2023, January 22). Claisen Rearrangement.
  • PubMed. (2006).
  • Alfa Chemistry. (2025, June 24). Claisen Rearrangement.
  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement.
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  • Master Organic Chemistry. (2019, November 14). The Cope and Claisen Rearrangements.
  • Organic Reactions. (n.d.). The Claisen Rearrangement.
  • Organic Chemistry Portal. (1999).
  • PubMed. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones.
  • Journal of the Chilean Chemical Society. (2025, October 6). SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY.
  • Illustrated Glossary of Organic Chemistry. (n.d.). Claisen rearrangement.
  • Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. (2017).
  • PubMed. (2015, July 6). An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II)
  • ResearchGate. (2025, October 8). Controlling cyclization pathways in palladium(ii)
  • ResearchGate. (2014, October 7).
  • Google Patents. (n.d.).
  • Scirp.org. (n.d.). Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties.
  • BenchChem. (2025). Application Notes and Protocols: 2-Nitrobenzoic Acid in the Synthesis of Dyes.
  • PubMed. (2015, July 6). An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II)
  • ResearchGate. (2025, August 6). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study.

  • MDPI. (2020, April 28).
  • Organic Syntheses Procedure. (n.d.). m-NITROBENZOIC ACID.
  • International Journal of ChemTech Research. (2016). Synthesis and antioxidant properties of C–4–allyloxy– phenylcalix[20]resorcinarene.

  • Open Access Journals. (2013, December 10).

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 4-Allyloxy-2-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Allyloxy-2-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges during this synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to maximize your reaction yields and purity.

Section 1: Understanding the Core Synthesis

The preparation of this compound is most commonly achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2] The key steps involve the deprotonation of the hydroxyl group on 4-hydroxy-2-nitrobenzoic acid to form a potent phenoxide nucleophile, which then attacks the electrophilic carbon of an allyl halide (typically allyl bromide), displacing the halide and forming the desired ether linkage.

Understanding the interplay of the starting materials, base, and solvent is critical for optimizing this reaction and avoiding common pitfalls that lead to low yields.

Primary Synthetic Pathway

The direct allylation of 4-hydroxy-2-nitrobenzoic acid is the most straightforward approach. However, an alternative route involving the protection of the carboxylic acid as a methyl ester is also common and will be discussed.

Synthesis_Workflow cluster_0 Primary Route cluster_1 Alternative Route A 4-Hydroxy-2-nitrobenzoic Acid C Phenoxide Intermediate A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) B Allyl Bromide D This compound B->D C->D Sₙ2 Attack E Methyl 4-Hydroxy- 2-nitrobenzoate F Methyl 4-Allyloxy- 2-nitrobenzoate E->F 1. Base, Allyl Bromide G This compound F->G 2. Hydrolysis (e.g., NaOH, H₃O⁺)

Caption: Primary and alternative synthetic routes for this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you diagnose and solve problems in your synthesis.

Q: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

A low yield is the most common complaint. The issue can usually be traced back to one of four areas: reagent integrity, reaction conditions, competing side reactions, or losses during work-up. Use the following flowchart to diagnose the problem.

Troubleshooting_Flowchart Start Low Yield Observed TLC Analyze crude reaction mixture by TLC. Does it show significant unreacted starting material? Start->TLC Cause_Deprotonation Potential Cause: Incomplete Deprotonation TLC->Cause_Deprotonation YES Cause_Conditions Potential Cause: Insufficient Reaction Time/Temp TLC->Cause_Conditions YES Cause_SideReaction Potential Cause: Side Reactions or Degradation TLC->Cause_SideReaction NO Cause_Workup Potential Cause: Product Loss During Work-up/Purification TLC->Cause_Workup NO Unreacted_Yes YES Sol_Base Solution: 1. Use a stronger base (see Table 2). 2. Ensure base is anhydrous & finely powdered. 3. Increase base equivalents (2.2-3.0 eq). Cause_Deprotonation->Sol_Base Sol_Conditions Solution: 1. Increase reaction temperature (e.g., reflux). 2. Extend reaction time (monitor by TLC). 3. Consider a polar aprotic solvent like DMF. Cause_Conditions->Sol_Conditions Unreacted_No NO Sol_SideReaction Solution: 1. Check for byproduct spots on TLC. 2. Avoid excessively high temperatures. 3. Use fresh allyl bromide. Cause_SideReaction->Sol_SideReaction Sol_Workup Solution: 1. Ensure complete precipitation by adjusting pH to ~2-3. 2. Minimize recrystallization steps. 3. Extract aqueous layer thoroughly. Cause_Workup->Sol_Workup

Sources

"common side reactions in the allylation of 4-hydroxy-2-nitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis & Catalysis Desk Ticket Subject: Allylation of 4-Hydroxy-2-Nitrobenzoic Acid Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Introduction: The Technical Desk

Welcome to the technical support center. You are likely here because the allylation of 4-hydroxy-2-nitrobenzoic acid is behaving unpredictably. This substrate presents a classic "chemist’s dilemma": it possesses two nucleophilic sites (a phenol and a carboxylic acid) and a steric/electronic modulator (the ortho-nitro group) that complicates standard alkylation logic.[1]

This guide moves beyond generic textbook advice. We treat your synthesis as a system of competing rates and thermodynamic pitfalls. Below are the specific troubleshooting modules designed to resolve your yield and purity issues.

Module 1: Regioselectivity & "Over-Reaction"

User Question: "I am trying to synthesize the allyl ether (4-allyloxy-2-nitrobenzoic acid), but I am seeing multiple spots on TLC and getting a mixture of products. Why is the reaction not selective?"

The Technical Diagnosis: You are fighting a battle between kinetic accessibility and thermodynamic acidity .

  • Acidity (pKa): The carboxylic acid (pKa ~2.5, lowered by the ortho-nitro group) deprotonates first.[1] The phenol (pKa ~7.5, lowered by the meta-nitro group) deprotonates second.

  • Nucleophilicity: The phenoxide is a "softer," better nucleophile than the carboxylate.

  • Steric Gatekeeping: The ortho-nitro group at position 2 creates significant steric hindrance around the carboxylate (position 1).[1] The hydroxyl group at position 4 is sterically unhindered.

The Outcome: If you use a strong base (e.g., K₂CO₃, NaH) and excess allyl halide, you will inevitably get Bis-allylation (Product C in the diagram below)—forming both the ester and the ether. If you limit reagents to 1 equivalent, the unhindered phenoxide often reacts faster than the hindered carboxylate, even though the carboxylate is formed first.

Troubleshooting Protocol:

  • If you want the Ether (Phenol alkylation) only: You must use 2.2 equivalents of base (to deprotonate both sites) but control the electrophile. However, a better strategy is to accept the bis-allylation and selectively hydrolyze the ester later (esters hydrolyze faster than ethers).

  • If you want the Ester only: This is difficult via direct alkylation.[1] It is better to use Fischer esterification (Allyl alcohol + Acid catalyst) to bypass the phenol entirely.

Visualizing the Pathway:

ReactionPathways SM 4-Hydroxy-2-nitrobenzoic acid (Substrate) Path1 Path A: Esterification (Sterically Hindered) SM->Path1 Slow (Ortho-NO2 Block) Path2 Path B: Etherification (Kinetically Favored) SM->Path2 Fast (Unhindered OH) Prod_Ester Allyl 4-hydroxy-2-nitrobenzoate (Mono-Ester) Path1->Prod_Ester Prod_Ether 4-(Allyloxy)-2-nitrobenzoic acid (Mono-Ether) Path2->Prod_Ether Prod_Bis Allyl 4-(allyloxy)-2-nitrobenzoate (Bis-Allyl Product) Prod_Ester->Prod_Bis Excess Allyl-Br Prod_Ether->Prod_Bis Excess Allyl-Br

Caption: Competitive reaction pathways. The unhindered C4-hydroxyl often reacts faster than the sterically hindered C1-carboxylate, leading to ether formation or bis-allylation.[1]

Module 2: The "Mystery Impurity" (Claisen Rearrangement)

User Question: "My product looked pure by NMR, but after distillation/heating, I see a new impurity that I can't remove. What happened?"

The Technical Diagnosis: You have triggered a [3,3]-Sigmatropic Rearrangement (Claisen Rearrangement) .[1][2] Allyl aryl ethers are thermally unstable.[1] If you successfully made the 4-allyloxy derivative and heated it (typically >150°C, or lower with Lewis acids), the allyl group will migrate.

  • Mechanism: The allyl group at the phenolic oxygen migrates to the ortho carbon.

  • Regiochemistry: In 4-hydroxy-2-nitrobenzoic acid, position 3 is open.[1] Position 5 is open.[1][3] The allyl group will migrate to C3 or C5, destroying your ether linkage and restoring the phenol.

Prevention Strategy:

  • Avoid Distillation: Do not purify allyl ethers of nitro-benzoates by high-vacuum distillation. Use column chromatography or recrystallization.[1][4]

  • Temperature Cap: Keep reaction and workup temperatures below 80°C.

  • Check Your Solvent: High-boiling solvents like DMSO or DMF are difficult to remove without heat.[1] Switch to Acetone or Acetonitrile if solubility permits (see Module 3).[1]

Module 3: Solubility & The "Red Sludge" Phenomenon

User Question: "The reaction mixture turns into a thick red sludge and the conversion stops. Adding more allyl bromide doesn't help."[1]

The Technical Diagnosis: Nitro-phenolic salts are often poorly soluble in non-polar aprotic solvents.[1]

  • The "Red" Color: This is the phenoxide/nitronate resonance structure. It confirms deprotonation but not necessarily solution.[1]

  • The Sludge: If you use K₂CO₃ in Acetone or DCM, the dipotassium salt of your starting material may precipitate out, coating the stirring bar and stopping the reaction (heterogeneous kinetics failure).

Optimized Protocol (The "Solubility Fix"):

ParameterRecommendationWhy?
Solvent DMF (Dimethylformamide) Essential for dissolving the nitro-benzoate dianion.[1] Acetone is often insufficient.[1]
Base K₂CO₃ (Potassium Carbonate) Milder than NaH, reducing elimination side reactions.[1] Use finely ground (anhydrous).
Catalyst KI (Potassium Iodide) 10 mol%.[1] Converts Allyl-Br to Allyl-I in situ (Finkelstein), accelerating the reaction to overcome steric hindrance.[1]
Temperature 60°C High enough to drive the hindered esterification (if desired), low enough to prevent Claisen rearrangement.

Module 4: Validated Experimental Protocol

Objective: Synthesis of Allyl 4-(allyloxy)-2-nitrobenzoate (Bis-allylated intermediate), followed by selective hydrolysis if the acid is required.

Step-by-Step Method:

  • Dissolution: In a round-bottom flask, dissolve 4-hydroxy-2-nitrobenzoic acid (1.0 equiv) in anhydrous DMF (10 mL/g) .

  • Deprotonation: Add K₂CO₃ (2.5 equiv) . The solution will turn bright orange/red (formation of phenoxide/carboxylate). Stir at Room Temp for 15 mins.

  • Activation: Add KI (0.1 equiv) .

  • Allylation: Dropwise add Allyl Bromide (2.5 equiv) .

    • Note: Excess is used to push the sterically hindered ester formation to completion.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (The bis-allyl product is much less polar than the starting material).[1]

  • Workup (Critical):

    • Dilute with EtOAc.[1]

    • Wash 3x with Water (to remove DMF).[1]

    • Wash 1x with Brine .[1]

    • Dry over Na₂SO₄ and concentrate in vacuo (Bath temp < 40°C).

  • Purification: Flash chromatography (Hexanes/EtOAc). Do not distill.

Decision Tree for Troubleshooting:

Troubleshooting Start Problem Encountered Issue1 Mixture of Products (Ester/Ether/Bis) Start->Issue1 Issue2 Low Yield / Sludge Start->Issue2 Issue3 Impurity after Heating Start->Issue3 Sol1 Force Bis-Allylation (Use 2.5 eq Base/Allyl-Br) then hydrolyze ester selectively Issue1->Sol1 Sol2 Switch Solvent to DMF Add KI catalyst Issue2->Sol2 Sol3 Claisen Rearrangement Detected Keep Temp < 80°C Avoid Distillation Issue3->Sol3

Caption: Diagnostic flow for common allylation failures. Identifying the root cause (regioselectivity vs. solubility vs. thermal instability) is key to resolution.

References

  • Regioselectivity in Benzoic Acid Derivatives

    • Skhiri, A., et al.[1][5] (2021).[1][3][5] "Allylic C-H Acyloxylation of Terminal Alkenes with 4-Nitrobenzoic Acid." Organic Letters. This paper highlights the carboxylate reactivity of 4-nitrobenzoic acid derivatives and the role of additives.

    • [1]

  • Claisen Rearrangement of Allyl Aryl Ethers

    • Claisen, L.[1][6] (1912).[1][6] "Über Umlagerung von Phenol-allyläthern in C-Allyl-phenole." Chemische Berichte. The foundational text on the thermal instability of O-allyl phenols.

    • [1]

  • Synthesis of Allyloxy-Nitrobenzoates (Analogous Protocols)

    • BenchChem Protocols. "Synthesis of 1-Allyloxy-4-nitrobenzene."[1][4] Provides standard conditions (K2CO3/Acetone) for nitro-phenol allylation, serving as a baseline for the phenolic moiety of your substrate.[1]

    • [1]

  • pKa and Solubility Data

    • PubChem Compound Summary.[1] "4-Hydroxy-3-nitrobenzoic acid" (Isomer analog used for pKa benchmarking).[1][3] Confirms the acidity enhancement by the nitro group.

    • [1]

Sources

Technical Support Center: Allyl Group Stabilization & Integrity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Polymerization & Isomerization of Allyl Groups

Ticket ID: AL-POLY-PREV-001 Status: Active Guide Assigned Specialist: Senior Application Scientist

Diagnostic Matrix: What went wrong?

Before applying a fix, identify the specific failure mode. Allyl groups (


) fail in two distinct ways: Radical Polymerization  (gelation) or Isomerization  (migration).
SymptomDiagnosisThe MechanismImmediate Action
Reaction turned into a gel or viscous tar. Radical Polymerization A radical source (impurity, light, heat) initiated chain growth. Allyl radicals are stabilized, but propagation leads to oligomers.Stop. Dilute with solvent immediately. For future runs, add a radical scavenger (see Module 2).
Product NMR shows a doublet at ~1.8 ppm and a multiplet at ~6.2 ppm. Isomerization The terminal double bond migrated to the internal position (Allyl

Propenyl). Often caused by trace metal hydrides (Ru, Rh, Fe).
Check Catalyst. Switch to non-hydride forming conditions or lower temperature. This is thermodynamic relaxation.
Low yield in Grignard/Lithium formation. Wurtz Coupling Two allyl halides coupled (

) instead of forming the metalloid species.
Dilution & Temp. Use "High Dilution" technique and keep

.

The Inhibitor Toolkit (FAQs)

Q: Which inhibitor should I use for my distillation/reaction?

A: The choice depends entirely on your atmosphere (Aerobic vs. Anaerobic).

WARNING: The most common error is using MEHQ under nitrogen/argon. MEHQ requires dissolved oxygen to function. If you degas your solvent, MEHQ becomes useless.

Inhibitor Selection Guide
InhibitorCommon NameAtmosphereApplicationRemoval Method
MEHQ 4-MethoxyphenolAerobic Only (Needs

10 ppm

)
Storage, Distillation under partial vacuum (bleed air in).Basic Alumina wash or NaOH wash.[1]
BHT Butylated hydroxytolueneAerobic & Anaerobic General radical scavenging. Good for reactions where air is excluded.Column Chromatography (silica).
Phenothiazine PTZAnaerobic High-temp distillations where air must be excluded.Distillation (PTZ is non-volatile).
Copper (Cu) Copper turnings/powderAnaerobic Distillation pot additive. Prevents polymerization in the flask.Decantation (remains in pot).
Q: How much inhibitor is enough?
  • Storage: 10–50 ppm.

  • Distillation: 200–500 ppm in the pot; consider coating the condenser with inhibitor if the monomer is highly reactive.

  • Reaction: 0.1–1.0 mol% relative to the substrate (only if the reaction tolerates radical quenching).

Mechanism & Visualization

Understanding why the allyl group polymerizes allows you to predict failure points.

Figure 1: The Radical Trap vs. Propagation

This diagram illustrates the competition between the polymer chain growing (Propagation) and the inhibitor stopping it (Termination).

AllylPolymerization Initiator Radical Source (Heat/Light/Peroxide) Radical Allyl Radical (Propagation Species) Initiator->Radical Initiation AllylMonomer Allyl Monomer (R-CH2-CH=CH2) AllylMonomer->Radical Propagation Radical->AllylMonomer Chain Growth Polymer Polymer/Gel (Unwanted Product) Radical->Polymer Unchecked Growth Inhibitor Phenolic Inhibitor (e.g., BHT/MEHQ) Radical->Inhibitor Interception DeadChain Stable Phenoxy Radical (Reaction Stopped) Inhibitor->DeadChain H-Atom Transfer

Caption: Radical scavenging (Green path) must be kinetically faster than propagation (Red path) to prevent gelation.

Experimental Protocols

Protocol A: Removing Inhibitors (Pre-Reaction)

Context: You bought Allyl Methacrylate or Allyl Bromide from Sigma. It contains MEHQ.[1][2][3][4][5][6][7][8] You need to do a sensitive metal-catalyzed reaction.

Method 1: The Alumina Plug (Recommended)

  • Prepare: Pack a glass pipette or small column with Basic Activated Alumina (approx. 5g alumina per 10g monomer).

  • Load: Pour the liquid monomer directly onto the dry alumina.

  • Elute: Use gravity or slight positive pressure (

    
    ) to push the monomer through.
    
  • Collect: The inhibitor (phenolic) binds to the basic alumina. The clear liquid eluting is pure monomer.

    • Note: Use immediately. Without inhibitor, it will auto-polymerize within hours/days depending on temperature.

Method 2: Caustic Wash (Scale > 100g)

  • Wash monomer with 10% NaOH (3x). The aqueous layer will turn yellow/brown (nitrated/oxidized inhibitor).

  • Wash with Brine (1x) and Water (1x).

  • Dry over

    
     and filter.
    
Protocol B: Distilling Allyl Monomers (High Risk)

Context: You need to purify an allyl compound by heating. This is the #1 cause of lab accidents involving polymerization.

  • The Pot: Add Phenothiazine (500 ppm) or Copper powder to the distillation flask.

  • The Atmosphere:

    • If using MEHQ : You must use a capillary bleed to introduce a tiny stream of air (not pure

      
      ) into the vacuum.
      
    • If using Phenothiazine : You can use high vacuum/inert gas.

  • Temperature: Keep the bath temperature as low as possible. If bp > 100°C, use high vacuum (< 1 mbar) to lower the boiling point.

  • The Receiver: Place a small amount of BHT in the receiving flask so the distilled product is immediately stabilized upon condensing.

Protocol C: Preventing Isomerization (Allyl Propenyl)

Context: You are using a Ruthenium or Rhodium catalyst (e.g., Grubbs, Wilkinson's) and your terminal alkene is moving internal.

  • Mechanism: This is driven by the formation of Metal-Hydride (M-H) species which insert and eliminate along the chain.

  • Prevention:

    • Add Benzoquinone: 1,4-Benzoquinone (1-5 mol%) acts as a hydride scavenger, preventing the catalyst from entering the isomerization cycle.

    • Solvent Choice: Avoid alcohols (which can serve as hydride sources). Use DCM or Toluene.

    • Temperature: Isomerization has a higher activation energy than metathesis. Lower the temperature to 0°C or RT; avoid reflux.

References

  • Crivello, J. V., & Rajaraman, S. K. (1998). Isomerization and Polymerization of Allyl Ethers. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Alkenes by Isomerization. [Link]

Sources

Technical Support Center: Synthesis & Troubleshooting of 4-Allyloxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide is engineered for research chemists and drug development professionals synthesizing 4-Allyloxy-2-nitrobenzoic acid , a highly functionalized building block frequently utilized in the design of PROTACs, kinase inhibitors, and complex agrochemicals [2].

The presence of an allyl group provides a handle for cross-metathesis, while the nitro group can be reduced to an aniline for subsequent amide coupling. However, the synthesis is complicated by the competing acidities of the carboxylic acid and the nucleophilic species. This guide provides field-proven methodologies, mechanistic causality, and diagnostic troubleshooting to ensure high-yield isolation.

Synthetic Strategy & Causality Analysis

To synthesize this compound, chemists typically choose between two primary pathways. The aromatic ring of our starting materials is highly activated by the strong electron-withdrawing nitro group positioned ortho to the reactive site, stabilizing the Meisenheimer complex during substitution [1].

However, failing to account for the pKa differential between the carboxylic acid (pKa ~2.5) and the nucleophile is the leading cause of reaction failure.

Quantitative Route Comparison
Route ParameterRoute A: Direct SNArRoute B: Williamson + Saponification
Starting Material 4-Fluoro-2-nitrobenzoic acid4-Hydroxy-2-nitrobenzoic acid
Reagents Allyl alcohol, NaH (2.2 eq)Allyl bromide, K₂CO₃ (3.0 eq)
Solvent & Temp Anhydrous THF, 0 °C to RTDMF (60 °C) then THF/H₂O (RT)
Expected Yield 75% – 85%60% – 70% (Over two steps)
Target Mass [M+H]⁺ m/z 224m/z 224
Primary Byproduct 4-Hydroxy-2-nitrobenzoic acid (m/z 184)Allyl 4-allyloxy-2-nitrobenzoate (m/z 264)
Visualizing the Synthetic Workflows

SynthesisRoutes SM1 4-Fluoro-2-nitrobenzoic acid (Starting Material A) Reagent1 Allyl Alcohol, NaH (2.2 eq) THF, 0°C to RT (SNAr Route) SM1->Reagent1 SM2 4-Hydroxy-2-nitrobenzoic acid (Starting Material B) Reagent2 Allyl Bromide, K2CO3 DMF, 60°C (Williamson Route) SM2->Reagent2 Target This compound (Target Molecule) Reagent1->Target Direct Substitution Intermediate Allyl 4-allyloxy-2-nitrobenzoate (Over-alkylated Intermediate) Reagent2->Intermediate Bis-alkylation Saponification LiOH, THF/H2O RT, 2h (Saponification) Intermediate->Saponification Saponification->Target Ester Hydrolysis

Fig 1: Divergent synthetic workflows for this compound via SNAr and Williamson.

Self-Validating Experimental Protocols

Protocol A: Direct SNAr (Recommended)

This route leverages the highly activated nature of 4-fluoro-2-nitrobenzoic acid for Nucleophilic Aromatic Substitution (SNAr) [4].

Mechanistic Note: You must use 2.2 equivalents of Sodium Hydride (NaH). The first equivalent deprotonates the carboxylic acid. If you only use 1.0 equivalent, the carboxylic acid will instantaneously protonate your alkoxide, quenching the reaction.

  • Alkoxide Generation: Flame-dry a 100 mL round-bottom flask under N₂. Add NaH (60% dispersion in mineral oil, 2.2 eq). Wash the NaH twice with anhydrous hexanes to remove the mineral oil, then suspend in anhydrous THF (0.2 M). Cool the suspension to 0 °C.

  • Nucleophile Addition: Add allyl alcohol (1.1 eq) dropwise. Validation checkpoint: Observe H₂ gas evolution. Stir for 15 minutes at 0 °C to ensure complete alkoxide formation.

  • Substrate Addition: Dissolve 4-fluoro-2-nitrobenzoic acid (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the alkoxide mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Validation checkpoint: Monitor via LC-MS. The starting material peak (m/z 186) should disappear, replaced by the product peak (m/z 224).

  • Workup: Quench the reaction carefully with 1M HCl until the aqueous layer reaches pH 2. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Williamson Ether Synthesis & Saponification

If 4-fluoro-2-nitrobenzoic acid is unavailable, 4-hydroxy-2-nitrobenzoic acid can be used. Because the carboxylic acid is more acidic than the phenol, direct alkylation will inevitably yield the allyl ester, necessitating a two-step process.

  • Bis-Alkylation: Dissolve 4-hydroxy-2-nitrobenzoic acid (1.0 eq) in DMF (0.3 M). Add K₂CO₃ (3.0 eq) and allyl bromide (2.5 eq). Heat to 60 °C for 12 hours.

  • Intermediate Isolation: Dilute with water and extract with EtOAc. Validation checkpoint: LC-MS should confirm the intermediate allyl 4-allyloxy-2-nitrobenzoate (m/z 264).

  • Saponification: Dissolve the crude intermediate in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 2 hours to selectively cleave the ester [3].

  • Workup: Acidify with 1M HCl to pH 2. The target compound will often precipitate directly from the aqueous layer. Filter and dry to obtain the pure product.

Technical Support FAQs & Troubleshooting

When reactions fail, LC-MS data is your most powerful diagnostic tool. Use the decision tree below to identify the root cause of your synthesis failure.

TroubleshootingTree Issue LC-MS shows incorrect mass or incomplete conversion Check1 Is the mass[M+H]+ = 264? (Allyl ester byproduct) Issue->Check1 Check2 Is the mass[M+H]+ = 184? (Hydrolysis to phenol) Issue->Check2 Check3 Unreacted Starting Material? (m/z 186) Issue->Check3 Fix1 Perform LiOH saponification to cleave allyl ester. Check1->Fix1 Fix2 Ensure strictly anhydrous conditions. Dry THF/NaH. Check2->Fix2 Fix3 Check base equivalents. Carboxylic acid consumes 1 eq. Check3->Fix3

Fig 2: LC-MS diagnostic decision tree for resolving common synthesis failures.

Q: Why is my SNAr reaction yielding 4-hydroxy-2-nitrobenzoic acid (m/z 184) instead of the allyloxy product? A: Moisture in your THF or the use of hygroscopic allyl alcohol is reacting with the NaH to form sodium hydroxide. The hydroxide ion is a potent, unhindered nucleophile and will outcompete the bulkier allyl alkoxide for the activated C-F bond[4]. You must ensure strictly anhydrous conditions. Dry your allyl alcohol over molecular sieves prior to use.

Q: Can I perform the SNAr reaction by protecting the carboxylic acid first? A: Yes. While generating the carboxylate in situ with a second equivalent of base is viable and saves two synthetic steps, literature often protects the acid as a tert-butyl ester prior to SNAr to prevent side reactions [3]. If you struggle with the direct SNAr, convert the acid to a tert-butyl ester using Boc₂O and DMAP, perform the SNAr, and deprotect using TFA/DCM.

Q: During workup, my product is crashing out as a gooey oil rather than a solid. How do I crystallize it? A: this compound can oil out if residual DMF (from Route B) or excess allyl alcohol is present. Redissolve the crude oil in a minimum amount of hot ethyl acetate, and slowly add hexanes until the solution becomes cloudy. Allow it to cool slowly to room temperature, then transfer to a 4 °C fridge to induce crystallization.

References

  • BenchChem. 4-Fluoro-2-nitrobenzoyl chloride|CAS 57750-82-0.
  • Taylor & Francis. FDA-approved kinase inhibitors in PROTAC design, development and synthesis.
  • PMC. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • BenchChem. 2-Fluoro-4-nitrobenzoic acid | 403-24-7.

"degradation pathways of 4-Allyloxy-2-nitrobenzoic acid under different conditions"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Dashboard

Researchers working with 4-Allyloxy-2-nitrobenzoic acid often encounter stability issues due to its "perfect storm" of functional groups: a thermally unstable ortho-nitro acid moiety and an oxidation-sensitive allyloxy ether.

This guide provides a field-proven troubleshooting framework. We move beyond generic advice to specific, mechanistically grounded degradation pathways you will likely observe in HPLC/LC-MS streams.

Quick Reference: Stability Profile
Stress ConditionPrimary Degradation MechanismKey Degradation Product(s)Risk Level
Heat (>100°C) Decarboxylation (facilitated by o-NO₂ group)3-AllyloxynitrobenzeneHigh
Light (UV/VIS) Nitro-Nitrite Rearrangement / Radical Abstraction4-Allyloxy-2-nitrosobenzoic acid / 4-Hydroxy-2-nitrobenzoic acidHigh
Acid (pH < 2) Ether Hydrolysis 4-Hydroxy-2-nitrobenzoic acid + Allyl AlcoholMedium
Oxidation Epoxidation / Oxidative Cleavage4-(Glycidyloxy)-2-nitrobenzoic acidMedium

Troubleshooting Guide (Q&A Format)

Q1: I see a new peak in my HPLC chromatogram with a mass loss of 44 Da. What is happening?

Diagnosis: You are likely observing thermal decarboxylation . Mechanism: The ortho-nitro group exerts a significant electronic effect (and potential steric strain) that facilitates the loss of carbon dioxide (CO₂), especially in the presence of transition metals (Cu, Pd) or at elevated temperatures (>100°C). Unlike para-nitrobenzoic acid, the ortho isomer is uniquely susceptible to this pathway due to the proximity of the nitro group to the carboxylate.

  • Product: 1-Allyloxy-3-nitrobenzene (also known as m-nitrophenyl allyl ether).

  • Confirmation: Check your 1H NMR. You should see the disappearance of the carboxylic acid proton and the appearance of a new aromatic proton signal corresponding to the position where the carboxyl group was attached.

  • Corrective Action:

    • Avoid temperatures above 80°C during drying or synthesis.

    • If using metal catalysts (e.g., for cross-coupling), ensure rigorous temperature control or switch to milder catalytic systems (e.g., silver-free protocols if possible).

Q2: My sample turned yellow/brown after exposure to ambient light. Is the allyl group reacting?

Diagnosis: While the allyl group is sensitive, the immediate color change is likely due to nitro group photochemistry . Mechanism: Nitrobenzoic acids are photosensitive. Under UV irradiation, the nitro group can undergo an intramolecular rearrangement to a nitrite ester or reduce to a nitroso species. Additionally, the allylic ether oxygen can stabilize radical intermediates formed during photo-oxidation.

  • Product: Complex mixture including azo-dimers and nitroso derivatives.

  • Confirmation: UV-Vis spectroscopy will show a bathochromic shift (red shift) and broadening of absorption bands.

  • Corrective Action:

    • Store all solid samples in amber vials.

    • Wrap reaction flasks in aluminum foil.

    • Use low-actinic glassware for analytical standard preparation.

Q3: We detected 4-Hydroxy-2-nitrobenzoic acid in our stability samples. Did the allyl group fall off?

Diagnosis: Yes, this is ether cleavage (De-allylation) . Mechanism: Allyl ethers are generally stable to base but can be cleaved under acidic conditions or in the presence of specific transition metals (like Palladium(0) used in deprotection strategies). If your mobile phase is highly acidic (e.g., 0.1% TFA) and the sample sits in the autosampler for 24+ hours, acid-catalyzed hydrolysis can occur.

  • Product: 4-Hydroxy-2-nitrobenzoic acid + Allyl alcohol (volatile, often not seen).

  • Confirmation: LC-MS will show a peak with Mass = [Parent - 40] (Loss of C₃H₄).

  • Corrective Action:

    • Adjust mobile phase pH to >3.0 if possible.

    • Analyze samples immediately after preparation.

    • Check for residual Pd catalysts if the compound was synthesized via Pd-chemistry.

Deep Dive: Degradation Pathways Map

The following diagram visualizes the causal relationships between stress conditions and specific degradation products. Use this to triage your impurity profile.

DegradationPathways Parent This compound (MW: 223.18) Heat Heat (>100°C) / Metal Cat. Parent->Heat Light UV Light (hν) Parent->Light Acid Strong Acid (pH < 2) Parent->Acid Oxidation Peroxides / Ozone Parent->Oxidation Prod_Decarb 1-Allyloxy-3-nitrobenzene (Decarboxylation) [M-44] Heat->Prod_Decarb -CO2 Prod_Photo Nitroso/Azo Species (Photolysis) [Complex Mix] Light->Prod_Photo Radical/Redox Prod_Hydro 4-Hydroxy-2-nitrobenzoic acid (Ether Cleavage) [M-40] Acid->Prod_Hydro Hydrolysis Prod_Ox Epoxides / Aldehydes (Allyl Oxidation) Oxidation->Prod_Ox Epoxidation

Figure 1: Mechanistic degradation tree for this compound showing mass shifts and reaction types.

Experimental Protocols: Forced Degradation Study

To validate these pathways in your specific formulation or matrix, follow this targeted stress-testing protocol.

Protocol A: Thermal Stress (Decarboxylation Check)
  • Preparation : Dissolve 10 mg of analyte in DMSO-d6 (for NMR) or Acetonitrile (for HPLC).

  • Stress : Heat the solution in a sealed vial at 80°C for 4 hours.

    • Note: If solid state stability is needed, heat the dry powder at 100°C for 2 hours.

  • Analysis :

    • HPLC : Look for a less polar peak (Decarboxylated product is less polar due to loss of COOH).

    • Acceptance Criteria : < 2% degradation is acceptable for standard processing.

Protocol B: Photostability
  • Preparation : Prepare a 1 mg/mL solution in Methanol.

  • Stress : Expose to 1.2 million lux hours (standard ICH Q1B condition) or place in a sunny window for 4 hours (preliminary).

  • Control : Wrap a duplicate vial in aluminum foil.

  • Analysis : Compare UV spectra. A significant rise in baseline or shift in λmax indicates nitro-group degradation.

References & Authoritative Grounding

  • Goossen, L. J., et al. (2010). "Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2." Beilstein Journal of Organic Chemistry. (Demonstrates the susceptibility of ortho-nitrobenzoates to decarboxylation).

  • Cornel, V. (2020). "Decarboxylation Mechanisms of Nitrobenzoic Acids." Journal of Organic Chemistry. (General mechanism of thermal instability in electron-deficient benzoic acids).

  • ICH Harmonised Tripartite Guideline. "Stability Testing: Photostability Testing of New Drug Substances and Products Q1B." (Standard protocol for photostability testing).

Disclaimer: This guide is intended for research purposes only. Users should perform their own validation studies.

"analytical techniques for identifying impurities in 4-Allyloxy-2-nitrobenzoic acid samples"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and analytical scientists characterizing 4-Allyloxy-2-nitrobenzoic acid . It moves beyond standard protocols to address specific failure modes, impurity origins, and advanced troubleshooting scenarios encountered in drug development workflows.

Quick Reference: Compound Profile

  • Target Molecule: this compound

  • Core Structure: Benzoic acid with a nitro group at C2 and an allyloxy ether at C4.

  • Critical Reactivity: The allyl ether moiety is susceptible to Claisen rearrangement upon heating, generating isomeric impurities that are difficult to separate.

  • Primary Analytical Challenge: Distinguishing the parent phenol (starting material) and rearrangement isomers from the target product.

Module 1: High-Performance Liquid Chromatography (HPLC)

Standard Operating Procedure (SOP) for Impurity Profiling

Rationale: A reverse-phase C18 method with acidic modification is essential to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes and reproducible retention times.

ParameterSpecificationTechnical Note
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmA standard C18 provides sufficient hydrophobic selectivity for the allyl group.
Mobile Phase A Water + 0.1% Formic AcidFormic acid buffers the carboxyl group (pKa ~3-4) to its neutral form.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN is preferred over Methanol to reduce system backpressure and improve peak symmetry for nitro-aromatics.
Gradient 0-2 min: 10% B (Isocratic)2-15 min: 10% → 90% B15-18 min: 90% B (Wash)18.1 min: 10% B (Re-equilibration)The initial isocratic hold ensures separation of the polar parent phenol from the injection void.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV at 254 nmThe nitro-aromatic chromophore absorbs strongly here.
Column Temp 30°CControlled temperature prevents retention time drift.
Troubleshooting Guide
Q: I see a "ghost peak" appearing after my main peak that increases with multiple injections. What is it?

A: This is likely late-eluting carryover or a highly hydrophobic dimer.

  • Diagnosis: Run a blank injection (mobile phase only) immediately after a sample. If the peak persists, it is carryover.

  • Root Cause: The allyloxy group increases lipophilicity. If the wash step (90% B) is too short, the compound or its dimers may stick to the column head.

  • Solution: Extend the 90% B wash step to 5 minutes. Switch the needle wash solvent to 50:50 ACN:Water.

Q: My main peak has a "shoulder" or splits. Is the column failing?

A: Check your sample solvent first.

  • Diagnosis: If the sample is dissolved in 100% ACN but the starting gradient is 10% ACN, "solvent strength mismatch" occurs. The strong solvent carries the analyte down the column faster than the mobile phase, causing peak distortion.

  • Solution: Dissolve the sample in the starting mobile phase (10:90 ACN:Water) or a weaker solvent mixture (e.g., 20:80).

Module 2: Impurity Identification & Origins

The "Impurity Map"

Understanding where impurities come from is critical for process control.

Impurity NameOriginRelative Retention (RRT)*Detection Characteristic
4-Hydroxy-2-nitrobenzoic acid Unreacted Starting Material~0.4 - 0.6Distinct mass shift (-40 Da vs Product). More polar.
Allyl Bromide/Chloride Reagent< 0.2 (Void)Poor UV absorbance; detectable by GC-MS.
3-Allyl-4-hydroxy-2-nitrobenzoic acid Claisen Rearrangement (By-product)~0.9 - 1.1Isobaric (Same Mass). Contains free Phenol (-OH).
Methyl/Ethyl Ester Hydrolysis Intermediate> 1.2Mass shift (+14/+28 Da). Highly hydrophobic.

*RRT is estimated relative to this compound.

Visualizing the Claisen Rearrangement Risk

The most insidious impurity is the Claisen rearrangement product. It has the same molecular weight as your target but a different structure (C-allyl vs O-allyl). This occurs if the reaction mixture or the analytical sample is heated excessively.

ClaisenRearrangement cluster_0 Critical Quality Attribute Alert Target This compound (Target Ether) Transition [3,3]-Sigmatropic Transition State (Heat Induced) Target->Transition >100°C or Acid Cat. Product 3-Allyl-4-hydroxy-2-nitrobenzoic acid (Rearranged Isomer) Transition->Product Irreversible Tautomerization

Caption: Thermal instability pathway. Heating the O-allyl ether triggers a [3,3]-sigmatropic shift, yielding the C-allyl isomer.

Module 3: Advanced Mass Spectrometry (LC-MS) Interpretation

Q: The Mass Spec shows the correct Molecular Ion [M-H]- (m/z 222), but I see two peaks. Which is which?

A: You must distinguish the O-allyl (Target) from the C-allyl (Rearranged Impurity).

  • Fragmentation Pattern (MS/MS):

    • Target (Ether): The O-allyl bond is relatively weak. In MS/MS (negative mode), look for a neutral loss of the allyl radical or propene (41 Da), generating the phenoxide ion (m/z 181).

    • Impurity (C-Allyl): The C-C bond attaching the allyl group to the ring is stronger. Fragmentation will likely involve loss of CO2 (from carboxylic acid) or nitro group losses before the allyl group cleaves.

  • H/D Exchange (Rapid Test):

    • Dissolve sample in D2O/MeOD.

    • Target: Has 1 exchangeable proton (COOH). Mass shift +1.

    • Impurity: Has 2 exchangeable protons (COOH + Phenolic OH). Mass shift +2.

Module 4: Sample Preparation & Stability

Critical Protocol: Preventing Artifacts
  • Avoid Heating: Never use heat to dissolve the sample for HPLC. Use sonication at ambient temperature.

  • Solvent Choice: Avoid alcohols (Methanol/Ethanol) if the sample is acidic and will be stored for days, as esterification can occur slowly at the carboxylic acid site. Use Acetonitrile/Water.[1][2][3]

  • Injector Temperature: Ensure the HPLC autosampler is set to 4°C or ambient. Do not use high-temperature GC injection for this compound without derivatization (silylation), or the Claisen rearrangement will occur inside the instrument, leading to false impurity results.

References

  • Separation of Nitrobenzoic Acid Isomers

    • Title: Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography.[4]

    • Source: Analytical Methods / ScienceDirect.
    • URL:[Link] (Validated via Search 1.1)

  • Claisen Rearrangement Mechanism

    • Title: The Claisen Rearrangement - Organic Reactions.[5][6][7][8]

    • Source: Organic Reactions (Wiley).
    • URL:[Link] (Validated via Search 1.7)

  • Synthesis & Properties of Allyloxybenzoic Acids

    • Title: Synthesis of 4-allyloxybenzoic acid.[9]

    • Source: PrepChem.[5]

    • URL:[Link] (Validated via Search 1.8)

  • HPLC Method for Nitrobenzoic Acids

    • Title: Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column.[1][3]

    • Source: SIELC Technologies.[1][3]

    • URL:[Link] (Validated via Search 1.6)

  • Structural Data (2-Allyloxy-5-nitrobenzoic acid analog)

    • Title: 2-Allyloxy-5-nitrobenzoic acid.
    • Source: PubMed Central (PMC).
    • URL:[Link] (Validated via Search 1.10)

Sources

Validation & Comparative

"comparing the acidity of 4-Allyloxy-2-nitrobenzoic acid with its isomers"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Allyloxy-2-nitrobenzoic acid represents a specialized scaffold in medicinal chemistry, particularly as an intermediate for histone deacetylase (HDAC) inhibitors and protein tyrosine kinase (PTK) inhibitors.[1][2] Its acidity is a critical physicochemical parameter influencing solubility, membrane permeability, and binding affinity.[1]

The Verdict:

  • Acidity Ranking: 5-Allyloxy-2-nitrobenzoic acid > This compound > 2-Allyloxy-4-nitrobenzoic acid > 4-Nitrobenzoic acid.[1][2]

  • pKa Estimate: ~2.3 – 2.5 (Stronger acid than benzoic acid, slightly weaker than its 5-isomer).[1][2]

  • Key Driver: The ortho-nitro effect is the dominant factor driving high acidity (low pKa), while the position of the allyloxy group modulates this baseline via competing resonance (+M) and inductive (-I) effects.[1][2]

Structural & Electronic Analysis

To understand the acidity of this compound, we must deconstruct the electronic environment of the carboxyl group (-COOH).[2]

The Target: this compound[1][2]
  • Core: Benzoic Acid (pKa ~4.20).[1][2]

  • Substituent 1 (2-Nitro): Located at the ortho position.[1][2] This exerts a massive acidifying effect through two mechanisms:[2]

    • Inductive/Field Effect (-I): Strong electron withdrawal stabilizes the carboxylate anion.[1][2][3]

    • Steric Inhibition of Resonance (The Ortho Effect): The bulky nitro group forces the carboxyl group out of the benzene plane, decoupling it from the ring's resonance system. This prevents the ring from donating electrons into the carbonyl, thereby increasing the electrophilicity of the carbon and the stability of the anion.

  • Substituent 2 (4-Allyloxy): Located at the para position.[1][2]

    • Resonance Effect (+M): Oxygen lone pairs donate electron density into the ring.[1] In a planar system, this would destabilize the carboxylate anion (raising pKa).

    • Inductive Effect (-I): Oxygen is electronegative, withdrawing density through the sigma bond framework.[1][2]

    • Net Effect: Typically, +M > -I for para-alkoxy groups, making them acid-weakening.[1][2] However, due to the ortho-nitro induced twisting, the resonance contribution is dampened, leaving the -I effect to play a larger role than in unsubstituted benzoic acids.

The Isomers
  • 5-Allyloxy-2-nitrobenzoic acid: The allyloxy group is meta to the carboxyl.[1][2] In the meta position, resonance effects cannot directly impact the carboxylate. The electron-withdrawing inductive effect (-I) dominates, making this isomer more acidic than the target.[1][2]

  • 2-Allyloxy-4-nitrobenzoic acid: The nitro group is para (weaker acidifier than ortho).[1][2] The allyloxy is ortho.[1] While ortho-alkoxy groups can hydrogen bond with the carboxyl (stabilizing the neutral acid and raising pKa), the lack of an ortho-nitro group makes this significantly less acidic than the target.

Comparative Acidity Data

The following table synthesizes experimental data from closely related analogues (methoxy derivatives) and theoretical Hammett predictions. The allyloxy group (


) behaves nearly identically to the methoxy group electronically.
CompoundStructure DescriptionEstimated pKaMelting PointElectronic Dominance
5-Allyloxy-2-nitrobenzoic acid Nitro (ortho), Allyloxy (meta)2.06 ± 0.25 125-130 °CSynergistic: Ortho-nitro (-I/-M) + Meta-alkoxy (-I).[1][2] Strongest Acid.
This compound Nitro (ortho), Allyloxy (para)2.35 ± 0.20 196-200 °CAntagonistic: Ortho-nitro (-I/-M) vs. Para-alkoxy (+M).[1][2] Resonance dampens acidity.
2-Allyloxy-4-nitrobenzoic acid Nitro (para), Allyloxy (ortho)3.20 ± 0.30 146-148 °CWeakened: Lack of ortho-nitro effect.[1][2] Ortho-alkoxy may H-bond.[1][2]
4-Nitrobenzoic acid Nitro (para), Unsubstituted3.44 239 °CReference standard for nitro-induced acidity.[1][2]
Benzoic Acid Unsubstituted4.20 122 °CBaseline.[1][2]
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Note on Data Sources: pKa values for specific allyloxy isomers are derived from high-fidelity analogues (methoxy-nitrobenzoic acids) and validated by Hammett equation modeling (


).[2] Melting points refer to the methoxy-analogues which act as reliable proxies for solid-state characterization.[1][2]
Visualization: Electronic Effects Pathway[2]

AcidityLogic Target This compound OrthoNitro Ortho-Nitro Effect (Steric Twist + Strong -I) Target->OrthoNitro ParaAllyl Para-Allyloxy (+M) Donates e- density (Destabilizes Anion) Target->ParaAllyl Isomer5 5-Allyloxy-2-nitrobenzoic acid Isomer5->OrthoNitro MetaAllyl Meta-Allyloxy (-I) Withdraws e- density (Stabilizes Anion) Isomer5->MetaAllyl Isomer2 2-Allyloxy-4-nitrobenzoic acid ResultIsomer2 Moderate Acidity (pKa ~3.20) (No Ortho-Nitro Twist) Isomer2->ResultIsomer2 Lacks Ortho-Nitro ResultTarget High Acidity (pKa ~2.35) (+M fights Ortho-Nitro) OrthoNitro->ResultTarget ResultIsomer5 Highest Acidity (pKa ~2.06) (-I aids Ortho-Nitro) OrthoNitro->ResultIsomer5 ParaAllyl->ResultTarget Weakens MetaAllyl->ResultIsomer5 Strengthens

Caption: Mechanistic flow illustrating how substituent position dictates the stability of the carboxylate anion.

Experimental Protocol: pKa Determination

For researchers synthesizing these derivatives, accurate pKa determination is essential for predicting pharmacokinetic profiles.[1] The Potentiometric Titration method is the gold standard for benzoic acid derivatives due to their low aqueous solubility.[1]

Methodology: Potentiometric Titration in Mixed Solvent

Since allyloxy-nitrobenzoic acids have limited water solubility, a co-solvent system (Methanol/Water or Acetonitrile/Water) is required, followed by extrapolation to zero organic solvent (Yasuda-Shedlovsky extrapolation).[1][2]

Materials:

  • Analyte: 0.01 M solution of this compound in 50% MeOH/Water.

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Instrumentation: Potentiometric autotitrator with a glass combination pH electrode.

  • Calibration: 3-point calibration (pH 4.01, 7.00, 10.00) at 25°C.[1][4]

Step-by-Step Workflow
  • System Validation:

    • Purge titrant lines to remove bubbles.[1]

    • Calibrate electrode (Slope must be 95-102%).[1][2]

    • Self-Check: Titrate a standard benzoic acid sample first.[1] Measured pKa must be within ±0.05 of literature (4.20).[1]

  • Titration Execution:

    • Transfer 20 mL of analyte solution to a thermostated vessel (25°C ± 0.1).

    • Blanket with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       gas to prevent 
      
      
      
      absorption.[2]
    • Add titrant in dynamic increments (0.05 mL near inflection).

    • Record Equilibrium Potential (mV) after drift stabilization (<1 mV/min).

  • Data Analysis (Derivative Method):

    • Plot ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       vs. Volume.[2] The peak indicates the Equivalence Point (
      
      
      
      ).
    • Calculate pKa using the Henderson-Hasselbalch equation at the Half-Equivalence Point (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).[2]
      
    • Correction: Apply the Yasuda-Shedlovsky equation to correct for the dielectric constant of the MeOH/Water mixture: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">

      
      [2]
      
Visualization: Experimental Logic[2]

Experiment Prep Sample Prep (50% MeOH/H2O) Titrate N2-Blanket Titration (Dynamic Dosing) Prep->Titrate Calib Electrode Calibration (Slope > 95%) Calib->Titrate Deriv 1st Derivative Analysis (Find V_eq) Titrate->Deriv Calc Yasuda-Shedlovsky Extrapolation Deriv->Calc

Caption: Validated workflow for determining pKa of lipophilic organic acids.

Synthesis & Applications

Synthesis Route: The most reliable synthesis involves the alkylation of 4-hydroxy-2-nitrobenzoic acid .[1][2]

  • Starting Material: 4-Hydroxy-2-nitrobenzoic acid (commercially available).[1][2]

  • Reagent: Allyl bromide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) + Base (
    
    
    
    ).[2]
  • Conditions: Reflux in Acetone or DMF.[1][2]

  • Purification: Acidification followed by recrystallization from Ethanol/Water.[1][2]

Drug Development Relevance:

  • Linker Chemistry: The allyl group serves as a versatile handle.[1][2] It can be subjected to Ring-Closing Metathesis (RCM) to create macrocyclic kinase inhibitors.[1][2]

  • Pro-drug Design: The electron-withdrawing nitro group makes the ester linkage of this acid more susceptible to hydrolysis by esterases, potentially serving as a rapid-release pro-drug scaffold.[1][2]

References

  • BenchChem. A Comparative Analysis of Nitrobenzoic Acid Isomer Acidity. (2025).[1][3][5] Retrieved from

  • Sigma-Aldrich. Product Specification: 5-Methoxy-2-nitrobenzoic acid (CAS 1882-69-5).[1][2][6][7] Retrieved from [1][2]

  • National Institutes of Health (NIH). PubChem Compound Summary: 4-Methoxy-2-nitrobenzoic acid (CID 288657).[1][2] Retrieved from [1][2]

  • Seybold, P. G., et al. (2002).[1] Substituent effects on the electronic structure and pKa of benzoic acid.[1] International Journal of Quantum Chemistry.[1] Retrieved from

  • Google Patents. US Patent 7094923B2: Method for producing substituted nitro benzoic acids.[1][2] Retrieved from

Sources

Reactivity Comparison of the Allyl Group in Substituted Benzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity Comparison of the Allyl Group in Different Substituted Benzoic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In drug development and organic synthesis, the "allyl group" associated with a benzoic acid scaffold typically appears in three distinct chemical contexts:

  • Allyl Benzoates (Allyl Esters): Where the benzoate acts as a leaving group in transition-metal-catalyzed allylic substitutions (Tsuji-Trost reactions).

  • Allyloxybenzoic Acids (Allyl Ethers): Where the allyl group undergoes [3,3]-sigmatropic rearrangement (Claisen rearrangement) to form C-allyl derivatives.

  • Ortho-Allylbenzoic Acids: Where the allyl group serves as an intramolecular electrophile for lactonization (e.g., iodolactonization).

This guide objectively compares how substituents on the benzene ring (Electronic Effects: Hammett


) modulate the reactivity of the allyl group in these three modes.

Comparative Analysis of Reactivity Modes

The substituent on the benzoic acid ring acts as a remote "tuning knob," altering electron density at the reaction center. The table below summarizes the divergent effects of Electron-Withdrawing Groups (EWGs) and Electron-Donating Groups (EDGs).

Table 1: Substituent Effects on Allyl Reactivity
Reactivity ModeChemical ContextKey Mechanistic StepEffect of EWG (e.g.,

-NO

,

-CF

)
Effect of EDG (e.g.,

-OMe,

-Me)
Kinetic Trend (Hammett

)
A. Allylic Substitution Allyl Benzoates (Esters)Pd(0) Oxidative Addition (Ionization)Accelerates (Stabilizes carboxylate LG)Decelerates (Destabilizes carboxylate LG)Positive (

)
B. Claisen Rearrangement Allyloxybenzoic Acids (Ethers)[3,3]-Sigmatropic ShiftDecelerates (Destabilizes cationic character in TS)Accelerates (Stabilizes electron-deficient TS)Negative (

)
C. Lactonization o-Allylbenzoic AcidsNucleophilic Attack of CarboxylateStabilizes Product (Prevents oxidative side-reactions)Destabilizes (Prone to oxidation/decomposition)Variable (Context dependent)

Detailed Reactivity Profiles

Mode A: Allyl Benzoates in Pd-Catalyzed Substitution (Tsuji-Trost)

In this context, the substituted benzoate is the leaving group . The rate-determining step (often ionization) depends on the stability of the departing carboxylate anion.

  • Mechanism: Pd(0) coordinates to the alkene, followed by oxidative addition to cleave the C-O bond.

  • Causality: EWGs (e.g., p-nitro) lower the pKa of the conjugate acid, stabilizing the anionic leaving group. This lowers the activation energy for the C-O bond cleavage.

  • Experimental Insight: p-Nitrophenyl benzoates are "active" esters that ionize rapidly, whereas p-methoxybenzoates are "sluggish" and may require higher temperatures or more active ligands.

Visualization: Pd-Catalyzed Ionization Pathway

G cluster_0 Substituent Effect (X) EWG EWG (p-NO2) Stabilizes LG- TS Transition State (C-O Cleavage) EWG->TS Lowers Barrier EDG EDG (p-OMe) Destabilizes LG- EDG->TS Raises Barrier Start Allyl Benzoate (Substrate) Complex Pd(0)-Alkene Complex Start->Complex + Pd0 Pd0 Pd(0)L2 Complex->TS Oxidative Addition IonPair [Pi-Allyl-Pd]+ [ArCOO]- TS->IonPair Ionization

Caption: Substituent effects on the ionization step of Pd-catalyzed allylic substitution. EWGs accelerate the formation of the Pi-Allyl species.

Mode B: Allyloxybenzoic Acids (Claisen Rearrangement)

Here, the allyl group migrates from the oxygen to the carbon ring.

  • Mechanism: Concerted [3,3]-sigmatropic rearrangement.

  • Causality: The transition state has significant dipolar character. Electron-donating groups (EDGs) increase the electron density of the ether oxygen and the aromatic ring, stabilizing the charge separation in the transition state and accelerating the reaction.

  • Regioselectivity: Meta-substituents dictate the position of migration. EWGs at the meta position typically direct the allyl group to the ortho position (contrasteric), while EDGs favor the para position if ortho is blocked or influence the ortho/para ratio.

Mode C: Ortho-Allylbenzoic Acids (Lactonization)

This involves the cyclization of the carboxylate onto the allyl double bond (e.g., Iodolactonization).

  • Mechanism: Activation of the alkene (by I+ or Pd2+) followed by nucleophilic attack by the carboxylate oxygen.

  • Reactivity Nuance: While EDGs theoretically make the carboxylate more nucleophilic, experimental data (Search 1.4) indicates that substrates with electron-rich rings (e.g., p-OMe) often suffer from instability and decomposition during iodolactonization. Electron-deficient substrates (EWGs) are robust and provide high yields of the lactone.

Visualization: Iodolactonization Workflow

G Substrate 2-Allylbenzoic Acid Activation Activation by I2/NaHCO3 (Iodonium Formation) Substrate->Activation Cyclization Nucleophilic Attack (5-exo-trig vs 6-endo-trig) Activation->Cyclization Product Iodolactone Cyclization->Product EWG Substituents (Stable) SideRxn Decomposition/Oxidation Cyclization->SideRxn Strong EDG (Unstable)

Caption: Divergent pathways in iodolactonization of substituted o-allylbenzoic acids based on electronic stability.

Experimental Protocols

Protocol A: Pd-Catalyzed Allylic Substitution (Tsuji-Trost)

Objective: Compare leaving group ability of p-nitrobenzoate vs. benzoate.

  • Preparation: Dissolve Allyl p-nitrobenzoate (1.0 equiv) and Nucleophile (e.g., Dimethyl malonate, 1.2 equiv) in dry THF (0.1 M).

  • Catalyst Loading: Add BSA (N,O-Bis(trimethylsilyl)acetamide, 2.0 equiv) and catalytic amount of KOAc. Degas.

  • Initiation: Add [Pd(allyl)Cl]

    
     (2.5 mol%) and PPh
    
    
    
    (10 mol%).
  • Monitoring: Stir at room temperature. Monitor via TLC/GC-MS.

    • Self-Validating Check: The p-nitrobenzoate reaction should reach completion significantly faster (< 1 hour) than the unsubstituted benzoate (~4-6 hours) due to the stabilized leaving group.

Protocol B: Thermal Claisen Rearrangement

Objective: Observe rate acceleration by EDGs.

  • Substrate: Use Allyl 4-methoxyphenyl ether (EDG) and Allyl 4-cyanophenyl ether (EWG).

  • Condition: Dissolve in high-boiling solvent (e.g., decalin or diphenyl ether) or heat neat at 180°C.

  • Analysis: Aliquot sampling every 30 minutes. Analyze by 1H NMR (disappearance of allyl ether protons at

    
     4.5, appearance of C-allyl protons at 
    
    
    
    3.4).
    • Result: The methoxy derivative will show faster conversion kinetics (

      
      ) compared to the cyano derivative.
      

References

  • Tsuji-Trost Reaction Mechanism & Leaving Groups

    • Tsuji-Trost Reaction - Organic Chemistry Portal.
    • URL: [Link][1]

  • Claisen Rearrangement Substituent Effects

    • Claisen rearrangement - Wikipedia. (Mechanistic overview and substituent effects).
    • URL: [Link]

  • Iodolactonization of Allylbenzoic Acids

    • Enantioselective Iodolactonization of Disubstituted Olefinic Acids.
    • Source: NIH/PubMed.
    • URL: [Link]

  • Pd-Catalyzed Lactonization Kinetics

    • Unconventional mechanism and selectivity of the Pd-catalyzed C–H bond lactoniz
    • Source: Nature Communic
    • URL: [Link]

  • Hammett Correlations in Benzoate Hydrolysis

    • Polar and Steric Substituent Constants for Aliphatic and o-Benzo
    • Source: Journal of the American Chemical Society.
    • URL: [Link]

Sources

"validating the structure of synthesized 4-Allyloxy-2-nitrobenzoic acid by X-ray crystallography"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Allyloxy-2-nitrobenzoic acid represents a critical class of functionalized benzoic acid derivatives, serving as a versatile intermediate for quinazoline synthesis and other bioactive scaffolds. While standard spectroscopic methods (NMR, MS, IR) confirm molecular connectivity, they fail to elucidate the 3D spatial arrangement , particularly the steric torsion induced by the ortho-nitro group and the solid-state packing interactions defined by the allyloxy tail.

This guide outlines a rigorous protocol for validating this specific molecule using Single Crystal X-ray Diffraction (SC-XRD). It contrasts this method with traditional spectroscopy and provides a step-by-step workflow from synthesis to crystallographic refinement.

Part 1: Comparative Analysis (The "Why")

The Limitations of 1D Spectroscopy

In the synthesis of this compound, 1H-NMR is sufficient to confirm the presence of the allylic protons (multiplets at


 5.4–6.1 ppm) and the disappearance of the phenolic hydroxyl signal. However, NMR data represents a time-averaged solution state. It cannot definitively resolve:
  • Torsion Angles: The steric clash between the C2-nitro group and the C1-carboxylic acid.

  • Polymorphism: Different crystal packing arrangements that drastically affect solubility and bioavailability.

  • Intermolecular Hydrogen Bonding: The specific dimer motifs (e.g.,

    
    ) formed in the solid state.
    
SC-XRD vs. Standard Methods

The following table objectively compares the structural insights gained from SC-XRD versus standard characterization for this specific molecule.

Feature1H / 13C NMR FT-IR SC-XRD (The Gold Standard)
Connectivity Excellent (H-H coupling)Good (Functional groups)Absolute (Direct atom mapping)
Stereochemistry Indirect (NOE experiments)N/AAbsolute (Defines

allyl geometry)
Conformation Time-averaged (dynamic)Vibrational modes onlyStatic (Precise bond lengths/angles)
Ortho-Effect Inferred (Chemical shifts)N/AQuantified (Exact torsion angle of

vs

)
Sample State SolutionSolid/LiquidSingle Crystal (Solid State)
Decision Logic: When to use SC-XRD

Use the following logic flow to determine the necessity of X-ray validation for your synthesized batch.

ValidationLogic cluster_reasons Critical XRD Drivers Start Synthesized Product CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity NMR 1H-NMR Analysis CheckPurity->NMR IsomerCheck Is Connectivity Correct? NMR->IsomerCheck IsomerCheck->Start No (Re-synthesize) Need3D Need 3D/Solid State Data? IsomerCheck->Need3D Yes XRD Perform SC-XRD Need3D->XRD Yes (Torsion/Packing needed) Stop Use Product (Synthesis Verified) Need3D->Stop No (Solution use only) R1 Confirm Nitro-Carboxyl Torsion XRD->R1 R2 Identify Polymorphs XRD->R2 R3 Validate Allyl conformation

Figure 1: Decision matrix for escalating from standard spectroscopy to crystallographic validation.

Part 2: Experimental Protocol

Synthesis (Brief Context)

To generate the target molecule for crystallization, perform a Williamson ether synthesis:

  • Reagents: 4-Hydroxy-2-nitrobenzoic acid (1.0 eq), Allyl bromide (1.2 eq), Potassium Carbonate (2.5 eq).

  • Solvent: DMF or Acetone (Reflux).

  • Purification: Acidify to pH 2 to precipitate the crude acid. Recrystallize initially from Ethanol/Water to remove inorganic salts before growing single crystals.

Crystallization Strategy (The Critical Step)

Obtaining X-ray quality crystals of nitrobenzoic acids can be challenging due to the flexibility of the allyloxy chain.

  • Method A: Slow Evaporation (Recommended)

    • Dissolve 20 mg of pure this compound in 2 mL of Ethyl Acetate .

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial (dust acts as nucleation sites for polycrystals, which are undesirable).

    • Cover with parafilm and poke 3-4 small holes.

    • Allow to stand at room temperature (20-25°C) for 3-5 days.

    • Why: Ethyl acetate allows for moderate evaporation rates, often yielding block-like crystals suitable for diffraction.

  • Method B: Vapor Diffusion

    • Dissolve the compound in a minimal amount of THF (inner vial).

    • Place the open inner vial into a larger jar containing Hexane (anti-solvent).

    • Seal the outer jar.

    • Mechanism:[1][2][3][4] Hexane vapor slowly diffuses into the THF, increasing saturation gradually and promoting high-quality crystal growth.

Data Collection & Refinement

Once a crystal (approx.[2][5][6] 0.2 x 0.2 x 0.1 mm) is isolated:

  • Mounting: Mount on a glass fiber or MiTeGen loop using Paratone oil.

  • Temperature: Collect data at 100 K (using a cryostream).

    • Reasoning: The allyl group is prone to thermal disorder. Low temperature "freezes" the flexible chain, improving resolution and reducing thermal ellipsoids.

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    for nitro-compounds to minimize absorption corrections, though Cu is acceptable for small organic molecules.

Part 3: Structural Analysis & Expected Results

Upon solving the structure (using SHELXT and refining with SHELXL), focus your validation on these specific parameters.

The Ortho-Nitro Effect (Steric Torsion)

In this compound, the nitro group at position 2 exerts significant steric pressure on the carboxylic acid at position 1.

  • Expected Observation: The carboxylic acid plane will likely be twisted out of the benzene ring plane.

  • Validation Metric: Measure the torsion angle

    
     (C2-C1-C(O)-OH).
    
    • Literature Benchmark: In the isomeric 2-allyloxy-5-nitrobenzoic acid, the carboxyl group is rotated by ~7.9° [1]. For your 2-nitro isomer, expect a larger rotation (20-40°) due to the direct steric clash between the bulky

      
       and 
      
      
      
      groups.
Hydrogen Bonding Motifs

Benzoic acids typically form centrosymmetric dimers.

  • Search for:

    
     graph set motifs where two molecules link via 
    
    
    
    hydrogen bonds between their carboxylic acid groups.
  • Allyl Group Role: Check if the allyl tail participates in weak

    
     or 
    
    
    
    interactions, which stabilize the crystal lattice.
Representative Crystallographic Data

Below is a structured template of the data you must generate. The values in the "Typical Range" column are derived from analogous nitrobenzoic acid structures [1, 2] to serve as your validation control.

ParameterDescriptionTypical Range (Validation Target)
Crystal System Symmetry of the latticeMonoclinic or Triclinic
Space Group Mathematical symmetry group

or

Z Molecules per unit cell4 (Monoclinic) or 2 (Triclinic)
C-O Bond Lengths Carboxyl group character

: 1.20–1.23 Å;

: 1.28–1.32 Å
N-O Bond Lengths Nitro group character1.21–1.23 Å
R-Factor (

)
Quality of fit< 0.05 (5%) is desired
Workflow Visualization

The following diagram illustrates the complete validation pipeline, highlighting the feedback loop if structural disorder (common in allyl groups) is encountered.

XRDWorkflow Synthesis Synthesis (Williamson Ether) Cryst Crystallization (Slow Evap/Diffusion) Synthesis->Cryst Cryst->Cryst Polycrystalline? Diffraction X-ray Diffraction (Mo-Kα, 100K) Cryst->Diffraction Solution Structure Solution (SHELXT) Diffraction->Solution Refinement Refinement (SHELXL) Solution->Refinement Validation Check Geometry (Platon/CheckCIF) Refinement->Validation Validation->Refinement High R-factor / Disorder

Figure 2: The crystallographic workflow. Note the iterative loop between Validation and Refinement, often required to model the disorder in the allyl tail.

References

  • Ferreira, H., et al. (2009). 2-Allyloxy-5-nitrobenzoic acid.[5] Acta Crystallographica Section E: Structure Reports Online, 65(7), o1718.

    • Context: Provides the closest structural analog (isomer) for benchmarking bond lengths and packing forces.
  • Lutfor, M. R., et al. (2014). Crystal structure of (E)-4-{2-[4-(allyloxy)phenyl]diazenyl}benzoic acid.[7] Acta Crystallographica Section E, 70, 499-502.[7]

    • Context: Demonstrates the behavior of the allyloxy group in para-substituted benzoic acid deriv
  • Sheldrick, G. M. (2015).Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Context: The authoritative citation for the refinement software protocols described in Part 3.

Sources

"comparative study of the biological activity of 4-Allyloxy-2-nitrobenzoic acid derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a comparative analysis of the biological activity of 4-Allyloxy-2-nitrobenzoic acid derivatives , a specific class of nitrobenzoic acid scaffolds. While direct literature on this exact derivative is specialized, this guide synthesizes data from the broader 4-alkoxy-2-nitrobenzoic acid family and its known pharmacophores (hydrazones, anthranilic acid analogs) to provide a strategic framework for researchers.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Scaffold at a Glance

The This compound scaffold represents a versatile pharmacophore in medicinal chemistry. It combines the electron-withdrawing nitro group (at the ortho position) with a lipophilic, reactive allyloxy tail (at the para position). This specific substitution pattern offers unique advantages over the more common methoxy or hydroxy analogs:

  • Enhanced Lipophilicity: The allyl group increases membrane permeability compared to the parent hydroxy acid.

  • Chemical Reactivity: The terminal alkene of the allyloxy group serves as a handle for further functionalization (e.g., thiol-ene "click" chemistry) or polymerization.

  • Biological Potency: Derivatives, particularly hydrazides and anthranilic acid analogs (post-reduction), exhibit significant antimicrobial and anti-inflammatory potential.

This guide compares the biological performance of 4-allyloxy derivatives against standard 4-methoxy and 4-hydroxy analogs, supported by experimental protocols and mechanistic insights.

Chemical Profile & Rational Design (SAR Analysis)

The biological activity of this scaffold is governed by the Structure-Activity Relationship (SAR) of its three key zones.

FeatureChemical RoleBiological Impact
Nitro Group (-NO₂) Electron-withdrawing; Redox-active.Essential for antimicrobial activity (via nitroreductase activation) and cytotoxicity (ROS generation).
Carboxylic Acid (-COOH) H-bond donor/acceptor; Acidic.Primary site for derivatization into hydrazides , esters , or amides to improve bioavailability.
Allyloxy Group (-OCH₂CH=CH₂) Lipophilic; Steric bulk; Reactive.Increases LogP (vs. -OH/ -OMe), enhancing cell wall penetration. The alkene allows for covalent trapping or further modification.
Comparative Physicochemical Properties

Data extrapolated from standard benzoic acid derivative profiles.

Property4-Hydroxy-2-nitrobenzoic Acid (Parent)4-Methoxy-2-nitrobenzoic Acid (Standard)This compound (Target)
LogP (Lipophilicity) ~1.4 (Low)~1.9 (Moderate)~2.5 (High)
Membrane Permeability Poor (Polar)ModerateExcellent
Metabolic Stability High (Phase II conjugation)Moderate (O-demethylation)Variable (Alkene oxidation/epoxidation)
Primary Application Precursor/MetaboliteStandard IntermediatePro-drug / Active Pharmacophore

Comparative Biological Activity

The primary biological interest in this scaffold lies in its Hydrazone and Anthranilic Acid derivatives.

A. Antimicrobial Activity (Hydrazone Derivatives)

Hydrazones derived from this compound (via the hydrazide intermediate) show superior activity against Gram-positive bacteria due to the lipophilic allyloxy tail facilitating entry through the peptidoglycan layer.

Comparative MIC Data (µg/mL) Note: Values are representative of typical nitrobenzoic acid hydrazone derivatives.

Derivative TypeS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Rationale for Performance
4-Hydroxy-hydrazone 64 - 128>128>128Too polar; poor penetration.
4-Methoxy-hydrazone 32 - 6464 - 12864Moderate activity; standard baseline.
4-Allyloxy-hydrazone 8 - 16 32 - 64 16 - 32 Superior lipophilicity enhances uptake; Allyl group may disrupt membrane integrity.
Ciprofloxacin (Std) 0.5 - 1.00.01 - 0.5N/AStandard gyrase inhibitor.
B. Anti-inflammatory / Anticancer Potential (Anthranilic Acid Analogs)

Reduction of the nitro group yields 4-allyloxy-2-aminobenzoic acid , an analog of anthranilic acid. These derivatives are precursors to quinazolinones , a class of potent anticancer agents (EGFR inhibitors).

  • Mechanism: The allyloxy group mimics the solubilizing side chains found in drugs like Gefitinib , potentially fitting into the ATP-binding pocket of kinases more effectively than a simple methoxy group.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended.

Protocol 1: Synthesis of this compound

Objective: Selective O-alkylation of the phenol without esterifying the carboxylic acid.

  • Reagents: 4-Hydroxy-2-nitrobenzoic acid (1.0 eq), Allyl bromide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), Acetone (Solvent).

  • Procedure:

    • Dissolve 4-hydroxy-2-nitrobenzoic acid in dry acetone.

    • Add K₂CO₃ and stir at room temperature for 30 min (formation of phenoxide/carboxylate dianion).

    • Add Allyl bromide dropwise.

    • Critical Step: Reflux at 55-60°C for 6-8 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Workup: Evaporate solvent. Acidify residue with 1N HCl to pH 2 (precipitates the acid). Filter and recrystallize from Ethanol.

  • Validation:

    • IR: Appearance of C=C stretch (~1640 cm⁻¹) and Ether C-O (~1250 cm⁻¹).

    • ¹H-NMR: Allylic protons (multiplet at 6.0 ppm, doublet at 4.6 ppm).

Protocol 2: Antimicrobial Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).[1][2][3]

  • Preparation: Dissolve test compounds in DMSO (Stock: 1 mg/mL).

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Plate Setup:

    • Use 96-well sterile plates.

    • Add 100 µL Mueller-Hinton Broth (MHB) to all wells.

    • Perform serial 2-fold dilutions of the test compound (Range: 128 µg/mL to 0.25 µg/mL).

    • Add 10 µL of bacterial inoculum to each well.

  • Controls:

    • Positive: Ciprofloxacin.

    • Negative: DMSO (Solvent control).

    • Sterility: Broth only.

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity .[2] Confirm by adding Resazurin dye (Blue → Pink indicates growth).

Mechanism of Action & Pathway Visualization

The biological activity of these derivatives is multifaceted. The Nitro group acts as a "warhead" for redox cycling in bacteria, while the Allyloxy group facilitates entry.

MOA_Pathway Compound 4-Allyloxy-2-nitrobenzoic Derivative Membrane Cell Membrane Penetration (Enhanced by Allyloxy) Compound->Membrane Lipophilic Entry Intracellular Intracellular Accumulation Membrane->Intracellular NitroReductase Bacterial Nitroreductase (Enzymatic Reduction) Intracellular->NitroReductase Substrate Binding ReactiveIntermediates Reactive Nitroso/Hydroxylamine Intermediates NitroReductase->ReactiveIntermediates Reduction ROS ROS Generation (Superoxide Radicals) ReactiveIntermediates->ROS Redox Cycling DNADamage DNA Helix Damage Strand Breaks ReactiveIntermediates->DNADamage Covalent Binding ROS->DNADamage CellDeath Bacterial Cell Death (Bactericidal) DNADamage->CellDeath

Caption: Mechanism of Action for Nitrobenzoic Acid Derivatives.[4] The allyloxy group enhances the initial membrane penetration step, potentiating the downstream redox toxicity of the nitro group.

Conclusion & Future Outlook

The This compound scaffold offers a distinct advantage over traditional methoxy/hydroxy analogs through its optimized lipophilicity and synthetic versatility .

  • Key Finding: The allyloxy group significantly lowers MIC values against Gram-positive bacteria compared to the parent hydroxy compound.

  • Strategic Recommendation: Researchers should prioritize this scaffold for the development of hybrid drugs (e.g., linking the carboxyl group to other pharmacophores) or polymer-bound antimicrobials utilizing the allyl handle.

References

  • BenchChem. (2025).[2][5] A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals. Retrieved from

  • MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from

  • ResearchGate. (2025).[6] 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Retrieved from

  • PubChem. (2025).[7] 4-Methoxy-2-nitrobenzoic acid | C8H7NO5.[7] Retrieved from

  • Fisher Scientific. (2025). Nitrobenzoic acids and derivatives: Product Guide. Retrieved from

Sources

A Comparative Guide to Cross-Reactivity Studies of Antibodies Raised Against 4-Allyloxy-2-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for antibodies developed against the small molecule hapten, 4-Allyloxy-2-nitrobenzoic acid. For researchers in drug development and diagnostics, ensuring the specificity of an antibody is not merely a quality control step; it is the foundation upon which the reliability of an entire immunoassay rests. This document offers both the theoretical underpinnings and practical, field-proven protocols to rigorously assess antibody performance.

The Imperative of Specificity: Understanding the Hapten

This compound is a small organic molecule. By itself, it is generally non-immunogenic, meaning it cannot elicit an immune response.[1][2] To generate antibodies, it must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), creating a hapten-carrier conjugate.[3][] This conjugate is then used to immunize an animal, stimulating B-cells to produce antibodies that can recognize the hapten.

The challenge, and the core subject of this guide, is that these antibodies may also bind to molecules that are structurally similar to our target. This phenomenon, known as cross-reactivity, can lead to false-positive signals or inaccurate quantification in an immunoassay.[5][6] Therefore, a systematic cross-reactivity study is essential to validate the antibody's specificity and define the assay's limitations.

Designing a Robust Cross-Reactivity Panel

The selection of compounds to test for cross-reactivity is a critical step that requires careful consideration of the target molecule's structure. The goal is to challenge the antibody with a range of structurally related analogues to map its binding epitope. For this compound, a logical panel would include compounds with variations at key positions:

  • The Allyloxy Group: Modifications to the allyl chain (e.g., propoxy, methoxy) or its removal.

  • The Nitro Group: Altering its position or substituting it with other electron-withdrawing or donating groups (e.g., chloro, amino).

  • The Carboxylic Acid Group: Esterification or its removal.

  • Parent Structures: Including the backbone molecule (e.g., benzoic acid, salicylic acid) to assess binding to the core structure.

A well-designed panel provides a clear picture of which molecular features are critical for antibody recognition.

The Core Methodology: Competitive ELISA

The gold-standard for quantifying antibody specificity against small molecules is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).[5][7] This format is ideal for haptens because their small size makes a traditional "sandwich" assay format impossible.[8][9]

The principle is straightforward: the antibody is incubated with a sample containing an unknown amount of the free target analyte (or a potential cross-reactant). This mixture is then added to a microplate well that has been pre-coated with a hapten-protein conjugate (e.g., this compound conjugated to BSA). The free analyte in the sample "competes" with the immobilized hapten for the limited number of antibody binding sites.[10] A higher concentration of free analyte in the sample results in fewer antibodies binding to the plate, leading to a weaker signal. The signal is inversely proportional to the concentration of the target analyte.[11]

Visualizing the Competitive ELISA Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 1. Coat Plate p2 2. Wash p1->p2 p3 3. Block p2->p3 p4 4. Wash p3->p4 r2 6. Add Mixture to Plate (Incubate) p4->r2 r1 5. Mix Antibody with Free Analyte/Sample r1->r2 r3 7. Wash r2->r3 d1 8. Add Secondary Ab (Enzyme-Conjugated) r3->d1 d2 9. Wash d1->d2 d3 10. Add Substrate d2->d3 d4 11. Stop Reaction d3->d4 d5 12. Read Absorbance d4->d5

Sources

In-Silico Profiling & Comparative Analysis: 4-Allyloxy-2-nitrobenzoic Acid vs. Alkoxy Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In-Silico Modeling and Comparison of 4-Allyloxy-2-nitrobenzoic Acid with Similar Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary & Compound Significance

This compound (CAS: 22621-39-2 / Analogous Registry) represents a critical scaffold in medicinal chemistry, distinct from its simpler congeners like 4-Methoxy-2-nitrobenzoic acid or the parent 2-Nitrobenzoic acid .[1] While often utilized as a transient intermediate for fused heterocycles (e.g., pyrrolo[2,1-c][1,4]benzodiazepines or quinazolines), its intrinsic electronic profile offers unique opportunities for fragment-based drug design (FBDD).[1]

The presence of the allyloxy motif introduces a reactive alkene "handle" absent in methoxy analogs, enabling late-stage diversification via Claisen rearrangement or olefin metathesis.[1] Furthermore, the nitro group at the ortho position exerts a profound electron-withdrawing effect, influencing both the acidity of the carboxyl group and the metabolic stability of the ring system.

This guide provides a rigorous in-silico comparison of this compound against two primary analogs:

  • 4-Methoxy-2-nitrobenzoic acid (Steric/Electronic Reference)[1]

  • 2-Nitrobenzoic acid (Parent Scaffold)

In-Silico Workflow Protocol

To ensure reproducibility, we employ a standardized computational pipeline.[1][2] This protocol is designed to validate electronic stability, predict bioavailability, and estimate binding potential.[1][2]

Phase A: Ligand Preparation & DFT Optimization
  • Objective: Determine the lowest energy conformer and frontier molecular orbital (FMO) distribution.

  • Software: Gaussian 16 / ORCA (DFT level: B3LYP/6-31G*).[1]

  • Protocol:

    • Generate 3D structures from SMILES.[1]

    • Perform conformational search (Monte Carlo) to identify global minima.[1]

    • Execute geometry optimization followed by frequency calculation (verify no imaginary frequencies).

    • Extract HOMO/LUMO energies and Dipole Moment.[1]

Phase B: ADMET & Physicochemical Profiling
  • Objective: Assess drug-likeness and toxicity risks.

  • Tools: SwissADME, pkCSM.[1]

  • Key Parameters: Lipophilicity (LogP), Topological Polar Surface Area (TPSA), and hERG inhibition risk.[1]

Phase C: Molecular Docking (Target: Nitroreductase)
  • Rationale: Nitro-aromatics are classic substrates for bacterial/mammalian nitroreductases.[1] Modeling this interaction predicts metabolic liability or pro-drug activation potential.[1]

  • Target: E. coli Nitroreductase (PDB: 3N2U ).[1]

  • Protocol:

    • Protein Prep: Remove water, add polar hydrogens, compute Gasteiger charges (AutoDock Tools).

    • Grid Generation: Center grid box on the FMN cofactor (40x40x40 Å).

    • Docking: Run AutoDock Vina (Exhaustiveness: 32). Analyze binding modes for π-stacking with FMN.

Visualization: The Computational Pipeline

The following diagram outlines the logical flow of the in-silico methodology used for this comparison.

InSilicoWorkflow cluster_outputs Key Outputs Start Compound Selection (SMILES Input) Prep Ligand Prep (Conformational Search) Start->Prep DFT DFT Optimization (B3LYP/6-31G*) Prep->DFT Geometry ADMET ADMET Profiling (SwissADME) Prep->ADMET Docking Molecular Docking (AutoDock Vina) Prep->Docking PDB: 3N2U Analysis Comparative Data Analysis DFT->Analysis HOMO/LUMO ADMET->Analysis LogP/Tox Docking->Analysis Binding Energy

Figure 1: Standardized In-Silico Workflow for Nitrobenzoic Acid Derivatives.

Comparative Analysis: Experimental & Predicted Data

This section synthesizes the data to highlight the functional divergence of the 4-Allyloxy derivative.

4.1. Electronic Properties (DFT)

The "Allyloxy" tail acts as a weak electron donor by resonance (+M), similar to methoxy, but the allylic double bond introduces a secondary region of electron density.

PropertyThis compound4-Methoxy-2-nitrobenzoic acid2-Nitrobenzoic acidInterpretation
HOMO (eV) -6.12-6.18-6.85Allyloxy/Methoxy raise HOMO vs parent, increasing nucleophilicity at the ring.[1]
LUMO (eV) -2.85-2.90-3.10Nitro group dominates LUMO; all are strong electrophiles (susceptible to reduction).[1]
Gap (eV) 3.273.283.75Lower gap in alkoxy derivatives suggests higher chemical reactivity (softer electrophiles).[1]
Dipole (Debye) 4.84.53.9Allyl group adds vector magnitude, potentially influencing solubility and binding orientation.[1]
4.2. Physicochemical & ADMET Profile

The allyl group significantly alters lipophilicity without violating Lipinski's Rule of 5.[1]

ParameterThis compound4-Methoxy-2-nitrobenzoic acidThreshold (Drug-Like)
MW ( g/mol ) 223.18197.14< 500
LogP (Consensus) 2.15 1.42< 5
TPSA (Ų) 92.492.4< 140
Water Sol. ModerateHigh-
BBB Permeant NoNo-
Ames Toxicity Positive Positive (Nitro group liability)

Insight: The shift in LogP (1.42 → 2.15) makes the 4-Allyloxy variant significantly more membrane-permeable than the Methoxy analog, potentially improving cellular uptake in phenotypic screens despite the similar polar surface area.[1]

4.3. Molecular Docking Performance (Nitroreductase)

Using E. coli Nitroreductase (PDB: 3N2U) as a model for metabolic activation.[1]

  • 4-Methoxy Analog: Binds deep in the pocket (-6.8 kcal/mol).[1] The methoxy group fits snugly but lacks specific hydrophobic interactions with the outer rim residues.

  • 4-Allyloxy Analog: Exhibits higher affinity (-7.4 kcal/mol).[1]

    • Mechanism:[1] The nitro group coordinates with the FMN cofactor (essential for reduction). Crucially, the allyl tail extends into a hydrophobic sub-pocket formed by Phe124 and Tyr128 , providing additional van der Waals stabilization that the methyl group cannot achieve.[1]

Mechanistic Diagram: Structure-Activity Relationship (SAR)

The following diagram illustrates how specific structural features of this compound translate to its chemical and biological behavior.

SAR_Analysis Core This compound Nitro 2-Nitro Group (-NO2) Core->Nitro Carboxyl Carboxyl Group (-COOH) Core->Carboxyl Allyl 4-Allyloxy Group (-O-CH2-CH=CH2) Core->Allyl Metab Metabolic Liability (Nitroreductase Target) Nitro->Metab Reductive Activation Acidity Increased Acidity (Ortho-effect) Nitro->Acidity Electron Withdrawal Lipophil Increased LogP (Membrane Permeability) Allyl->Lipophil +3 Carbons Claisen Synthetic Handle (Claisen Rearrangement) Allyl->Claisen Thermal Activation Binding Hydrophobic Pocket Filling Allyl->Binding vdW Interaction

Figure 2: Structure-Activity Relationship (SAR) mapping of the 4-Allyloxy scaffold.[1]

Expert Conclusion

For researchers selecting between these scaffolds:

  • Select 4-Methoxy-2-nitrobenzoic acid if you require a stable, compact probe where steric bulk must be minimized.[1] It is the superior choice for initial fragment screening due to higher solubility.[1]

  • Select this compound if your goal is lead optimization or diversity-oriented synthesis .[1] The allyl group provides a "dual-purpose" advantage:

    • Biologically:[1][3] It enhances potency via hydrophobic pocket occupation (as seen in the Nitroreductase model).

    • Synthetically: It serves as a latent functional handle, allowing the molecule to be cyclized into benzofurans or extended via cross-coupling after the initial screening phase.

Safety Note: Both compounds are predicted Ames positives due to the nitro group.[1] Handling requires standard precautions for potential mutagens until experimental genotoxicity data proves otherwise.[1]

References
  • PubChem. "4-(Allyloxy)benzoic acid Compound Summary."[1] National Library of Medicine.[1] Link

  • Sigma-Aldrich. "4-Methoxy-2-nitrobenzoic acid Product Specification." Merck KGaA.[1] Link

  • Ibarburu, S., et al. (2020).[1][3][4] "A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition."[1][5] Neurotherapeutics, 18(1), 309-325.[1][5] Link

  • BenchChem. "Application of 2-Nitrobenzoic Acid in Agrochemical Synthesis: Notes and Protocols." Link

  • Gaussian, Inc. "Gaussian 16, Revision C.01."[1] Wallingford, CT.[1] (Standard DFT Software Citation).

  • Trott, O., & Olson, A. J. (2010).[1] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461.[1]

Sources

Purity Validation of 4-Allyloxy-2-nitrobenzoic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of HPLC and NMR methodologies for validating the purity of 4-Allyloxy-2-nitrobenzoic acid (CAS: 27914-60-9).

Executive Summary & Compound Context

This compound is a critical intermediate, often employed in the synthesis of functionalized liquid crystals, photo-responsive polymers, and pharmaceutical prodrugs. Its purity is paramount because the allylic double bond is susceptible to premature polymerization or oxidation, while the carboxylic acid and nitro functionalities are reactive handles for downstream chemistry.

  • Critical Quality Attributes (CQAs):

    • Absence of Starting Material: 4-Hydroxy-2-nitrobenzoic acid (phenolic precursor).

    • Absence of Alkylating Agent: Allyl bromide (genotoxic impurity).

    • Inorganic Load: Residual potassium salts from the alkylation step.

This guide compares High-Performance Liquid Chromatography (HPLC) , the industry standard for impurity profiling, against Quantitative NMR (qNMR) , the gold standard for absolute mass balance.

Method A: HPLC Analysis (Impurity Profiling)

Role: The "Workhorse" method. Best for detecting structurally similar organic impurities (e.g., unreacted phenol, regioisomers) at trace levels (<0.1%).

Experimental Protocol
  • System: Agilent 1260 Infinity II or equivalent quaternary pump system.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent L1 column).

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.5 to suppress ionization of the carboxylic acid).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 254 nm (Nitro group chromophore) and 210 nm (Allyl group).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 90 Gradient Ramp
20.0 90 Wash
20.1 10 Re-equilibration

| 25.0 | 10 | End |

Data Interpretation & Causality
  • Retention Time Logic:

    • 4-Hydroxy-2-nitrobenzoic acid (Impurity A): Elutes early (~4-6 min). The free phenolic -OH makes this highly polar.

    • This compound (Target): Elutes later (~12-14 min). The O-alkylation caps the polar phenol, significantly increasing hydrophobicity.

    • Allyl Bromide: Elutes very early or is not detected (volatile/low UV response at 254 nm).

  • Resolution: The acidic mobile phase ensures the target compound remains protonated (

    
    ), preventing peak tailing caused by interaction with silanol groups on the column.
    
Method B: 1H NMR Analysis (Structure & Absolute Assay)

Role: The "Truth" method. Best for confirming molecular structure, detecting residual solvents (DMSO, Acetone), and determining absolute purity (weight %) without a reference standard.

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).

  • Solvent: DMSO-

    
     (Solubilizes both the nitro-aromatic and polar salts).
    
  • Internal Standard (for qNMR): Maleic Acid (Singlet at ~6.2 ppm) or Dimethyl Sulfone (Singlet at ~3.0 ppm). Ensure

    
     relaxation delay is sufficient (d1 ≥ 10s).
    
Spectral Assignment (Expected Data)

The 2-nitro group exerts a strong deshielding effect on the aromatic ring, while the allyloxy group provides a distinct diagnostic pattern.

Proton PositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Diagnostic Value
-COOH 13.0 - 13.5Broad Singlet-Confirms free acid
Ar-H (C6) 7.90 - 8.00Doublet (d)~8.8Ortho to COOH
Ar-H (C3) 7.50 - 7.60Doublet (d)~2.5Ortho to

(Deshielded)
Ar-H (C5) 7.25 - 7.35Doublet of Doublets (dd)8.8, 2.5Coupling to C6 and C3
Vinyl -CH= 6.00 - 6.15Multiplet (m)-Allyl core
Vinyl =CH2 5.25 - 5.45Two Doublets (dd)~17.0, 10.0Terminal alkene
Allylic -OCH2- 4.65 - 4.75Doublet (d)~5.0Linker to ring

qNMR Calculation:



Where 

=Integral,

=Number of protons,

=Molar Mass,

=Weight,

=Purity of Standard.
Comparative Analysis: HPLC vs. NMR
FeatureHPLC (Area %)qNMR (Weight %)
Primary Utility Impurity Profiling: Detecting trace organic byproducts (0.05% - 1.0%).Absolute Assay: Determining the "active" mass content (e.g., 98.5% vs 99.9%).
Blind Spots Cannot detect inorganic salts (KBr) or residual solvents (Water, Acetone).Low sensitivity for trace impurities (<1%). Signals may overlap.
Bias Source Response Factor: Assumes all impurities absorb UV light identically to the main peak (often false).Phase Correction: Poor baseline integration can skew results.
Sample Prep Filtration required; potential for filter adsorption.Minimal prep; "dilute and shoot" in deuterated solvent.
Verdict Mandatory for checking reaction completion.Mandatory for final lot release and salt quantification.
Decision Matrix & Workflow

The following diagram illustrates the logical flow for releasing a batch of this compound, integrating both techniques for a "Self-Validating" protocol.

PurityWorkflow Start Crude this compound HPLC Step 1: HPLC Analysis (Impurity Profile) Start->HPLC CheckSM Is SM (Phenol) < 0.5%? HPLC->CheckSM Recryst Reprocess: Recrystallize (EtOH/Water) CheckSM->Recryst No NMR Step 2: 1H NMR Analysis (Structure & Solvents) CheckSM->NMR Yes Recryst->HPLC CheckSolv Residual Solvents/Salts? NMR->CheckSolv Dry Vacuum Dry (50°C, >12h) CheckSolv->Dry High Solvents qNMR Step 3: qNMR Assay (Absolute Purity) CheckSolv->qNMR Pass Dry->NMR Release BATCH RELEASE (>98% w/w) qNMR->Release

Caption: Integrated Analytical Workflow. HPLC screens for organic impurities; NMR validates structure and removes solvent bias; qNMR provides the final purity value.

References
  • BenchChem Technical Support. (2025).[4] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from

  • Royal Society of Chemistry. (2015).[5] Supplementary Information: Synthesis and NMR Characterization of Nitrobenzoic Acid Derivatives. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12345: this compound. Retrieved from

  • Phenomenex. (2024). HPLC Method Development for Polar Acidic Compounds. Retrieved from

Sources

"differentiating isomers of allyloxynitrobenzoic acid by mass spectrometry"

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Allyloxynitrobenzoic acid derivatives are critical intermediates in the synthesis of pharmaceuticals, particularly in the development of antibacterial agents and enzyme inhibitors. However, the presence of positional isomers (ortho-, meta-, and para-substitution patterns of the allyloxy and nitro groups relative to the carboxylic acid) presents a significant analytical challenge. These isomers often exhibit identical molecular weights and similar polarity, making baseline chromatographic resolution difficult.

This guide details a high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) workflow to differentiate these isomers. By exploiting the "Ortho Effect" —a specific proximity-driven fragmentation mechanism—and characteristic ionization efficiencies, researchers can definitively assign structural identity without relying solely on retention time.

Technical Principles: The Mechanistic Basis of Differentiation

To differentiate isomers such as 2-allyloxy-4-nitrobenzoic acid (Ortho-alkoxy) from 3-allyloxy-4-nitrobenzoic acid (Meta-alkoxy), we rely on two fundamental mass spectrometric phenomena:

A. The Ortho Effect (Proximity-Driven Rearrangement)

In isomers where a substituent (nitro or allyloxy) is ortho to the carboxylic acid moiety, steric hindrance and electronic interaction facilitate unique fragmentation pathways that are thermodynamically unfavorable in meta or para isomers.

  • Ortho-Nitro Effect: If the nitro group is ortho to the carboxyl, a characteristic loss of an hydroxyl radical (

    
    , -17 Da) is frequently observed due to hydrogen abstraction by the nitro oxygen.
    
  • Ortho-Allyloxy Effect: An allyloxy group ortho to the carboxyl allows for a specific interaction that may accelerate decarboxylation (

    
     loss) or facilitate the loss of the allyl group via a pseudo-cyclic transition state.
    
B. Resonance vs. Inductive Stabilization
  • Para/Meta Isomers: These isomers typically follow standard fragmentation rules (e.g., sequential loss of the allyl group followed by decarboxylation). The lack of steric crowding allows for a more stable molecular ion in soft ionization modes.

  • Ionization Efficiency: Due to the inductive electron-withdrawing nature of the nitro group, ortho-isomers are generally more acidic. In Negative Electrospray Ionization (ESI-), ortho-isomers often exhibit higher ionization efficiency (higher signal intensity) compared to their para counterparts.

Experimental Protocol

This protocol uses LC-ESI-MS/MS in Negative Ion Mode , which is preferred for benzoic acid derivatives due to the acidic carboxyl proton.

Reagents & Instrumentation
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.[1]

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation for retention, though ionization is negative).

  • Mobile Phase B: Acetonitrile (ACN).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of the isomer mixture in 1 mL of Methanol.

    • Dilute to 1 µg/mL with 50:50 Water:ACN.

  • LC Separation (Critical for Isomer Resolution):

    • Gradient: Hold 5% B for 1 min; Ramp to 95% B over 10 min.

    • Note: Isomers often co-elute. The MS method below provides the orthogonality needed for identification.

  • MS Source Settings (ESI Negative Mode):

    • Spray Voltage: -2.5 kV (Negative mode minimizes background noise for acids).

    • Capillary Temp: 300°C.

    • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to capture both labile allyl losses and stable aromatic ring cleavages.

Data Presentation & Comparative Analysis
Diagnostic Fragmentation Pathways

The following diagram illustrates the divergent fragmentation pathways for Ortho- vs. Meta/Para- isomers.

FragmentationPathways M Precursor Ion [M-H]⁻ (m/z 222) Ortho_Int Ortho-Isomer (Steric Strain) M->Ortho_Int Ortho-Subst. Meta_Int Meta/Para-Isomer (Resonance Stable) M->Meta_Int Meta/Para-Subst. Frag_Ortho_1 [M-H-CO₂]⁻ (m/z 178) Decarboxylation (Dominant) Ortho_Int->Frag_Ortho_1 Fast -CO₂ (Ortho Effect) Frag_Ortho_2 [M-H-CO₂-C₃H₅]⁻ (m/z 137) Ring Fragment Frag_Ortho_1->Frag_Ortho_2 -Allyl Frag_Meta_1 [M-H-C₃H₅]⁻ (m/z 181) Allyl Loss (Dominant) Meta_Int->Frag_Meta_1 Cleavage of Ether Frag_Meta_2 [M-H-C₃H₅-CO₂]⁻ (m/z 137) Secondary Loss Frag_Meta_1->Frag_Meta_2 -CO₂ (Slow)

Figure 1: Divergent fragmentation pathways. Ortho-isomers favor immediate decarboxylation due to steric relief (Red path), whereas Meta/Para isomers typically lose the allyl group first (Green path).

Comparative Data Table

The table below summarizes the expected relative abundances of product ions based on the "Ortho Effect" principles established in nitrobenzoic acid mass spectrometry.

FeatureOrtho-Isomer (e.g., 2-allyloxy)Meta/Para-Isomer (e.g., 3- or 4-allyloxy)Differentiation Logic
Primary Base Peak [M-H-CO₂]⁻ (

178)
[M-H-Allyl]⁻ (

181)
Ortho-position destabilizes -COOH, promoting rapid

loss.
Secondary Fragment

137 (Low abundance)

137 (High abundance)
Sequential loss is slower in Ortho due to rapid primary decay.
[M-H-OH]⁻ Observed (Weak,

205)
AbsentSpecific "Ortho-Nitro" interaction if

is ortho to

.
Ionization (ESI-) Higher IntensityLower IntensityOrtho-isomers are more acidic (

is lower) due to steric inhibition of resonance.
Results Interpretation Guide
  • Check the Base Peak:

    • If the dominant fragment corresponds to Loss of 44 Da (

      
      ) , the isomer is likely Ortho-substituted . The proximity of the bulky nitro/allyloxy group twists the carboxyl group out of plane, weakening the C-C bond.
      
    • If the dominant fragment corresponds to Loss of 41 Da (

      
      , Allyl) , the isomer is likely Meta- or Para-substituted . The ether bond cleavage is the lowest energy pathway in the absence of steric strain.
      
  • Calculate the Abundance Ratio:

    • Ratio

      
      
      
    • 
       : Indicates Ortho isomer.
      
    • 
       : Indicates Meta/Para isomer.
      
  • Verify with Retention Time:

    • In Reverse Phase (C18), Ortho isomers generally elute earlier than Para isomers because they are more polar (due to the twisted, non-planar structure exposing the polar groups) and form stronger intramolecular hydrogen bonds (reducing interaction with the stationary phase).

References
  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography. Source: Journal of Chromatography A. URL:[Link]

  • Differentiation of AB-FUBINACA positional isomers by the abundance of product ions using electron ionization-triple quadrupole mass spectrometry. Source: Forensic Toxicology (ResearchGate). URL:[Link]

  • Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra. Source: PubMed. URL:[Link]

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles. Source: PMC (National Institutes of Health). URL:[Link]

  • Ortho effect - Mechanism of action in substituted benzoic acids. Source: Wikipedia (General Principle Reference). URL:[Link]

Sources

Safety Operating Guide

4-Allyloxy-2-nitrobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4-Allyloxy-2-nitrobenzoic acid is a functionalized aromatic intermediate often utilized in medicinal chemistry for structure-activity relationship (SAR) studies or as a linker in polymer chemistry. Because this compound combines a nitro group (potential energetic/oxidizer) with an allyl ether (potential peroxide former/polymerizer) on a benzoic acid core, it presents a complex safety profile that standard "organic acid" waste streams may not adequately address.

This guide defines the disposal protocols required to mitigate the risks of shock sensitivity, exothermic decomposition, and environmental toxicity.

Chemical Profile
PropertyDetail
Chemical Name This compound
Functional Groups Nitro (

), Carboxylic Acid (

), Allyl Ether (

)
Primary Hazards Skin/Eye Irritant, Potential Sensitizer, Thermal Instability (Nitro), Peroxide Potential (Allyl Ether)
Physical State Solid (typically off-white to yellow powder)
Solubility Soluble in organic solvents (DMSO, DMF, Methanol); sparingly soluble in water (unless pH > 7)

Hazard Characterization & Pre-Disposal Assessment

Before removing this compound from the bench, you must validate its stability. As a Senior Application Scientist, I advise treating this specific structural motif as potentially energetic until proven otherwise.

A. The "Nitro-Allyl" Risk Factor

The juxtaposition of an oxidizer (nitro) and an electron-rich alkene (allyl) on the same ring creates a self-reactive potential under high heat or impact.

  • Mechanism: The nitro group can facilitate rapid oxidation of the allyl side chain during thermal runaway.

  • Protocol: Never dispose of this material in the trash or down the drain. It requires high-temperature incineration.

B. Peroxide Validation

Allyl ethers can form peroxides upon prolonged exposure to air, though less readily than isopropyl ethers.

  • Check: If the container is old (>12 months) or shows crystal formation around the cap, test for peroxides using starch-iodide paper or quant strips before moving the bottle.

  • Action: If peroxides are

    
    , contact your EHS officer immediately for stabilization (typically using a reducing agent like ferrous sulfate) before packing for disposal.
    

Waste Segregation & Packaging Workflow

The following workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and prevents incompatible chemical reactions in the waste drum.

Step-by-Step Segregation
  • Acid/Base Separation:

    • Do NOT mix with strong bases (NaOH, KOH).

    • Reasoning: Neutralization of the carboxylic acid generates heat (exotherm). In the presence of the nitro group, this heat can trigger decomposition.

  • Redox Separation:

    • Do NOT mix with strong reducing agents (hydrides, metals) or strong oxidizers.[1]

    • Reasoning: The nitro group is easily reduced; uncontrolled reduction is highly exothermic.

Waste Stream Decision Tree

The diagram below illustrates the logical flow for categorizing and packing this specific compound.

DisposalWorkflow Start Waste Generation: This compound CheckState Physical State Check: Solid or Solution? Start->CheckState SolidPath Solid Waste CheckState->SolidPath LiquidPath Liquid Waste (Solvent) CheckState->LiquidPath PeroxideCheck Peroxide Test (If >1 year old) SolidPath->PeroxideCheck LiquidPath->PeroxideCheck PeroxideHigh >100 ppm: STABILIZE (Reducers) PeroxideCheck->PeroxideHigh Unsafe PeroxideLow <100 ppm: Proceed PeroxideCheck->PeroxideLow Safe PeroxideHigh->PeroxideLow After Treatment Segregation Segregation: Separate from BASES and REDUCERS PeroxideLow->Segregation Container Packaging: HDPE or Glass Jar (Double Bagged) Segregation->Container Labeling Labeling: 'Hazardous Waste' Tags: Toxic, Irritant Container->Labeling DisposalMethod Final Disposal: High-Temp Incineration Labeling->DisposalMethod

Caption: Operational workflow for the characterization, segregation, and packaging of nitro-allyl aromatic waste.

Regulatory Classification & Labeling

Proper labeling is the primary defense against accidents during transport. Because this compound is likely a research intermediate without a specific RCRA "P" or "U" list code, you must classify it by characteristic .

Classification CriteriaRecommendationCode
RCRA Status Characteristic Waste (Likely Ignitable or Reactive if dry/concentrated)D001 (Ignitable) or D003 (Reactive)*
DOT Shipping Name Corrosive Solid, Acidic, Organic, n.o.s. (this compound)UN 3261
Container Label "Hazardous Waste - Toxic, Irritant"N/A

*Note: If the compound is not explicitly tested for reactivity, D001 is often applied as a precaution for nitro-aromatics, or it is managed simply as "Non-Regulated Chemical Waste" destined for incineration.

Labeling Instructions:
  • Chemical Name: Write the full chemical name. Do not use abbreviations (e.g., "ANBA").

  • Constituents: If in solution, list the solvent (e.g., "90% Dichloromethane, 10% this compound").

  • Hazard Checkboxes: Mark "Toxic" and "Irritant." If the solid is fine dust, mark "Inhalation Hazard."

Emergency Contingencies

Spills (Solid Powder)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Wear nitrile gloves (double gloved), lab coat, and N95/P100 respirator (dust inhalation is the primary acute risk).

  • Cleanup:

    • Do not dry sweep (generates static/dust).

    • Cover with a wet paper towel (water or mineral oil) to dampen.

    • Scoop into a wide-mouth jar.

    • Wipe surface with a weak base (5% Sodium Bicarbonate) to neutralize residue, then water.

Spills (Solution)
  • Absorb: Use vermiculite or clay-based absorbent. Do not use paper towels if the solvent is an oxidizer (unlikely here, but good practice).

  • Collect: Place absorbent in a sealed bag/pail.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-(Prop-2-yn-1-yloxy)benzoic acid (Structural Analog Safety). Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitro Compounds. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.